molecular formula C12H6Cl2F2O3S B1589791 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride CAS No. 549547-34-4

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Cat. No.: B1589791
CAS No.: 549547-34-4
M. Wt: 339.1 g/mol
InChI Key: NBWITVOFJWJOEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is a useful research compound. Its molecular formula is C12H6Cl2F2O3S and its molecular weight is 339.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F2O3S/c13-7-1-3-8(4-2-7)19-12-10(15)5-9(6-11(12)16)20(14,17)18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWITVOFJWJOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2F)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471167
Record name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549547-34-4
Record name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the IUPAC Nomenclature and Scientific Context of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the compound 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride. Designed for researchers, medicinal chemists, and drug development professionals, this document deconstructs the systematic naming process, grounding it in the fundamental principles of chemical nomenclature. Beyond nomenclature, this guide explores the compound's physicochemical properties, presents a representative synthetic protocol, discusses its relevance as a building block in pharmaceutical sciences, and outlines critical safety and handling procedures. The objective is to furnish a comprehensive resource that combines theoretical accuracy with practical, field-proven insights, thereby supporting the synthesis, application, and safe management of this and structurally related molecules.

Foundational Principles of Aromatic Compound Nomenclature

The IUPAC system of nomenclature is a logical, systematic framework designed to provide a unique and unambiguous name for every chemical compound. For complex substituted aromatic compounds like the one , a clear understanding of substituent priority and numbering conventions is paramount.

The Principle of the Principal Functional Group

In molecules with multiple functional groups, one group is designated as the "principal functional group," which dictates the suffix of the compound's name.[1][2][3] All other functional groups are treated as substituents and are named using prefixes.[1] The selection of the principal group is based on a pre-defined hierarchy. Acid halides, such as sulfonyl chlorides (-SO₂Cl), hold a high priority in this hierarchy, ranking above ethers and halides.[1][4]

Hierarchy of Common Functional Groups

The priority of functional groups is a cornerstone of systematic naming. A simplified hierarchy relevant to the topic compound is presented below.

PriorityFunctional Group ClassFormulaSuffix (if Principal)Prefix (if Substituent)
High Carboxylic Acids-COOH-oic acidcarboxy-
Acid Halides -COCl, -SO₂Cl -oyl chloride, -sulfonyl chloride halocarbonyl-, chlorosulfonyl-
Amides-CONH₂-amidecarbamoyl-
Aldehydes-CHO-alformyl-
Ketones>C=O-oneoxo-
Alcohols-OH-olhydroxy-
Amines-NH₂-amineamino-
Low Ethers -OR (none)alkoxy-
Halides -F, -Cl, -Br, -I (none)fluoro-, chloro-, bromo-, iodo-

This table illustrates the high priority of the sulfonyl chloride group compared to the ether and halide moieties present in the target molecule.

Systematic Derivation of the IUPAC Name

The name 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is derived by methodically applying IUPAC rules. This process can be broken down into four distinct steps.

Step 1: Identifying the Principal Functional Group and Parent Structure

The molecule contains three types of functional groups: a sulfonyl chloride (-SO₂Cl), an ether (-O-), and halides (-F, -Cl). According to the established hierarchy, the sulfonyl chloride is the principal functional group.[1][4] Therefore, the parent structure is a benzene ring with a sulfonyl chloride group attached, which is named benzenesulfonyl chloride .[5]

Step 2: Identifying and Naming the Substituents

With the parent structure established, the remaining groups are treated as prefixes:

  • Fluorine Atoms: Two fluorine atoms are attached to the main benzene ring. These are named using the prefix "fluoro-". Since there are two, the prefix becomes "difluoro -".

  • Ether Group: An ether linkage connects a substituted phenyl group to the main benzene ring. This complex substituent is named by treating the smaller group as an "alkoxy" type. Here, a 4-chlorophenyl group is attached via an oxygen atom, leading to the name "4-chlorophenoxy -".[6][7][8]

Step 3: Numbering the Benzene Ring

Numbering of the parent benzene ring begins at the point of attachment of the principal functional group.[9][10][11]

  • The carbon atom bonded to the -SO₂Cl group is assigned locant 1 .

  • The ring is then numbered in the direction that gives the lowest possible set of numbers to the other substituents.[9][11][12] Numbering clockwise or counter-clockwise from C1 results in the same locant set for the substituents: 3, 4, and 5 .

The following diagram illustrates the structure and numbering system.

IUPAC_Nomenclature cluster_main This compound mol

Caption: Molecular structure and key components.

Step 4: Assembling the Final Name

The final name is constructed by listing the substituents in alphabetical order, followed by the name of the parent structure.

  • Substituents: (4-Chlorophenoxy) and difluoro .

  • Alphabetical Order: "Chlorophenoxy" precedes "fluoro" (prefixes like "di-" are ignored for alphabetization).

  • Assembly: The substituent names and their corresponding locants are placed before the parent name.

The systematic assembly is as follows: [Locant]-[Substituent 1][Locants]-[Substituent 2]-[Parent Name] This compound

The locant "-1-" is included to explicitly denote the position of the sulfonyl chloride group, adhering to rigorous IUPAC standards.

Physicochemical and Computed Properties

A summary of the key properties for this compound is essential for laboratory use and computational modeling. The data below is aggregated from authoritative chemical databases.

PropertyValueSource
Molecular Formula C₁₂H₆Cl₂F₂O₃SPubChem[13]
Molecular Weight 339.1 g/mol PubChem[13]
IUPAC Name 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloridePubChem[13]
CAS Number 549547-34-4PubChem[13]
XLogP3 4.3PubChem[13]
Heavy Atom Count 20PubChem[13]
Hydrogen Bond Acceptor Count 4ECHEMI[14]

Synthesis and Reactivity

Substituted benzenesulfonyl chlorides are crucial intermediates in organic synthesis, particularly in the development of sulfonamide-based pharmaceuticals.[15][16] The synthesis typically involves the chlorosulfonation of a corresponding aromatic precursor.

Representative Synthetic Workflow

The synthesis of diaryl ether sulfonyl chlorides often involves a multi-step process. A generalized protocol for the preparation of a substituted benzenesulfonyl chloride from an aniline precursor via a Sandmeyer-type reaction is described below. This method is illustrative of the chemical transformations required.

synthesis_workflow start Substituted Aniline Precursor step1 Diazotization (NaNO₂, aq. HCl, 0-5 °C) start->step1 diazonium Diazonium Salt Intermediate step1->diazonium step2 Sulfonyl Chloride Formation (SO₂ in Acetic Acid, CuCl catalyst) diazonium->step2 product Target Sulfonyl Chloride step2->product

Caption: Generalized workflow for sulfonyl chloride synthesis.

Experimental Protocol: Diazotization-Sulfonylation

This protocol is a generalized representation and must be adapted and optimized for the specific substrate. Extreme caution is necessary when handling diazonium salts and chlorosulfonic acid.

  • Diazotization:

    • Suspend the aniline precursor (1.0 equiv) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting mixture for 1 hour at 0-5 °C to ensure complete formation of the diazonium salt.[17]

  • Sulfonyl Chloride Formation (Sandmeyer Reaction):

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid, saturated at 0 °C.

    • Add a catalytic amount of copper(I) chloride (CuCl) to this solution.

    • Add the cold diazonium salt solution from Step 1 dropwise to the SO₂/CuCl solution. Vigorous gas evolution (N₂) will occur.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[17]

  • Workup and Purification:

    • Pour the reaction mixture onto crushed ice and water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield the pure sulfonyl chloride.

Applications in Research and Drug Development

The sulfonyl chloride functional group is a highly valuable electrophile used to construct sulfonamides, sulfonates, and other sulfur-containing motifs.[15]

  • Sulfonamide Synthesis: The primary application is the reaction with primary or secondary amines to form sulfonamides (R-SO₂-NR'R''). The sulfonamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of drugs, including antibiotics, diuretics, and anti-inflammatory agents.[15][18] The introduction of a sulfonyl group can enhance binding affinity with target proteins and improve pharmacokinetic properties.[18]

  • Diaryl Ether Linkage: The diaryl ether core of the molecule is also a common feature in bioactive compounds, providing conformational rigidity and metabolic stability.

  • Late-Stage Functionalization: The reactivity of the sulfonyl chloride allows for its use in the late-stage functionalization of complex molecules, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[16]

Safety and Handling of Sulfonyl Chlorides

Sulfonyl chlorides are reactive, corrosive, and moisture-sensitive compounds that require careful handling in a controlled laboratory environment.[19][20]

  • Corrosivity: The compounds are corrosive to the eyes, skin, and respiratory tract.[21][22] Contact can cause severe burns.[20]

  • Reactivity with Water: Sulfonyl chlorides react violently with water and moist air, decomposing to produce corrosive hydrochloric acid and the corresponding sulfonic acid.[22] This reaction is exothermic and can cause pressure buildup in sealed containers.

  • Personal Protective Equipment (PPE): Always handle sulfonyl chlorides in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash-proof safety goggles with a face shield.[19][20]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and alcohols.[19] Containers should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon).

References

Dabrafenib (CAS 549547-34-4): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Potent and Selective BRAF Kinase Inhibitor

This guide provides a detailed overview of Dabrafenib (also known as GSK2118436), a selective ATP-competitive inhibitor of mutant BRAF kinases. Developed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, mechanism of action, synthesis, and key experimental protocols, supported by preclinical and clinical data.

Core Properties of Dabrafenib

Dabrafenib is an orally bioavailable small molecule that has demonstrated significant clinical efficacy in the treatment of cancers harboring specific BRAF mutations.

PropertyValue
CAS Number 549547-34-4
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂
Molecular Weight 519.56 g/mol
IUPAC Name N-{3-[5-(2-amino-4-pyrimidinyl)-2-(tert-butyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide
Synonyms GSK2118436
Appearance White to off-white powder
Solubility Soluble in DMSO and ethanol

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] In many cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling.[2]

Dabrafenib selectively targets and inhibits the kinase activity of mutant BRAF V600E, V600K, and V600D proteins.[3] By binding to the ATP-binding site of the mutated BRAF kinase, Dabrafenib prevents the phosphorylation of MEK1/2, thereby inhibiting the activation of ERK1/2.[1][4] This blockade of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[4]

Interestingly, in cells with wild-type BRAF, Dabrafenib can cause a paradoxical activation of the MAPK pathway.[4] This is thought to occur through the transactivation of CRAF by Dabrafenib-bound BRAF. This paradoxical activation is a key rationale for the combination therapy of Dabrafenib with a MEK inhibitor, such as Trametinib, which can mitigate this effect and enhance anti-tumor activity.[4][5]

Synthesis_Workflow A N-(3-acetyl-2-fluorophenyl)-2,6- difluorobenzenesulfonamide B N-{3-[(2-chloro-4-pyrimidinyl)acetyl]- 2-fluorophenyl}-2,6-difluorobenzenesulfonamide A->B Pyrimidine coupling C N-{3-[2-bromo-1-(2-chloro-4-pyrimidinyl)acetyl]- 2-fluorophenyl}-2,6-difluorobenzenesulfonamide B->C Bromination D N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(tert-butyl)- 1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide C->D Thiazole formation E Dabrafenib D->E Amination

References

Molecular structure and conformation of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of this compound (C₁₂H₆Cl₂F₂O₃S). As a substituted diaryl ether containing a reactive sulfonyl chloride moiety, this compound is of significant interest to researchers in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational preferences is paramount for predicting its reactivity, designing derivatives with targeted biological activity, and elucidating structure-activity relationships (SAR). This document synthesizes data from established analytical techniques and computational modeling to present a holistic view of the molecule's architecture, from fundamental bond connectivity to the subtle dynamics of its spatial arrangement.

Introduction and Significance

This compound is a complex aromatic compound featuring a diaryl ether linkage, a common motif in pharmacologically active molecules, and a sulfonyl chloride functional group. Sulfonyl chlorides are pivotal electrophilic building blocks in organic synthesis, primarily used for the construction of sulfonamides—a privileged scaffold in drug discovery.[1][2][3] The specific substitution pattern of this molecule, with two fluorine atoms ortho to the ether linkage and a chloro-substituted distal phenyl ring, introduces significant electronic and steric factors that dictate its chemical behavior and conformational preferences.

The molecular formula is C₁₂H₆Cl₂F₂O₃S, and its CAS Registry Number is 549547-34-4.[4] A thorough analysis of its structure is crucial, as the spatial orientation of the two aromatic rings and the sulfonyl chloride group directly impacts the accessibility of the electrophilic sulfur atom to nucleophiles, thereby influencing reaction kinetics and product distribution.[5][6] This guide elucidates the methodologies for characterizing this structure and explores the energetic landscape of its possible conformations.

Molecular Structure Elucidation

Determining the definitive structure of a molecule like this compound requires a combination of spectroscopic and crystallographic techniques. Each method provides complementary information to build a complete and validated structural model.

Spectroscopic Confirmation

Initial structural verification relies on a suite of spectroscopic methods that probe the molecule's chemical environment and confirm its atomic composition and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the arrangement of atoms. The ¹H NMR spectrum would reveal distinct signals in the aromatic region corresponding to the protons on both phenyl rings, with coupling patterns confirming their substitution. ¹³C NMR would identify all unique carbon environments, including those bonded to fluorine, oxygen, and sulfur. Critically, ¹⁹F NMR provides direct evidence for the fluorine atoms on the central ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the elemental composition by providing a precise mass measurement. For this molecule, the expected monoisotopic mass is approximately 337.938 Da.[4] The characteristic isotopic pattern resulting from the presence of two chlorine atoms would also be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: IR analysis identifies the functional groups present. Strong, characteristic absorption bands would be observed for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹, respectively). Additional peaks corresponding to the C-O-C ether linkage, C-F bonds, and C-Cl bonds would further corroborate the proposed structure.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's solid-state structure, including precise bond lengths, bond angles, and the conformation adopted in the crystal lattice.[7] This technique is the gold standard for structural elucidation.

The crystal structure would reveal a tetrahedral geometry around the sulfur atom, a hallmark of sulfonyl groups.[8] The key structural parameters obtained from this analysis are summarized in the table below, with expected values based on similar reported structures.

ParameterDescriptionExpected Value
Bond Lengths (Å)
S=ODouble bond between sulfur and oxygen~ 1.42 - 1.45 Å
S-ClSingle bond between sulfur and chlorine~ 2.04 - 2.07 Å
S-CSingle bond between sulfur and the central ring~ 1.76 - 1.79 Å
C-O (ether)Ether linkage C-O bonds~ 1.36 - 1.42 Å
C-FBond between carbon and fluorine on the central ring~ 1.34 - 1.36 Å
Bond Angles (°)
O=S=OAngle between the two sulfonyl oxygens~ 120 - 125°
C-S-ClAngle defining the sulfonyl chloride group geometry~ 104 - 108°
C-O-CAngle of the diaryl ether bridge~ 118 - 122°
Dihedral Angles (°)
C-C-O-CDefines the twist between the two aromatic ringsVariable (See Sec. 3)
C-C-S-ClDefines the orientation of the S-Cl bondVariable (See Sec. 3)
Table 1: Key molecular geometry parameters for this compound expected from X-ray crystallography.

Conformational Analysis

The molecule's flexibility primarily arises from rotation around two key single bonds: the C-O bond of the ether linkage and the C-S bond connecting the sulfonyl group to the central ring. The interplay of steric and electronic effects governs the preference for specific three-dimensional arrangements, or conformers.[9][10][11]

Computational Modeling Workflow

To explore the full conformational space, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations are particularly effective for mapping the potential energy surface and identifying low-energy, stable conformers.[12][13]

The typical workflow involves:

  • Conformational Search: A systematic scan of the key dihedral angles (τ₁: C-C-O-C and τ₂: C-C-S-Cl) is performed to generate a wide range of possible starting geometries.

  • Geometry Optimization: Each generated structure is subjected to geometry optimization to find the nearest local energy minimum.

  • Energy Calculation: The relative energies of all stable conformers are calculated to identify the global minimum and other low-energy, thermally accessible conformations.

Factors influencing conformational stability include:

  • Steric Hindrance: The bulky sulfonyl chloride group and the ortho-fluorine atoms create significant steric strain, which disfavors planar arrangements of the diaryl ether system.

  • Electronic Effects: Repulsion between the lone pairs of the ether oxygen and the π-systems of the rings, as well as dipole-dipole interactions involving the polar S=O, C-F, and C-Cl bonds, are critical. Rotational spectroscopy studies of similar compounds have shown that the sulfonyl group often adopts a conformation where the S-X (X=Cl) bond is perpendicular to the plane of the aromatic ring.[13]

G cluster_workflow Computational Conformational Analysis start Define Core Structure scan Systematic Dihedral Scan (τ₁: C-C-O-C, τ₂: C-C-S-Cl) start->scan Generate initial geometries opt Geometry Optimization (DFT) scan->opt Find local minima energy Calculate Relative Energies opt->energy Determine stability analysis Identify Global Minimum & Low-Energy Conformers energy->analysis Characterize landscape

Caption: Workflow for computational conformational analysis.

Experimental Validation in Solution

While computation predicts gas-phase or implicitly solvated structures, experimental techniques are needed to validate the preferred conformation in solution.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR experiments like NOESY or ROESY are the primary tools for this purpose.[9] NOE detects through-space correlations between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. The presence of cross-peaks between protons on the 4-chlorophenyl ring and protons on the central difluorobenzene ring would provide direct evidence for their spatial proximity, allowing for the determination of the preferred average conformation in solution.

G cluster_exp Experimental Conformational Validation sample Dissolve Compound in Deuterated Solvent nmr Acquire 2D NOESY / ROESY NMR Spectrum sample->nmr peaks Analyze NOE Cross-Peaks nmr->peaks Identify through-space correlations model Correlate NOE Intensities with Inter-proton Distances peaks->model confirm Confirm Preferred Solution-Phase Conformation model->confirm

References

A Comprehensive Spectroscopic and Analytical Guide to 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of the key analytical techniques required for the structural elucidation and quality control of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride, a compound of interest in contemporary drug discovery and development. By integrating predictive data with foundational spectroscopic principles, this document serves as an essential resource for researchers and scientists. We will explore in-depth analyses using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes predicted spectral data, a rationale for the expected results based on molecular structure, and robust, field-proven experimental protocols.

Introduction: The Analytical Imperative for Complex Intermediates

In the landscape of modern pharmaceutical synthesis, the structural integrity of advanced intermediates is paramount. This compound (Molecular Formula: C₁₂H₆Cl₂F₂O₃S, Molecular Weight: 339.1 g/mol ) represents a class of highly functionalized aromatic compounds where precise characterization is not merely procedural but fundamental to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The presence of multiple halogens, a sulfonyl chloride moiety, and an ether linkage creates a unique electronic environment, demanding a multi-faceted analytical approach for unambiguous identification and purity assessment.

This guide is structured to provide not just data, but a logical framework for understanding the spectroscopic behavior of this molecule. By explaining the why behind the expected chemical shifts, vibrational modes, and fragmentation patterns, we empower the researcher to move beyond simple data matching to a deeper, more intuitive grasp of the structure-property relationships at play.

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is critical for interpreting its spectroscopic output. The molecule consists of a central 3,5-difluorobenzene ring, which is substituted with a sulfonyl chloride group at position 1 and a 4-chlorophenoxy group at position 4.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this particular compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative.

Proton (¹H) NMR Spectroscopy

Expected Data & Interpretation: The ¹H NMR spectrum will exclusively show signals in the aromatic region (typically 6.5-8.5 ppm).[2] The electron-withdrawing nature of the sulfonyl chloride, fluorine, and chlorine substituents will deshield the aromatic protons, shifting them downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.0Triplet (t)1HH-2, H-6 (sulfonyl chloride ring)These two protons are chemically equivalent due to symmetry. They are deshielded by the adjacent SO₂Cl group and coupled to the two neighboring fluorine atoms, resulting in a triplet.
~ 7.4 - 7.6Doublet (d)2HH-2', H-6' (chlorophenoxy ring)Protons ortho to the ether linkage. They are coupled to the meta protons (H-3', H-5').
~ 7.1 - 7.3Doublet (d)2HH-3', H-5' (chlorophenoxy ring)Protons meta to the ether linkage and ortho to the chlorine atom. They are coupled to the ortho protons (H-2', H-6').

Protocol for ¹H NMR Acquisition: A self-validating protocol ensures data integrity and reproducibility.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆). Due to the reactivity of the sulfonyl chloride, aprotic solvents are mandatory.[3] Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the signals to determine the relative number of protons.

Carbon-13 (¹³C) NMR Spectroscopy

Expected Data & Interpretation: The ¹³C NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, fewer than 12 signals are expected. Aromatic carbons typically resonate between 100-160 ppm.[4][5] Carbons directly attached to electronegative atoms (O, F, Cl, S) will be significantly deshielded.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 155 - 160C-3, C-5Directly bonded to highly electronegative fluorine atoms. Will exhibit a large C-F coupling constant.
~ 150 - 155C-4'Bonded to the electronegative chlorine atom.
~ 145 - 150C-4Bonded to the ether oxygen.
~ 140 - 145C-1Bonded to the sulfonyl chloride group.
~ 130 - 135C-1'Quaternary carbon of the chlorophenoxy ring bonded to oxygen.
~ 129 - 132C-3', C-5'CH carbons ortho to the chlorine on the chlorophenoxy ring.
~ 120 - 125C-2', C-6'CH carbons meta to the chlorine on the chlorophenoxy ring.
~ 115 - 120C-2, C-6CH carbons on the sulfonyl chloride ring.

Protocol for ¹³C NMR Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a broadband probe on a 400 MHz (or higher) spectrometer, tuned to the ¹³C frequency (~100 MHz).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30'). This simplifies the spectrum by collapsing all C-H couplings into singlets.

    • Spectral Width: 0-220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. The solvent signal (e.g., CDCl₃ at 77.16 ppm) can be used for chemical shift referencing if TMS is not present.

Fluorine-19 (¹⁹F) NMR Spectroscopy

Expected Data & Interpretation: ¹⁹F NMR is a highly sensitive technique for analyzing fluorinated compounds, characterized by a wide chemical shift range.[6][7][8] For this molecule, the two fluorine atoms are chemically equivalent and will produce a single signal.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~ -100 to -120Triplet (t)F-3, F-5The chemical shift is characteristic of fluorine atoms on an aromatic ring. The signal is split into a triplet due to coupling with the two adjacent, equivalent protons (H-2, H-6).

Protocol for ¹⁹F NMR Acquisition:

  • Sample Preparation: The same sample used for ¹H NMR is suitable.

  • Instrument Setup: Use a probe capable of observing the ¹⁹F frequency (e.g., a broadband or multinuclear probe).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum if complex H-F couplings are not desired for initial analysis.

    • Reference: An external reference of CFCl₃ is set to 0 ppm.

    • Number of Scans: Typically 16-64 scans are sufficient due to the high sensitivity of the ¹⁹F nucleus.[8]

  • Data Processing: Standard Fourier transform, phasing, and referencing.

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

Expected Data & Interpretation: IR spectroscopy is an excellent tool for identifying key functional groups.[9] The sulfonyl chloride group, in particular, gives rise to very strong and characteristic absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeExpected Intensity
3100 - 3000C-H stretch (aromatic)Medium to Weak
1580 - 1450C=C stretch (aromatic ring)Medium to Strong
1390 - 1370 SO₂ asymmetric stretch Strong
1190 - 1170 SO₂ symmetric stretch Strong
1250 - 1200C-O-C stretch (aryl ether)Strong
1100 - 1000C-F stretchStrong
850 - 800C-Cl stretch (aromatic)Strong
600 - 500 S-Cl stretch Medium to Strong

The presence of strong bands in the 1390-1370 cm⁻¹ and 1190-1170 cm⁻¹ regions is a definitive indicator of the sulfonyl group.[9][10]

Protocol for IR Acquisition (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of air (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Expected Data & Interpretation: Mass spectrometry provides the molecular weight and crucial information about the elemental composition and fragmentation pathways.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (338 for the most abundant isotopes ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O, ³²S).

  • Isotopic Pattern: A key diagnostic feature will be the isotopic signature of the two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).[11][12][13] This will result in a cluster of peaks for the molecular ion and any chlorine-containing fragments:

    • M⁺ peak: (Contains two ³⁵Cl atoms) - Highest abundance in the cluster.

    • M+2 peak: (Contains one ³⁵Cl and one ³⁷Cl) - Approximately 65% the intensity of the M⁺ peak.

    • M+4 peak: (Contains two ³⁷Cl atoms) - Approximately 10% the intensity of the M⁺ peak.

  • Key Fragmentation Pathways:

    • Loss of Cl radical: [M - 35]⁺ and [M - 37]⁺. This is a common fragmentation for sulfonyl chlorides.[3]

    • Loss of SO₂: [M - 64]⁺. This fragmentation involves the cleavage of both C-S and S-Cl bonds.[3]

    • Cleavage of the ether bond, leading to fragments corresponding to the chlorophenoxy cation or the difluorobenzenesulfonyl cation.

Protocol for MS Acquisition (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled with chromatography, a GC inlet.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. This provides reproducible fragmentation patterns that are comparable to library spectra.

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-450.

  • Data Analysis:

    • Identify the molecular ion peak cluster (M⁺, M+2, M+4).

    • Analyze the isotopic ratios to confirm the presence of two chlorine atoms.

    • Identify major fragment ions and propose logical fragmentation pathways consistent with the known structure.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural confirmation of this compound is achieved not by a single technique, but by the congruent evidence provided by a suite of spectroscopic methods. ¹H, ¹³C, and ¹⁹F NMR define the precise connectivity and electronic environment of the C-H-F framework. IR spectroscopy provides rapid confirmation of essential functional groups, particularly the sulfonyl chloride moiety. Finally, mass spectrometry confirms the molecular weight and elemental composition, with the distinct isotopic pattern of the two chlorine atoms serving as a definitive signature. By employing the robust protocols and interpretive logic detailed in this guide, researchers can confidently characterize this complex intermediate, ensuring the quality and integrity of their synthetic endeavors.

References

Harnessing Reactivity and Rational Design: The Biological Potential of Substituted Difluorobenzene Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

Substituted difluorobenzene sulfonyl chlorides represent a compelling class of molecules at the intersection of covalent inhibitor design and fluorine chemistry. The inherent reactivity of the sulfonyl chloride moiety, which can form stable covalent bonds with nucleophilic amino acid residues, marks it as a potent "warhead" for targeted enzyme inhibition.[1][2][3] When combined with a difluorobenzene scaffold, medicinal chemists gain a powerful tool to modulate physicochemical and pharmacokinetic properties. The strategic placement of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity through unique electronic effects.[4][5][6][7] This guide provides an in-depth exploration of the synthesis, characterization, and potential biological activities of these compounds. We will delve into the mechanistic basis for their action as enzyme inhibitors, their potential as antimicrobial and herbicidal agents, and provide detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their discovery programs.

The Scientific Rationale: Why Difluorobenzene Sulfonyl Chlorides?

The design of effective therapeutic and biological agents hinges on a multi-parameter optimization of potency, selectivity, and pharmacokinetics. Substituted difluorobenzene sulfonyl chlorides offer a unique convergence of two powerful strategies in modern medicinal chemistry: covalent targeting and fluorine substitution.

1.1 The Sulfonyl Chloride: A Tunable Covalent Warhead

The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile.[8][9] Its utility stems from its ability to react with nucleophilic residues on biological macromolecules, such as the hydroxyl group of serine or the epsilon-amino group of lysine, to form a stable sulfonamide or sulfonate ester bond.[1][10][11] This covalent and often irreversible interaction can lead to complete and prolonged inactivation of a target enzyme, offering advantages in potency and duration of action over non-covalent inhibitors.[12][13] Unlike more promiscuous electrophiles, the reactivity of the sulfonyl chloride can be tuned by the electronic nature of the aromatic ring, allowing for a balance between stability and desired biological activity.[14]

1.2 The Difluorobenzene Scaffold: A Strategic Design Element

Fluorine has become an indispensable element in drug design for its ability to profoundly influence a molecule's properties.[4][6] Incorporating a difluorobenzene ring offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a compound's half-life and bioavailability.[5][15]

  • Modulation of Physicochemical Properties: As the most electronegative element, fluorine's introduction alters a molecule's electron distribution, impacting its acidity (pKa), lipophilicity, and dipole moment.[5][7] This allows for fine-tuning of properties like solubility and membrane permeability.

  • Improved Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing ligand binding affinity and potency.[5][6][16]

The combination of this strategic scaffold with a reactive warhead creates a molecular framework with significant potential for developing potent and selective biological agents.

Synthesis and Characterization of Difluorobenzene Sulfonyl Chlorides

The preparation of difluorobenzene sulfonyl chlorides is a critical first step in exploring their biological potential. The inherent reactivity of the target compound necessitates carefully controlled reaction conditions.

2.1 General Synthesis Pathway

A common and effective route involves a multi-step process starting from a substituted difluorobenzene. The pathway generally involves the introduction of a sulfur-containing group, followed by oxidative chlorination to yield the final sulfonyl chloride.

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Lithiation & Sulfonation cluster_step2 Step 2: Oxidation cluster_product Final Product Start 1,3-Difluorobenzene Step1 Formation of Lithium Intermediate Start->Step1 1. n-BuLi 2. SO₂ gas Step2 Oxidative Chlorination Step1->Step2 N-Chlorosuccinimide (NCS) Product 2,6-Difluorobenzene Sulfonyl Chloride Step2->Product

2.2 Detailed Experimental Protocol: Synthesis of 2,6-Difluorobenzenesulfonyl Chloride

This protocol is adapted from established literature procedures.[17] The causality behind this specific multi-step approach lies in the need to precisely control the regioselectivity of the sulfonation on the electron-rich difluorobenzene ring.

Materials:

  • 1,3-Difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Sulfur dioxide (SO₂) gas

  • N-Chlorosuccinimide (NCS)

  • Anhydrous diethyl ether

  • Anhydrous hexanes

  • Argon or Nitrogen gas for inert atmosphere

  • Dry ice/acetone bath

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet, and a thermometer. Maintain a positive pressure of inert gas (Argon) throughout the reaction.

  • Initial Cooling: Add 1,3-difluorobenzene to the flask, followed by anhydrous diethyl ether. Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: This low temperature is critical to prevent side reactions and control the highly exothermic lithiation step.

  • Lithiation: Add n-BuLi dropwise from the dropping funnel to the cooled solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 3 hours. Rationale: n-BuLi is a strong base that deprotonates the most acidic proton on the difluorobenzene ring, creating a nucleophilic lithium intermediate.

  • Sulfonation: Bubble sulfur dioxide (SO₂) gas through the solution at a steady rate. A white precipitate should form. Continue stirring at -60 °C for approximately 20-30 minutes after gas addition is complete. Rationale: The organolithium intermediate attacks the electrophilic sulfur atom of SO₂, forming a lithium sulfinate salt.

  • Oxidative Chlorination: Add N-Chlorosuccinimide (NCS) portion-wise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for 1 hour. The white solid should dissolve, resulting in a pale brown solution. Rationale: NCS acts as a chlorine source, oxidizing the sulfinate salt to the desired sulfonyl chloride.

  • Workup and Purification: Filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via distillation or chromatography.

2.3 Characterization

Due to their reactivity, sulfonyl chlorides require prompt and thorough characterization to ensure purity before biological testing.[8]

TechniquePurposeExpected Observations
¹H & ¹⁹F NMR Structural ElucidationConfirms the substitution pattern on the aromatic ring and the presence of fluorine atoms.
Mass Spectrometry Molecular Weight ConfirmationProvides the molecular weight and characteristic fragmentation patterns, such as the loss of Cl• (M-35/37) and SO₂ (M-64).[8]
FT-IR Spectroscopy Functional Group IdentificationShows characteristic strong asymmetric and symmetric stretching bands for the S=O bonds of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹).
Titrimetry Quantitative Purity AssessmentA cost-effective method to determine the total sulfonyl chloride content by reacting the sample with a known excess of a nucleophile and back-titrating.[8]

Potential Biological Activities and Mechanisms of Action

The unique structure of difluorobenzene sulfonyl chlorides makes them promising candidates for several biological applications.

3.1 Covalent Enzyme Inhibition

The primary and most compelling biological activity is enzyme inhibition via covalent modification. Many enzymes, particularly serine proteases and esterases, utilize a highly reactive serine residue in their active site for catalysis.

CovalentInhibition cluster_complex Covalent Complex Enzyme Enzyme-Ser-OH (Nucleophilic Serine) Complex Enzyme-Ser-O-SO₂-Ar (Inactive Enzyme) Enzyme->Complex Nucleophilic Attack Inhibitor Ar-SO₂Cl (Difluorobenzene Sulfonyl Chloride) Inhibitor->Complex Byproduct HCl

This mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl chloride.[10] This reaction forms a stable sulfonate ester linkage, effectively and irreversibly inactivating the enzyme.[10] This strategy has been successfully employed to develop inhibitors for a range of enzymes, including fatty acid amide hydrolase (FAAH) and various esterases.[1][2][10] The difluorobenzene moiety can be tailored with additional substituents to enhance binding affinity and selectivity for the target enzyme's active site.

3.2 Antimicrobial and Antibacterial Activity

The sulfonamide functional group, formed when a sulfonyl chloride reacts with an amine, is the cornerstone of sulfa drugs, a historic class of antibiotics.[18][19] These drugs act by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[18] Substituted difluorobenzene sulfonyl chlorides can serve as precursors to novel sulfonamide derivatives. The fluorine atoms can increase the lipophilicity of the resulting sulfonamides, potentially enhancing their ability to penetrate bacterial cell walls and exert their antibacterial effect.[6][20]

3.3 Herbicidal Activity

Sulfonylurea compounds are a major class of commercial herbicides.[21][22] They function by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[21][22] Difluorobenzene sulfonyl chlorides are key intermediates for synthesizing novel sulfonylurea herbicides. The specific substitution pattern on the aromatic ring is critical for determining the herbicidal spectrum and crop selectivity.

Protocol: Evaluating Enzyme Inhibition

A robust and well-controlled enzyme inhibition assay is fundamental to characterizing the biological activity of these compounds.[23] This protocol provides a general workflow for determining the half-maximal inhibitory concentration (IC₅₀).

4.1 Experimental Workflow

AssayWorkflow Prep Prepare Solutions (Buffer, Enzyme, Substrate, Inhibitor) PreInc Pre-incubate Enzyme with Inhibitor Series Prep->PreInc Step 1 Initiate Initiate Reaction (Add Substrate) PreInc->Initiate Step 2 Monitor Monitor Reaction Progress (e.g., Spectrophotometry) Initiate->Monitor Step 3 Analyze Data Analysis (Calculate % Inhibition, Plot Curve) Monitor->Analyze Step 4 Result Determine IC₅₀ Value Analyze->Result Step 5

4.2 Step-by-Step Protocol

This protocol is designed for a 96-well plate format for higher throughput.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Substituted difluorobenzene sulfonyl chloride test compounds

  • DMSO (for dissolving compounds)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Solution Preparation:

    • Prepare a concentrated stock solution of the test inhibitor in DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.

    • Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations. Rationale: Keeping enzyme and substrate concentrations constant allows for direct comparison of inhibitor effects.

  • Assay Plate Setup:

    • Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions to the wells of the 96-well plate.

    • Include "no inhibitor" (DMSO only) controls for 100% enzyme activity and "no enzyme" controls for background signal. Rationale: Proper controls are essential to correct for background absorbance and calculate accurate inhibition percentages.[24][25]

  • Pre-incubation:

    • Add the enzyme solution to each well containing the inhibitor or DMSO.

    • Mix and incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature. Rationale: This pre-incubation step allows the covalent inhibitor to react with the enzyme before the substrate is introduced.

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and monitor the change in absorbance or fluorescence over time at an appropriate wavelength. Rationale: The rate of the reaction (velocity) is proportional to the amount of active enzyme remaining.[26]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition for each concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.[24]

References

An In-Depth Technical Guide to the Thermal Stability and Degradation of Halogenated Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Halogenated Sulfonyl Chlorides in Modern Chemistry

Halogenated sulfonyl chlorides (R-SO₂Cl) are a cornerstone class of reagents in organic synthesis, renowned for their utility in the formation of sulfonamides, sulfonate esters, and sulfones.[1][2] Their high reactivity, stemming from the electrophilic nature of the sulfur atom, makes them indispensable in the pharmaceutical, agrochemical, and materials science sectors.[2][3] However, this inherent reactivity also predisposes them to various degradation pathways, posing significant challenges in their synthesis, storage, and handling. A comprehensive understanding of the thermal stability and degradation mechanisms of these compounds is paramount for ensuring reaction efficiency, product purity, and safety. This guide provides a detailed exploration of the factors governing the stability of halogenated sulfonyl chlorides, the primary pathways of their degradation, and robust methodologies for their stability assessment.

I. Fundamental Principles of Stability in Halogenated Sulfonyl Chlorides

The stability of a sulfonyl chloride is not an intrinsic, immutable property but rather a function of its molecular structure and its immediate environment. Several key factors dictate the propensity of these molecules to decompose.

The Influence of the Halogen

The nature of the halogen atom directly bonded to the sulfonyl group plays a critical role in the overall stability of the molecule. The stability of sulfonyl halides follows the order: Fluorides > Chlorides > Bromides > Iodides .[1] Sulfonyl fluorides are notably more resistant to hydrolysis and thermolysis compared to their chloride counterparts, a property attributed to the strong S-F bond.[4][5] This enhanced stability makes sulfonyl fluorides preferable in certain applications, despite their generally lower reactivity.[6]

The Impact of the Organic Substituent (R-Group)

The organic moiety (R) attached to the sulfonyl group exerts a profound influence on the molecule's stability through electronic and steric effects.

  • Aromatic vs. Aliphatic Sulfonyl Chlorides: Aromatic sulfonyl chlorides are generally more stable towards hydrolysis than their aliphatic counterparts.[7] This is due to the delocalization of electrons from the aromatic ring into the sulfonyl group, which stabilizes the molecule.

  • Substituents on Aromatic Rings: The electronic nature of substituents on an aryl ring can significantly modulate the stability of the sulfonyl chloride.

    • Electron-Withdrawing Groups (EWGs): EWGs, such as nitro or trifluoromethyl groups, increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more susceptible to nucleophilic attack and subsequent degradation.[8][9]

    • Electron-Donating Groups (EDGs): Conversely, EDGs can increase the electron density at the sulfur atom, potentially enhancing the stability of the sulfonyl chloride bond.

  • Steric Effects: Bulky ortho-substituents on an aromatic ring can sterically hinder the approach of nucleophiles, but they can also lead to "steric acceleration" by destabilizing the ground state of the molecule, thereby increasing its reactivity.[10]

  • Heteroaromatic Systems: The stability of heteroaromatic sulfonyl chlorides is highly dependent on the nature of the heterocycle and the position of the -SO₂Cl group. For instance, in pyridine derivatives, the stability decreases in the order: 3-isomer > 4-isomer > 2-isomer.[5][11]

II. Major Degradation Pathways of Halogenated Sulfonyl Chlorides

The degradation of halogenated sulfonyl chlorides can proceed through several distinct chemical pathways, often influenced by temperature, moisture, light, and the presence of nucleophiles.

A. Thermolysis: The Unimolecular Breakdown

Thermal decomposition, or thermolysis, is a significant degradation pathway for many sulfonyl chlorides, particularly at elevated temperatures. For arylsulfonyl chlorides, a common thermolytic pathway is desulfonation , which involves the extrusion of sulfur dioxide (SO₂) to yield an aryl chloride.[1][5]

Ar-SO₂Cl → Ar-Cl + SO₂ [1]

The temperature at which this occurs is dependent on the specific structure of the arylsulfonyl chloride. Some alkanesulfonyl chlorides have been shown to decompose via a free-radical chain mechanism upon heating.[12]

B. Hydrolysis: The Ubiquitous Reaction with Water

Hydrolysis is arguably the most common degradation pathway for sulfonyl chlorides due to the ubiquitous presence of water. The reaction yields the corresponding sulfonic acid and hydrochloric acid.[1][7]

R-SO₂Cl + H₂O → R-SO₃H + HCl [1]

The mechanism of hydrolysis can be complex. For aromatic sulfonyl chlorides, it generally proceeds via a nucleophilic substitution (Sɴ2-type) mechanism at the sulfur atom.[13] However, for alkanesulfonyl chlorides possessing an α-hydrogen, an elimination-addition mechanism involving a highly reactive sulfene intermediate can be operative, especially under basic conditions.[13][14]

Hydrolysis_Mechanism

C. Photodegradation: The Impact of Light

Exposure to ultraviolet (UV) light can induce the degradation of sulfonyl chlorides, typically through a free-radical mechanism. The energy from the photons can cause homolytic cleavage of the S-Cl or C-S bond, generating highly reactive radical intermediates that can propagate a chain reaction.[12] While direct studies on the photostability of many sulfonyl chlorides are not extensively reported, the known photosensitivity of related compounds like sulfonamides suggests that this is a relevant degradation pathway.[8]

D. Nucleophilic Attack: The Basis of Reactivity and Degradation

The high reactivity of sulfonyl chlorides with nucleophiles is the foundation of their synthetic utility, but it also represents a significant degradation pathway if unintended nucleophiles are present.[2] Common nucleophiles like alcohols and amines readily react to form sulfonate esters and sulfonamides, respectively.[1][2]

  • R-SO₂Cl + R'-OH → R-SO₂-OR' + HCl

  • R-SO₂Cl + R'₂NH → R-SO₂-NR'₂ + HCl [1]

The presence of such nucleophilic impurities in solvents or reaction mixtures can lead to the unintended consumption of the sulfonyl chloride.

III. Experimental Assessment of Stability

A robust evaluation of the thermal stability and degradation profile of a halogenated sulfonyl chloride is crucial for process development and ensuring product quality. This typically involves thermal analysis techniques and forced degradation studies.

A. Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for characterizing the thermal stability of sulfonyl chlorides.[7][15][16]

TechniqueInformation ProvidedInterpretation for Sulfonyl Chlorides
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.The onset temperature of mass loss indicates the beginning of thermal decomposition (e.g., desulfonation). The percentage of mass loss can be correlated to the specific degradation pathway.
Differential Scanning Calorimetry (DSC) Measures the heat flow into or out of a sample as a function of temperature.Exothermic events can indicate decomposition, while endothermic events correspond to melting or boiling. The decomposition temperature can be precisely determined.
Experimental Protocol: Thermal Stability Assessment by TGA/DSC
  • Sample Preparation: Accurately weigh 5-10 mg of the sulfonyl chloride into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

  • Instrument Setup: Place the sample pan and a reference pan into the instrument.

  • Method Parameters:

    • Atmosphere: Typically nitrogen, at a flow rate of 20-50 mL/min, to provide an inert environment.

    • Temperature Program: Ramp the temperature from ambient to a temperature beyond the expected decomposition point (e.g., 25°C to 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Analyze the resulting TGA and DSC curves to determine the onset temperature of decomposition, the peak decomposition temperature, and the total mass loss.

TGA_DSC_Workflow

B. Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound under various stress conditions to identify potential degradation products and pathways.[8] The protocols for sulfonamides can be readily adapted for sulfonyl chlorides.[8]

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis Dissolve the sulfonyl chloride in a solution of 0.1 M to 1 M HCl and heat (e.g., 60-80°C) for a specified duration.[8]Hydrolysis to the corresponding sulfonic acid.
Base Hydrolysis Dissolve the sulfonyl chloride in a solution of 0.1 M to 1 M NaOH and heat (e.g., 60-80°C) for a specified duration.[8]Hydrolysis to the sulfonic acid, potentially via a sulfene intermediate for aliphatic compounds.
Oxidative Degradation Dissolve the sulfonyl chloride in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature.[8]May lead to further oxidation or cleavage of the organic moiety, depending on its structure.
Thermal Degradation Heat the solid sulfonyl chloride in a temperature-controlled oven (e.g., 60-150°C) for a defined period.[8]Thermolysis, such as desulfonation.
Photodegradation Expose a solution of the sulfonyl chloride to a light source with combined visible and UV outputs, as per ICH guideline Q1B.[8]Photolytic cleavage leading to radical-mediated degradation products.

IV. Practical Considerations for Handling and Storage

Given their susceptibility to degradation, particularly hydrolysis, strict handling and storage protocols are essential for maintaining the integrity of halogenated sulfonyl chlorides.

  • Moisture Exclusion: Store sulfonyl chlorides in tightly sealed containers under an inert atmosphere (e.g., nitrogen or argon). Use of desiccants is also recommended.

  • Temperature Control: Store at recommended temperatures, typically in a cool, dry place away from direct heat sources to prevent thermal decomposition.

  • Light Protection: Store in amber or opaque containers to protect from light-induced degradation.

  • Inert Materials: Use glass or other inert materials for storage and handling to avoid reaction with container surfaces.

  • Solvent Purity: Ensure that all solvents used in reactions are anhydrous and free from nucleophilic impurities.

V. Conclusion and Future Perspectives

Halogenated sulfonyl chlorides are powerful synthetic tools whose utility is intrinsically linked to their reactivity. This same reactivity, however, makes them prone to degradation. A thorough understanding of the factors influencing their stability—namely the nature of the halogen and the organic substituent—and the primary degradation pathways of thermolysis, hydrolysis, and photolysis is critical for their effective use. By employing robust analytical techniques like TGA/DSC and conducting comprehensive forced degradation studies, researchers and drug development professionals can better predict and control the stability of these vital chemical intermediates. Future research will likely focus on the development of novel, more stable sulfonyl chloride analogues and innovative formulations to enhance their shelf-life and expand their synthetic applications.

References

Methodological & Application

Application Note & Protocol: Synthesis of Novel Sulfonamides using 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Sulfonamides in Drug Discovery

Sulfonamides are a cornerstone functional group in medicinal chemistry, integral to a vast array of therapeutic agents.[1] Their unique physicochemical properties—including the ability to act as a hydrogen bond acceptor, metabolic stability, and geometric similarity to amide bonds—make them valuable bioisosteres.[2][3] The introduction of a sulfonamide moiety can significantly modulate a compound's lipophilicity, target binding affinity, and overall pharmacokinetic profile.[1] Consequently, the development of robust and versatile protocols for synthesizing novel sulfonamide derivatives is a critical endeavor in modern drug discovery and lead optimization programs.[2][4]

This application note provides a comprehensive, field-proven protocol for the synthesis of N-substituted sulfonamides utilizing 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride . This particular reagent offers a scaffold with distinct electronic and steric properties due to its difluoro-substitution and chlorophenoxy moiety, providing a unique entry point for creating diverse chemical libraries for screening and development.

Reaction Principle and Mechanism

The synthesis of sulfonamides from a sulfonyl chloride and a primary or secondary amine is a classic and highly reliable nucleophilic substitution reaction.[1][5] The fundamental mechanism involves the following key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (a nucleophile) attacks the highly electrophilic sulfur atom of the sulfonyl chloride.

  • Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, a good leaving group.

  • Proton Abstraction: The reaction generates a protonated sulfonamide and hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acidic byproduct, driving the reaction to completion.[1]

The overall transformation is generally high-yielding and proceeds cleanly under mild conditions.[5]

Caption: Nucleophilic substitution mechanism for sulfonamide synthesis.

Materials, Reagents, and Safety

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
This compound549547-34-4339.10Moisture-sensitive solid, corrosive
Primary or Secondary Amine (Substrate)VariesVariesNucleophile; may be corrosive or toxic
Anhydrous Pyridine110-86-179.10Base, solvent; hygroscopic, toxic, flammable
Anhydrous Dichloromethane (DCM)75-09-284.93Solvent; volatile, suspected carcinogen
Hydrochloric Acid (HCl), 1M solution7647-01-036.46For aqueous work-up; corrosive
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01For aqueous work-up; neutralizes acid
Brine (Saturated NaCl solution)7647-14-558.44For aqueous work-up; removes water
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)7487-88-9120.37Drying agent
Silica Gel (for chromatography)7631-86-960.08Stationary phase for purification
Solvents for Chromatography (e.g., Hexanes, Ethyl Acetate)VariesVariesMobile phase for purification
Equipment
  • Flame-dried round-bottom flasks with stir bars

  • Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

  • Syringes and needles for liquid transfers

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Flash column chromatography setup

  • Standard laboratory glassware and personal protective equipment (PPE)

Critical Safety Precautions
  • Sulfonyl Chlorides: These compounds are corrosive and react with moisture (including humidity in the air) to release HCl gas.[6][7] Always handle this compound in a well-ventilated fume hood under an inert atmosphere.[8] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[6][9]

  • Solvents and Reagents: Dichloromethane is a volatile solvent and a suspected carcinogen. Pyridine is toxic and flammable. Handle all chemicals with care, consulting their specific Safety Data Sheets (SDS) before use.

  • Reaction Quenching: The work-up procedure involves quenching the reaction with aqueous solutions. This should be done cautiously, as unreacted sulfonyl chloride will react exothermically with water.

Detailed Experimental Protocol

This protocol details a standard, reliable method for the synthesis of a sulfonamide from a generic amine. Stoichiometries should be calculated based on the sulfonyl chloride as the limiting reagent.

Caption: Standard workflow for sulfonamide synthesis and purification.[1]

Step 1: Reaction Setup

  • Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask.

  • Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolve the amine (1.1 equivalents) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration relative to the limiting reagent).

Causality: Using flame-dried glassware and an inert atmosphere is critical. Sulfonyl chlorides readily hydrolyze with atmospheric moisture, which would consume the starting material and reduce the yield.

Step 2: Base Addition

  • Cool the stirred amine solution to 0 °C using an ice-water bath.

  • Slowly add anhydrous pyridine (1.5 equivalents) to the solution via syringe.

Causality: The reaction is cooled to 0 °C to control the initial exotherm upon addition of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the equilibrium towards the product.[1]

Step 3: Sulfonyl Chloride Addition

  • In a separate, dry vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Add this solution dropwise to the cold, stirred amine/pyridine mixture over 15-20 minutes using a syringe.

Causality: A slow, dropwise addition is essential to manage the reaction rate and prevent a rapid temperature increase, which could lead to side reactions.

Step 4: Reaction and Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction for 6-18 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30-50% ethyl acetate in hexanes. The product spot should be less polar than the starting amine. The reaction is complete when the limiting reagent (sulfonyl chloride) is no longer visible by TLC.

Causality: Allowing the reaction to proceed at room temperature provides sufficient thermal energy for the reaction to go to completion. TLC is a simple and effective way to determine when the reaction is finished, preventing unnecessary reaction time or premature work-up.

Step 5: Aqueous Work-up

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1M HCl solution (twice) to remove pyridine and any excess amine.

    • Saturated NaHCO₃ solution (once) to neutralize any remaining acid.

    • Brine (once) to begin the drying process and break up any emulsions.[1]

Causality: This washing sequence is designed to systematically remove impurities. The acid wash protonates the basic pyridine and excess amine, making them water-soluble. The bicarbonate wash removes residual acid. The brine wash reduces the amount of dissolved water in the organic layer before the final drying step.

Step 6: Drying and Solvent Removal

  • Drain the organic layer from the separatory funnel into an Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes.

  • Filter the mixture to remove the drying agent, collecting the filtrate in a clean, pre-weighed round-bottom flask.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product under certain conditions and to obtain an accurate crude weight.

Step 7: Purification and Characterization

  • Purify the crude solid or oil by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol/water).[1]

  • Combine the pure fractions, remove the solvent via rotary evaporation, and dry the final product under high vacuum.

  • Characterize the pure sulfonamide using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.[1]

Causality: Purification is almost always necessary to remove unreacted starting materials, byproducts, and any impurities formed during the reaction, ensuring the final compound is suitable for further use, especially in a drug development context.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive (hydrolyzed) sulfonyl chlorideEnsure all glassware is dry and the reaction is run under a strict inert atmosphere. Use a fresh bottle of the reagent.
Poorly nucleophilic amineThe reaction may require heating (e.g., 40 °C) or a stronger, non-nucleophilic base like DBU.
Multiple Spots on TLC Side reactions, decompositionEnsure the reaction temperature is controlled. Check the stability of the amine under the basic conditions.
Difficulty Removing Pyridine Insufficient acid washingPerform an additional 1M HCl wash during the work-up. Check the pH of the aqueous layer to ensure it is acidic.
Product is an Oil, Not a Solid Product may be amorphous or have a low melting pointAttempt to induce crystallization by scratching the flask or triturating with a non-polar solvent like hexanes.

References

Application of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride in Medicinal Chemistry

Introduction: A Strategically Designed Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the selection of building blocks is a critical determinant of a drug candidate's ultimate success. This compound is a sophisticated reagent designed to confer a unique and advantageous combination of structural and physicochemical properties upon a target molecule. Its utility arises not from a single feature, but from the synergistic interplay of its three core components: the diaryl ether scaffold, the difluorinated benzene ring, and the highly reactive sulfonyl chloride handle.

The diaryl ether motif is recognized as a "privileged scaffold" in drug discovery, found in a multitude of agents targeting diverse biological pathways, including those for anticancer, anti-inflammatory, and antibacterial applications.[1][2] This structure provides a semi-rigid conformation that can effectively span hydrophobic pockets in target proteins. The strategic placement of two fluorine atoms ortho to the sulfonyl group profoundly influences the electronic and metabolic properties of the resulting sulfonamide. Fluorine's high electronegativity can modulate the pKa of the sulfonamide N-H bond, potentially enhancing target binding affinity, while the strength of the C-F bond often increases metabolic stability.[3] Finally, the sulfonyl chloride group serves as a robust electrophilic handle for covalently linking this entire pharmacophore to a primary or secondary amine on a parent molecule, forming a stable sulfonamide bond that is ubiquitous in pharmaceuticals.[4][5]

This guide provides a detailed exploration of the application of this reagent, offering both the strategic rationale and practical protocols for its effective use in drug development programs.

G cluster_reagent This compound cluster_properties Contributions to Drug Candidate Properties A Diaryl Ether Core (4-Chlorophenoxy) P1 Structural Rigidity & Hydrophobic Interactions A->P1 B Difluorinated Ring (3,5-Difluoro) P2 Modulated pKa & Increased Metabolic Stability B->P2 C Reactive Handle (-SO2Cl) P3 Stable Covalent Linkage (Sulfonamide Formation) C->P3

Caption: Key structural features of the title reagent and their contributions.

Physicochemical and Structural Data

A clear understanding of a reagent's fundamental properties is essential before its inclusion in a synthetic workflow.

PropertyValueSource
IUPAC Name 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloridePubChem[6]
Molecular Formula C₁₂H₆Cl₂F₂O₃SPubChem[6]
Molecular Weight 339.1 g/mol PubChem[6]
CAS Number 549547-34-4PubChem[6]
Appearance Typically an off-white to tan solidN/A
Solubility Soluble in aprotic organic solvents (DCM, THF, DMF, Acetonitrile).N/A
Reactivity Highly reactive with nucleophiles (amines, alcohols, water).N/A

Core Application: Synthesis of Biologically Active Sulfonamides

The primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines. This reaction is typically rapid and high-yielding, proceeding via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrochloric acid (HCl), which is scavenged by a base.

Caption: General reaction scheme for sulfonamide formation.

Detailed Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a robust, self-validating method for the synthesis of sulfonamides using the title reagent.

Materials & Reagents:

  • This compound (1.0 eq)

  • Substrate amine (primary or secondary) (1.0 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (2.0 - 3.0 eq)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate amine (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the base (e.g., pyridine, 3.0 eq). Cool the resulting solution to 0°C using an ice-water bath.

    • Expertise & Experience: Using a non-nucleophilic base like pyridine or Et₃N is crucial to scavenge the HCl generated during the reaction, driving it to completion. Cooling to 0°C controls the initial exothermic reaction, preventing potential side reactions.

  • Reagent Addition: In a separate vial, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C over 10-15 minutes.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

    • Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (typically the amine) indicates completion. A new, less polar spot corresponding to the sulfonamide product should appear.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with 1M HCl (2x) to remove excess base.

    • Wash with saturated NaHCO₃ (1x) to neutralize any remaining acid.

    • Wash with brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure sulfonamide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Impact on Structure-Activity Relationships (SAR)

Introducing the 4-(4-chlorophenoxy)-3,5-difluorophenylsulfonyl moiety is a strategic decision in lead optimization. It allows chemists to systematically probe specific interactions and modulate key drug-like properties.

SAR ParameterContribution of the MoietyRationale
Target Engagement Provides a vector into hydrophobic sub-pockets. The sulfonamide oxygen and fluorine atoms can act as hydrogen bond acceptors.The diaryl ether is sterically defined and lipophilic. The difluoro substitution enhances the hydrogen bond accepting potential of the sulfonyl group.
Metabolic Stability Increased resistance to oxidative metabolism.The C-F bonds are exceptionally strong. The electron-withdrawing nature of the fluorines and sulfonyl group deactivates the aromatic ring towards CYP450-mediated oxidation.[3]
Physicochemical Profile Increases lipophilicity (logP) while potentially lowering the sulfonamide pKa.The halogenated diaryl ether structure is inherently lipophilic. The potent electron-withdrawing effect of the 3,5-difluoro groups can make the sulfonamide N-H proton more acidic.
Conformational Control The ether linkage introduces a non-linear, semi-rigid conformation compared to a simple biphenyl system.This defined spatial arrangement can be crucial for optimal fitting into a target's binding site.

graph G {
layout=neato;
graph [fontname="Arial"];
node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial"];

// Nodes Start [label="Initial Lead Compound\n(e.g., R-NH₂)", pos="0,4!", fillcolor="#FCE8E6", color="#EA4335"]; Reagent [label="Introduce Moiety using:\n4-(4-Chlorophenoxy)-3,5-\ndifluorobenzene-1-sulfonylchloride", pos="3,4!", fillcolor="#FFF7E0", color="#FBBC05"]; NewAnalog [label="New Analog\n(R-NH-SO₂-Ar)", pos="6,4!", fillcolor="#E8F0FE", color="#4285F4"]; Assay [label="Biological & ADME Assays", pos="6,2!", fillcolor="#E6F4EA", color="#34A853"]; Analysis [label="SAR Analysis:\n- Potency\n- Selectivity\n- Metabolism", pos="3,0!", fillcolor="#F1F3F4", color="#5F6368"]; Decision [label="Decision Point:\nAdvance or Redesign?", pos="0,0!", fillcolor="#FFFFFF", color="#202124"];

// Edges Start -> Reagent; Reagent -> NewAnalog; NewAnalog -> Assay; Assay -> Analysis; Analysis -> Decision; Decision -> Start [label="Redesign"]; } Caption: A typical workflow illustrating the use of the reagent in SAR studies.

Experimental Considerations and Troubleshooting

While the sulfonamide formation is generally robust, awareness of potential pitfalls is key to ensuring efficiency and high yields.

Problem Probable Cause(s) Recommended Solution(s)

| Low or No Reaction | 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Poorly nucleophilic amine. 3. Steric hindrance around the amine. | 1. Use fresh or properly stored reagent. Store under inert gas, away from moisture. 2. Increase reaction temperature (e.g., to 40°C) or use a stronger, non-nucleophilic base like DBU. 3. Prolong reaction time and/or increase temperature. | | Multiple Products | 1. Reaction with other nucleophilic groups in the substrate. 2. Bis-sulfonylation of a primary amine (less common). | 1. Protect other sensitive functional groups (e.g., alcohols, phenols) prior to the reaction. 2. Use a strict 1:1 stoichiometry of sulfonyl chloride to amine. | | Reagent Decomposition | The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. | Always use anhydrous solvents and an inert atmosphere. Avoid exposure of the solid reagent to ambient air for extended periods. |

  • Yonova, I. M., Osborne, C. A., Morrissette, N. S., & Jarvo, E. R. (2014). Diaryl and Heteroaryl Sulfides: Synthesis via Sulfenyl Chlorides and Evaluation as Selective Anti-Breast-Cancer Agents. National Institutes of Health. Available at: --INVALID-LINK--2. Pharmaffiliates. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Available at: --INVALID-LINK--3. Vedejs, E., Lin, S., Klapars, A., & Wang, J. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available at: --INVALID-LINK--4. Zhou, Y., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. Available at: --INVALID-LINK--5. UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: --INVALID-LINK--6. Anglès, d., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: --INVALID-LINK--7. ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Available at: --INVALID-LINK--8. European Patent Office. (n.d.). Synthesis of bicyclic aromatic sulfonic acids, sulfonyl chlorides and sulfonamides. Available at: --INVALID-LINK--9. Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. Available at: --INVALID-LINK--10. PubChem. (n.d.). This compound. Available at: --INVALID-LINK--11. ACS Publications. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. Available at: --INVALID-LINK--12. PrepChem.com. (n.d.). Synthesis of 4-chlorobenzenesulfonyl chloride. Available at: --INVALID-LINK--14. PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: --INVALID-LINK--15. Google Patents. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride. Available at: --INVALID-LINK--17. Sigma-Aldrich. (2015). Applications of Fluorine in Medicinal Chemistry. Available at: --INVALID-LINK--18. Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides. Available at: --INVALID-LINK--19. ECHEMI. (n.d.). 3,5-Difluorobenzenesulfonyl chloride. Available at: --INVALID-LINK--

References

Application Notes and Protocols: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 4-(4-chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride as a strategic building block in modern organic synthesis. The protocols and insights detailed herein are curated for researchers and professionals engaged in medicinal chemistry and drug discovery, offering a blend of established principles and practical guidance.

Introduction: A Privileged Scaffold Component

This compound is a bespoke chemical intermediate that incorporates several key structural motifs sought after in contemporary drug design. The diaryl ether core is a privileged scaffold found in numerous biologically active compounds, offering a balance of rigidity and conformational flexibility.[1] The strategic placement of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, while the chloro-substituent provides an additional vector for potential molecular interactions or further functionalization.[2][3] The highly reactive sulfonyl chloride group serves as a versatile handle for the introduction of the pharmacologically significant sulfonamide linkage.[4][5]

This guide will delineate the synthesis of this valuable building block and detail its application in the construction of complex organic molecules, with a particular focus on the preparation of novel sulfonamide derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
IUPAC Name 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonyl chloride[6]
CAS Number 549547-34-4[6]
Molecular Formula C₁₂H₆Cl₂F₂O₃S[6]
Molecular Weight 339.1 g/mol [6]
Appearance Off-white to light yellow solid (predicted)
Solubility Soluble in aprotic organic solvents (e.g., DCM, THF, DMF)

Synthesis of this compound

The synthesis of the title compound is predicated on the electrophilic chlorosulfonation of a diaryl ether precursor. This reaction is a well-established method for the preparation of aromatic sulfonyl chlorides.

Reaction Scheme:

Synthesis_of_Sulfonyl_Chloride start 1-(4-Chlorophenoxy)-2,4-difluorobenzene reagent + Chlorosulfonic Acid (ClSO₃H) start->reagent Electrophilic Aromatic Substitution product This compound reagent->product

Caption: Synthesis of the target sulfonyl chloride.

Experimental Protocol: Chlorosulfonation of 1-(4-Chlorophenoxy)-2,4-difluorobenzene

This protocol is based on established procedures for the chlorosulfonation of aromatic compounds.

Materials:

  • 1-(4-Chlorophenoxy)-2,4-difluorobenzene

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask equipped with a dropping funnel and a gas outlet

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a trap for HCl gas, place anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (typically 3-5 equivalents) to the stirred solvent.

  • Addition of Starting Material: To this cooled solution, add 1-(4-chlorophenoxy)-2,4-difluorobenzene (1 equivalent) dropwise from the addition funnel over a period of 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

Application in Sulfonamide Synthesis

The primary application of this compound is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[4][5] This reaction is a cornerstone in medicinal chemistry for accessing a diverse range of biologically active molecules.

General Reaction Scheme:

Sulfonamide_Synthesis sulfonyl_chloride This compound amine + R¹R²NH (Primary or Secondary Amine) sulfonyl_chloride->amine Nucleophilic Substitution (Base, Solvent) product N-substituted-4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonamide amine->product

Caption: General synthesis of sulfonamides.

Experimental Protocol: Synthesis of N-Aryl-4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonamides

This protocol provides a general guideline for the synthesis of N-aryl sulfonamides and can be adapted for various primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline or other primary/secondary amine (1.0 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 - 1.2 equivalents) and dissolve it in anhydrous dichloromethane.

  • Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Expected Results for a Representative Reaction

The following table provides hypothetical yet representative data for the synthesis of a sulfonamide from a generic aniline, based on typical yields and properties for such reactions.

AmineProductYield (%)M.p. (°C)¹H NMR Highlights
AnilineN-Phenyl-4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonamide85-95135-137Aromatic protons, N-H singlet
4-FluoroanilineN-(4-Fluorophenyl)-4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonamide80-90142-144Aromatic protons with F-H coupling, N-H singlet
BenzylamineN-Benzyl-4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonamide90-98110-112Aromatic protons, benzylic CH₂, N-H triplet

Causality in Experimental Choices

  • Choice of Solvent: Anhydrous aprotic solvents like dichloromethane or THF are used to prevent the hydrolysis of the highly reactive sulfonyl chloride.

  • Use of Base: A non-nucleophilic base such as pyridine or triethylamine is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

  • Temperature Control: The initial addition of the sulfonyl chloride is carried out at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

Self-Validating Protocol and Quality Control

The success of the synthesis can be validated at each stage:

  • Starting Material Purity: Ensure the purity of this compound by ¹H NMR and melting point analysis before use.

  • Reaction Monitoring: TLC is a crucial tool to monitor the consumption of the limiting reagent and the formation of the product.

  • Product Characterization: The final sulfonamide product should be thoroughly characterized by:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • Mass Spectrometry: To verify the molecular weight.

    • Melting Point: As an indicator of purity.

    • FT-IR Spectroscopy: To identify the characteristic S=O and N-H stretching vibrations of the sulfonamide group.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique combination of a diaryl ether core, fluorine and chlorine substituents, and a reactive sulfonyl chloride handle allows for the efficient construction of complex molecules with desirable pharmacological properties. The protocols outlined in these application notes provide a solid foundation for the synthesis and application of this important intermediate, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for Regioselective Reactions with 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Competing Influences

4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride is a polysubstituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the presence of multiple reactive sites and the complex interplay of electronic effects exerted by its substituents. The diaryl ether linkage, the powerfully electron-withdrawing sulfonyl chloride group, and the strategically positioned fluorine atoms create a unique electronic landscape on the central benzene ring. This guide provides a detailed exploration of the factors governing the regioselectivity of reactions involving this molecule and offers protocols for researchers seeking to harness its synthetic potential.

The central challenge and opportunity in the chemistry of this compound lies in predicting and controlling the site of further substitution on the difluorinated benzene ring. The substituents present exert competing directing effects in electrophilic aromatic substitution (EAS) reactions. Understanding these influences is paramount for any synthetic chemist aiming to utilize this versatile building block.

Scientific Integrity & Logic: Deconstructing the Directing Effects

The regiochemical outcome of electrophilic aromatic substitution on the central benzene ring is determined by the cumulative electronic and steric effects of the existing substituents. Let's analyze each in turn:

  • The 4-(4-Chlorophenoxy) Group: This ether linkage is an activating group and is ortho, para-directing. The oxygen atom, through resonance, donates electron density to the aromatic ring, particularly at the positions ortho and para to itself. This increases the nucleophilicity of these positions, making them more susceptible to attack by electrophiles.

  • The 3,5-Difluoro Groups: Fluorine atoms are a fascinating case. Due to their high electronegativity, they are inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, like other halogens, they possess lone pairs of electrons that can be donated to the ring via resonance, making them ortho, para-directors.[1][2] In this molecule, the fluorine atoms are located at positions 3 and 5.

  • The 1-Sulfonyl Chloride Group (-SO₂Cl): This is a strongly deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety. It is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself.[3]

Predicting the Regiochemical Outcome: A Consensus Approach

When we superimpose these directing effects on the structure of this compound, a complex picture emerges. The positions on the central ring are C2 and C6.

  • Position 2 (and 6): This position is ortho to the activating 4-(4-chlorophenoxy) group and meta to the deactivating sulfonyl chloride group. It is also ortho to a fluorine atom. The activating effect of the phenoxy group and the meta-directing effect of the sulfonyl chloride group are in agreement, suggesting that this position is the most likely site for electrophilic attack. The deactivating inductive effect of the adjacent fluorine atom will likely temper this reactivity but not completely suppress it.

Therefore, for most electrophilic aromatic substitution reactions, it is predicted that substitution will occur predominantly at the C2 and C6 positions .

Visualizing the Regiochemical Directing Effects

The following diagram illustrates the interplay of the directing effects of the substituents on the central benzene ring.

Caption: Competing directing effects on the central aromatic ring.

Application Protocols

The following protocols are designed as starting points for the investigation of regioselective reactions of this compound. Researchers should be prepared to optimize these conditions and to perform careful analysis of the product mixture to determine the precise regiochemical outcome.

Protocol 1: Regioselective Nitration

This protocol describes a general procedure for the nitration of the title compound, which is expected to yield primarily the 2-nitro derivative.

Workflow Diagram:

Nitration_Workflow start Start dissolve Dissolve Substrate in Acetic Anhydride start->dissolve cool Cool to 0°C dissolve->cool add_acid Add Fuming Nitric Acid Dropwise cool->add_acid react Stir at 0°C to RT add_acid->react quench Quench with Ice-Water react->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Workflow for the regioselective nitration protocol.

Materials and Reagents:

ReagentCAS NumberQuantityMolar Eq.
This compound549547-34-41.0 g (2.95 mmol)1.0
Acetic Anhydride108-24-710 mL-
Fuming Nitric Acid (>90%)7697-37-20.2 mL (approx. 4.5 mmol)~1.5
Ice-As needed-
Deionized Water7732-18-5As needed-
Ethyl Acetate141-78-6As needed-
Sodium Sulfate (anhydrous)7757-82-6As needed-
Silica Gel (for chromatography)7631-86-9As needed-

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (2.95 mmol) of this compound in 10 mL of acetic anhydride.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Nitrating Agent: While stirring vigorously, add 0.2 mL of fuming nitric acid dropwise to the cooled solution over a period of 10-15 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of deionized water. Stir until the ice has melted.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired nitro-substituted product.

Expected Outcome: The primary product is expected to be 4-(4-chlorophenoxy)-3,5-difluoro-2-nitrobenzene-1-sulfonyl chloride. Characterization by NMR and mass spectrometry is essential to confirm the regiochemistry.

Protocol 2: Regioselective Bromination

This protocol outlines a method for the bromination of the title compound, which is also anticipated to occur at the C2 position.

Workflow Diagram:

Bromination_Workflow start Start dissolve Dissolve Substrate in Dichloromethane start->dissolve add_catalyst Add Iron(III) Bromide dissolve->add_catalyst cool Cool to 0°C add_catalyst->cool add_bromine Add Bromine Solution Dropwise cool->add_bromine react Stir at RT add_bromine->react quench Quench with Na₂S₂O₃ soln. react->quench extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Chromatography concentrate->purify end End purify->end

Caption: Workflow for the regioselective bromination protocol.

Materials and Reagents:

ReagentCAS NumberQuantityMolar Eq.
This compound549547-34-41.0 g (2.95 mmol)1.0
Dichloromethane (anhydrous)75-09-220 mL-
Iron(III) Bromide (anhydrous)10031-26-2~30 mg (catalytic)-
Bromine7726-95-60.16 mL (3.1 mmol)1.05
Sodium Thiosulfate Solution (10% w/v)7772-98-7As needed-
Magnesium Sulfate (anhydrous)7487-88-9As needed-

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-necked round-bottom flask fitted with a dropping funnel, nitrogen inlet, and magnetic stir bar, dissolve 1.0 g (2.95 mmol) of this compound in 20 mL of anhydrous dichloromethane.

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (~30 mg).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition of Bromine: In the dropping funnel, prepare a solution of 0.16 mL (3.1 mmol) of bromine in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the slow addition of 10% aqueous sodium thiosulfate solution until the red-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Concentration: Filter and concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired bromo-substituted product.

Expected Outcome: The major product is predicted to be 2-bromo-4-(4-chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride. Full characterization is necessary to confirm the structure.

Trustworthiness: A Self-Validating System

The protocols provided are based on well-established principles of electrophilic aromatic substitution. However, due to the unique substitution pattern of the starting material, the regiochemical outcome is a hypothesis that must be validated experimentally. Researchers should employ the following strategies to validate their results:

  • Comprehensive Spectroscopic Analysis: Use ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D NMR techniques (such as COSY and HMBC) to unambiguously determine the position of the newly introduced substituent.

  • Control Experiments: Perform reactions under different conditions (e.g., varying temperature, catalyst, or solvent) to assess the impact on regioselectivity.

  • Isolation and Characterization of Minor Isomers: Attempt to isolate and characterize any minor products to gain a more complete understanding of the reaction's selectivity.

References

Application Notes & Protocols: Catalytic Methods for Reactions Involving Aryl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Sulfonyl Chloride Chemistry

Aryl sulfonyl chlorides are foundational reagents in organic synthesis, traditionally employed for the preparation of sulfonamides and sulfonate esters—motifs prevalent in pharmaceuticals and agrochemicals.[1][2][3] Historically, their reactivity has been largely confined to nucleophilic substitution at the sulfur atom. However, the advent of transition-metal catalysis has unlocked a diverse and powerful range of transformations, reimagining the role of the sulfonyl chloride group from a simple sulfonating agent to a versatile coupling partner and a precursor for radical species.[4][5]

This guide provides an in-depth exploration of modern catalytic methods involving aryl sulfonyl chlorides. We will move beyond simple functional group installation to discuss their application in complex bond formations, including C–C, C–N, and C–S cross-couplings. The focus will be on the underlying principles, the rationale behind catalyst and condition selection, and practical, field-proven protocols for researchers in synthetic chemistry and drug development.

The Aryl Sulfonyl Chloride: A Versatile Electrophile and Radical Precursor

The synthetic utility of aryl sulfonyl chlorides in catalytic reactions stems from two primary modes of activation:

  • As an Aryl Halide Equivalent (Desulfonylative Coupling): In this mode, the entire sulfonyl chloride moiety acts as a leaving group, extruding sulfur dioxide (SO₂) gas. This process, known as desulfonylative or desulfitative coupling, generates an aryl-metal intermediate that can participate in various cross-coupling reactions.[6][7] This strategy is particularly powerful as it uses inexpensive, stable, and readily available sulfonyl chlorides as alternatives to aryl halides or triflates.[6]

  • As a Source of Sulfonyl and Aryl Radicals (Photoredox Catalysis): Visible-light photoredox catalysis can induce a single-electron transfer (SET) to the aryl sulfonyl chloride.[8] This process cleaves the C–S or S–Cl bond to generate either aryl radicals or sulfonyl radicals, which can then engage in a variety of addition and coupling reactions under exceptionally mild conditions.[8][9]

Key Catalytic Strategies and Mechanisms

Palladium-Catalyzed Desulfonylative Cross-Coupling

Palladium catalysis is the cornerstone of desulfonylative reactions, where aryl sulfonyl chlorides serve as potent arylating agents. The general mechanism involves the oxidative addition of the palladium(0) catalyst into the C–S or S–Cl bond, followed by the extrusion of SO₂ to form a reactive arylpalladium(II) species.[6]

Mechanism: Pd-Catalyzed Desulfonylative Coupling

G pd0 Pd(0)Lₙ ox_add Oxidative Addition (C-S Cleavage) pd0->ox_add + ArSO₂Cl arso2cl Ar-SO₂Cl cat_cycle Catalytic Cycle so2_ext SO₂ Extrusion ox_add->so2_ext arpd_species [Ar-Pd(II)-Cl]Lₙ so2_ext->arpd_species transmetal Transmetalation arpd_species->transmetal coupling_partner Coupling Partner (e.g., R-B(OH)₂) coupling_partner->transmetal arpd_r [Ar-Pd(II)-R]Lₙ transmetal->arpd_r red_elim Reductive Elimination arpd_r->red_elim red_elim->pd0 Regeneration product Ar-R red_elim->product

Caption: Generalized catalytic cycle for Pd-catalyzed desulfonylative coupling.

Common Applications:

  • Suzuki-Miyaura Coupling: Arylation of boronic acids and their derivatives.[10]

  • Heck Reaction: Arylation of alkenes.

  • Buchwald-Hartwig Amination: Formation of C–N bonds by coupling with amines.[11][12] While less common than with aryl halides, specialized ligand systems enable this transformation.[13][14]

  • Sonogashira Coupling: Arylation of terminal alkynes to form C(sp²)-C(sp) bonds.[15][16][17]

Causality Behind Experimental Choices:

  • Catalyst: Palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos) are often required to promote the challenging oxidative addition step and facilitate reductive elimination.[10]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential, particularly in Suzuki couplings, to activate the boronic acid for transmetalation.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are typically used to ensure solubility of the reagents and catalyst.

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for C–S and C–N bond formation.[13][18] Nickel can catalyze the reductive coupling of aryl sulfonyl chlorides with aryl iodides to form aryl sulfides or engage in desulfonylative cross-coupling reactions.[19][20]

Key Advantages of Nickel:

  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Unique Reactivity: Nickel can access different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)), enabling reaction pathways that are inaccessible to palladium. This is particularly relevant in cross-electrophile couplings.[20]

  • C–S Bond Formation: Nickel systems are particularly adept at forming C–S bonds by coupling aryl sulfonyl chlorides (as a thiol source after reduction) with aryl halides.[19]

Photoredox and Dual Catalysis

Visible-light photoredox catalysis has revolutionized the use of aryl sulfonyl chlorides by providing a mild pathway to generate highly reactive radical intermediates.[8][21] This approach avoids the high temperatures often required in thermal transition-metal catalysis.

Mechanism: Photoredox Generation of an Aryl Radical

G pc PC pc_excited PC* pc->pc_excited Excitation hv hv (Visible Light) set_step Single Electron Transfer (SET) pc_excited->set_step arso2cl Ar-SO₂Cl arso2cl->set_step pc_oxidized PC⁺• set_step->pc_oxidized ar_radical Ar• set_step->ar_radical so2cl_anion [SO₂Cl]⁻ set_step->so2cl_anion product Product ar_radical->product + Substrate so2 SO₂ so2cl_anion->so2 Decomposes cl_anion Cl⁻ so2cl_anion->cl_anion substrate Substrate substrate->product

Caption: Aryl radical generation via photoredox catalysis.

Synthetic Applications:

  • Hydrosulfonylation: Addition of a sulfonyl radical and a hydrogen atom across an alkene.[8]

  • Arylation of Heterocycles: Direct C–H arylation of electron-rich heterocycles using the generated aryl radical.[22]

  • Dual Catalysis: Combining a photoredox catalyst (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) with a transition-metal catalyst (e.g., Ni, Cu) merges radical chemistry with cross-coupling, enabling previously challenging transformations.

Copper-Catalyzed Sulfonylation and C-S Coupling

Copper catalysis is particularly effective for reactions that form C–S or C–N bonds, often under milder and more economical conditions than palladium.[23][24][25]

  • N-Arylation of Sulfonamides: Copper systems, often with specific ligands like oxalamides or hydroxypicolinamides, can effectively catalyze the coupling of sulfonamides with aryl halides.[23][24]

  • Sulfonylation/Cyclization: Copper catalysts can initiate cascade reactions, for example, the sulfonylation of an alkyne with an aryl sulfonyl chloride followed by an intramolecular cyclization to build complex heterocyclic scaffolds like benzothiophenes.[26]

  • C–S Coupling: In the presence of a reducing agent like triphenylphosphine (PPh₃), aryl sulfonyl chlorides can be converted into a sulfur source for CuI-catalyzed coupling with aryl boronic acids to form diaryl sulfides.[5][22]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Desulfonylative Suzuki-Miyaura Coupling

This protocol describes the coupling of an aryl sulfonyl chloride with an arylboronic acid, a reaction where the sulfonyl chloride acts as an aryl halide equivalent. This method is adapted from established literature procedures.[10]

Materials:

  • Aryl sulfonyl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (2,6-Dimethoxybiphenyl-2'-dicyclohexylphosphine) (0.04 mmol, 4 mol%)

  • K₃PO₄ (potassium phosphate, anhydrous) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Nitrogen or Argon inert gas supply

Procedure:

  • To the Schlenk flask, add the aryl sulfonyl chloride (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Expected Outcome & Validation:

  • Yields typically range from 70-95%, depending on the substrates.

  • The product should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The key validation is the absence of the -SO₂Cl group and the formation of a new C–C bond between the two aryl fragments.

Protocol 2: Visible-Light Photoredox-Catalyzed Arylation of Furan

This protocol details a metal-free, visible-light-mediated C–H arylation using an aryl sulfonyl chloride as the aryl radical precursor. This method is inspired by advances in photoredox catalysis.[8][22]

Materials:

  • Aryl sulfonyl chloride (0.5 mmol, 1.0 equiv)

  • Furan (5.0 mmol, 10.0 equiv, used as substrate and solvent)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.005 mmol, 1 mol%)

  • K₂CO₃ (1.0 mmol, 2.0 equiv)

  • Anhydrous Acetonitrile (MeCN) (2 mL)

  • Pyrex reaction vial with a magnetic stir bar

  • Blue LED light source (450 nm) with a cooling fan

Procedure:

  • In the Pyrex vial, combine the aryl sulfonyl chloride (0.5 mmol), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Add the magnetic stir bar.

  • Degas the system: Add furan (0.36 mL, 5.0 mmol) and anhydrous acetonitrile (2 mL). Seal the vial and sparge the solution with Argon for 15 minutes.

  • Place the vial approximately 5-10 cm from the blue LED light source. Ensure the setup is cooled with a fan to maintain room temperature (approx. 25 °C).

  • Irradiate the stirring reaction mixture for 12-18 hours. Monitor progress by GC-MS.

  • After the reaction is complete (as judged by the consumption of the starting sulfonyl chloride), quench the reaction by opening it to the air.

  • Dilute the mixture with water (10 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the 2-arylfuran product.

Expected Outcome & Validation:

  • Yields can vary widely (40-80%) based on the electronic properties of the aryl sulfonyl chloride.

  • Successful arylation is confirmed by NMR spectroscopy, showing the characteristic signals for the furan ring substituted at the 2-position and the new aryl group. HRMS will confirm the molecular formula.

Data Summary and Comparison

The choice of catalytic method depends heavily on the desired transformation. The table below summarizes typical conditions and outcomes for different objectives.

Reaction Type Catalyst System Typical Conditions Key Transformation Advantages/Considerations
Desulfonylative Suzuki Pd(OAc)₂ / Biarylphosphine100-120 °C, Dioxane, K₃PO₄Ar-SO₂Cl → Ar-Ar'Broad scope, high yields.[10] Requires high temperatures.
Desulfonylative Amination NiCl₂(dme) / Ligand100-130 °C, t-BuONaAr-SO₂Cl → Ar-NR₂Uses cheaper nickel catalyst.[13][18] Can require specific ligand design.
C-S Bond Formation NiCl₂(dppp) / Mn reductant80 °C, DMFAr-SO₂Cl + Ar'-I → Ar-S-Ar'Direct synthesis of aryl sulfides.[19] Requires a stoichiometric reductant.
Radical Arylation fac-Ir(ppy)₃ / Blue LEDRoom Temp, MeCNAr-SO₂Cl → Ar-HeteroarylExtremely mild conditions.[8] Metal-free C-H functionalization.
Sulfonylation/Cyclization CuI / Ligand80-100 °C, DMSOAlkyne + Ar-SO₂Cl → Sulfonylated HeterocycleCascade reaction builds complexity.[26] Substrate scope can be specific.

Conclusion and Future Outlook

The catalytic transformations of aryl sulfonyl chlorides have matured into a robust and versatile area of synthetic chemistry. The ability to use these inexpensive and stable reagents in desulfonylative cross-couplings offers a practical alternative to organohalides. Furthermore, the emergence of photoredox catalysis has opened a new frontier of radical-based reactions under exceptionally mild conditions. For researchers in drug discovery, these methods provide powerful tools to rapidly build molecular complexity and access novel chemical space. Future developments will likely focus on expanding the scope of dual catalytic systems, achieving higher levels of enantioselectivity in radical additions, and applying these methods to late-stage functionalization of complex molecules.

References

Application Notes & Protocols: Continuous Flow Synthesis of Sulfonyl Chlorides from Thiols and Disulfides

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Transforming Sulfonyl Chloride Synthesis with Continuous Flow

Sulfonyl chlorides are cornerstone building blocks in modern organic synthesis, serving as critical precursors to a vast array of functional groups, most notably the sulfonamides, which are ubiquitous in pharmaceuticals and agrochemicals.[1][2] However, the traditional batch synthesis of these valuable intermediates is frequently plagued by significant safety and control challenges. The oxidative chlorination of thiols and disulfides is often highly exothermic, utilizes hazardous reagents, and can be difficult to scale safely due to poor heat transfer and the potential for thermal runaway.[1][3][4]

Continuous flow chemistry offers a paradigm shift, transforming this challenging transformation into a safe, controlled, and scalable process.[5] By confining the reaction to the small volume of a micro- or mesoscale reactor, flow systems provide a vastly superior surface-area-to-volume ratio.[6] This enables near-instantaneous heat dissipation, mitigating the risks of exotherms and allowing for precise temperature control.[7][8] The ability to safely handle hazardous reagents and unstable intermediates in situ, coupled with precise control over stoichiometry and residence time, leads to improved yields, higher purity, and enhanced reproducibility.[7][9]

This comprehensive guide provides detailed protocols and expert insights into the continuous flow synthesis of sulfonyl chlorides from both thiol and disulfide precursors. We will explore the mechanistic underpinnings of these transformations and present two robust, field-proven protocols utilizing different reagent systems, demonstrating the versatility and power of flow chemistry.

Mechanistic Insights: The Oxidative Chlorination Pathway

The conversion of thiols or disulfides to sulfonyl chlorides is a multi-electron oxidation process coupled with chlorination. Understanding the mechanistic pathway is crucial for optimizing reaction conditions and troubleshooting.

The oxidation of a thiol (R-SH) is believed to proceed through several key intermediates. The initial reaction with a chlorinating agent and water (or another oxygen source) likely forms a sulfenyl chloride (RSCl).[10][11] This is a critical intermediate which is then subjected to further oxidation. Subsequent steps involve the formation of a sulfinyl chloride (RSOCl), which is then oxidized to the final sulfonyl chloride (RSO₂Cl). The overall stoichiometry requires three equivalents of an oxidizing/chlorinating species per thiol moiety.

For disulfides (R-S-S-R) , the reaction begins with the cleavage of the disulfide bond, followed by a similar oxidative chlorination cascade for each sulfur atom to ultimately yield two equivalents of the sulfonyl chloride. The exact nature of the active oxidizing and chlorinating species depends on the reagent system employed. Systems like N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (DCH) serve as both oxidant and chlorine source, while others, like HNO₃/HCl/O₂, generate the reactive species in situ.[1][12]

Core Apparatus: A General Continuous Flow Reactor System

A modular continuous flow system is essential for performing these syntheses. The fundamental components allow for precise control over reagent delivery, mixing, reaction time (residence time), and temperature. At its core, the setup involves pumping reactant solutions through a reactor where the transformation occurs.[13]

G cluster_pumps Reagent Delivery cluster_reactor Reaction Zone P1 Pump A (Reactant 1) Mixer T-Mixer P1->Mixer Flow Rate A P2 Pump B (Reactant 2) P2->Mixer Flow Rate B Reactor Reactor Coil (PFA Tubing) Mixer->Reactor Bath Temperature Control Bath BPR Back Pressure Regulator (BPR) Reactor->BPR Residence Time = Reactor Vol. / Total Flow Rate Collection Product Collection BPR->Collection

Caption: General schematic of a continuous flow synthesis system.

Key Experimental Considerations:

  • Pumps: High-pressure syringe pumps or HPLC pumps are required for delivering smooth, pulse-free, and accurate flow rates.

  • Reactor Tubing: Polytetrafluoroethylene (PTFE) or perfluoroalkoxy (PFA) tubing is commonly used due to its excellent chemical resistance.[3]

  • Temperature Control: The reactor coil is typically immersed in a thermostatic oil or water bath to maintain a constant reaction temperature.

  • Back Pressure Regulator (BPR): A BPR is critical for reactions that evolve gas (e.g., HCl) or use gaseous reagents (e.g., O₂), ensuring they remain in the solution phase within the reactor to facilitate the reaction.[3]

Application Protocol 1: Synthesis from Thiols via N-Chloroamide Oxidation

This protocol details the synthesis of sulfonyl chlorides from various thiols using 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a robust and efficient dual-function reagent for oxidative chlorination.[1] This method is notable for its high yields and short residence times.

Experimental Workflow

G cluster_reactor Reaction Zone (e.g., 60 °C) P_Thiol Syringe Pump A Thiol in MeCN/H₂O Mixer T-Mixer P_Thiol->Mixer 0.5 mL/min P_DCH Syringe Pump B DCH in MeCN/H₂O P_DCH->Mixer 0.5 mL/min Reactor 10 mL PFA Reactor Coil Mixer->Reactor BPR Back Pressure Regulator (10 bar) Reactor->BPR Residence Time = 10 min Collection Product in MeCN (for analysis/workup) BPR->Collection G cluster_reactor Reaction Zone (e.g., 80 °C) P_Disulfide Pump A Disulfide in Acetic Acid Mixer_GasLiquid Gas-Liquid T-Mixer P_Disulfide->Mixer_GasLiquid 0.2 mL/min P_Acids Pump B HNO₃ / HCl P_Acids->Mixer_GasLiquid 0.2 mL/min MFC_O2 Mass Flow Controller Oxygen (O₂) MFC_O2->Mixer_GasLiquid 4 mL/min Reactor 20 mL PFA Reactor Coil Mixer_GasLiquid->Reactor BPR Back Pressure Regulator (7 bar) Reactor->BPR Residence Time = 50 min (liquid phase) Collection Product Stream (for workup) BPR->Collection

References

Application Notes & Protocols: A Guide to the Development of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Agrochemicals in Global Food Security

The escalating global population presents a formidable challenge: to produce more food on finite arable land. Agrochemicals, encompassing herbicides and pesticides, are indispensable tools in modern agriculture that help meet this demand by protecting crops from the ravages of weeds, insects, and diseases, which can collectively lead to staggering yield losses. The development of new agrochemicals is a scientifically rigorous and multifaceted process, driven by the need for enhanced efficacy, improved safety profiles for humans and the environment, and strategies to combat the evolution of resistance in target pests.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the key stages in the agrochemical development pipeline. It moves beyond a mere listing of procedures to explain the scientific rationale behind experimental designs and protocols, ensuring a robust and self-validating approach to this critical area of research.

Chapter 1: The Genesis of a New Agrochemical - Discovery & Screening

The journey to a new herbicide or pesticide begins with the identification of promising "hit" compounds from vast chemical libraries. This initial phase is a numbers game, where quantity is progressively refined into quality through a cascade of screening assays.

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is the cornerstone of modern agrochemical discovery, enabling the rapid evaluation of thousands to millions of compounds for biological activity.[1] This automated process utilizes robotics and sophisticated data analysis to identify initial hits against a specific biological target or whole organism.[1][2]

There are two primary HTS approaches in agrochemical research:

  • Target-Based Screening: This rational approach focuses on specific molecular targets within the pest, such as a critical enzyme or receptor.[2] Genomic and proteomic studies play a crucial role in identifying and validating these targets.[2]

  • Phenotypic (Whole Organism) Screening: This traditional yet powerful method involves treating the target organism (e.g., a weed seedling or an insect) with test compounds and observing a desired effect, such as mortality or growth inhibition.[2]

This protocol outlines a miniaturized in-vivo assay for the primary screening of a diverse chemical library against a model weed species.

Objective: To identify compounds exhibiting herbicidal activity from a large chemical library.

Materials:

  • 96-well microtiter plates

  • Seeds of a model weed (e.g., Arabidopsis thaliana or a relevant agricultural weed)

  • Growth medium (e.g., Murashige and Skoog)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Automated liquid handling system

  • High-content imaging system

Procedure:

  • Seed Plating: Dispense a single seed into each well of a 96-well plate containing solidified growth medium.

  • Compound Application: Using an automated liquid handler, add a precise amount of each test compound to the designated wells. Include solvent-only controls.

  • Incubation: Place the plates in a controlled growth chamber with appropriate light and temperature conditions.

  • Data Acquisition: After a set period (e.g., 5-7 days), use a high-content imaging system to capture images of each well.

  • Data Analysis: Analyze the images to quantify parameters such as root length, cotyledon area, and overall plant health.

  • Hit Identification: Compounds that cause a statistically significant reduction in growth compared to controls are identified as "hits."

Causality Behind Experimental Choices:

  • The use of 96-well plates allows for high-throughput and miniaturization, conserving both compound and reagents.[3]

  • Automated liquid handling ensures precision and reproducibility, minimizing human error.

  • High-content imaging provides quantitative and objective data on plant health, a significant improvement over subjective visual scoring.

From Hit to Lead: The Next Steps

Identified "hits" from the primary screen undergo a series of secondary and tertiary assays to confirm their activity, determine their potency (e.g., IC50 or LD50 values), and assess their spectrum of activity against a broader range of target and non-target organisms. This "hit-to-lead" process is a critical filtering step to select the most promising candidates for further development.

Chapter 2: Unraveling the "How" - Mechanism of Action Studies

Understanding how a lead compound exerts its biological effect is paramount. Mechanism of Action (MOA) studies provide crucial insights that guide lead optimization, inform resistance management strategies, and are a key component of the regulatory dossier.

Herbicides and pesticides function by disrupting specific biological processes in the target organism.[4] Common herbicide MOAs include:

  • Inhibition of Photosynthesis: Blocking the electron transport chain.[5]

  • Inhibition of Amino Acid Biosynthesis: Targeting enzymes essential for protein synthesis.[5]

  • Disruption of Cell Growth and Division: Interfering with microtubule formation.[5]

  • Inhibition of Lipid Synthesis: Essential for membrane integrity.[5]

MOA_Pathway cluster_herbicide Herbicide Action cluster_plant Plant Metabolic Pathway Herbicide Herbicide Target_Site Target Site (e.g., Enzyme) Herbicide->Target_Site Binding & Inhibition Substrate Substrate Disruption Metabolic Disruption Target_Site->Disruption Leads to Product Essential Product (e.g., Amino Acid) Substrate->Product Enzymatic Conversion (Blocked) Plant_Death Plant Death Disruption->Plant_Death Results in

Chapter 3: Refining the Molecule - Lead Optimization

Lead optimization is an iterative process where medicinal chemists modify the structure of a lead compound to enhance its desired properties while minimizing undesirable ones.[6][7] This is a delicate balancing act guided by Structure-Activity Relationship (SAR) studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity.[8][9] By analyzing how changes in molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) affect potency, QSAR models can predict the activity of novel, yet-to-be-synthesized analogs.[10][11] This in-silico approach significantly accelerates the optimization process and reduces the number of compounds that need to be synthesized and tested.[12]

Table 1: Hypothetical QSAR Data for a Series of Herbicide Analogs

Compound IDLogP (Lipophilicity)Hammett Constant (σ)Molar RefractivityIC50 (nM)
Lead-0012.50.185500
Analog-0023.10.292250
Analog-0033.50.398100
Analog-0044.20.410550
Scaffold Hopping

Scaffold hopping is a lead optimization strategy that involves replacing the core chemical structure (scaffold) of a lead compound with a structurally different one, while retaining the key pharmacophoric features responsible for biological activity.[13] This can lead to the discovery of novel chemical classes with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.[6]

Chapter 4: From Lab to Field - Formulation Development

An active ingredient (AI) is rarely applied in its pure form. Formulation is the science of combining the AI with other substances, known as inert ingredients or adjuvants, to create a product that is safe, stable, and effective for field application.[14][15]

Common Formulation Types:

  • Emulsifiable Concentrates (EC): The AI is dissolved in a solvent with an emulsifier.[14]

  • Suspension Concentrates (SC): Solid AI particles are dispersed in a liquid.

  • Water-Dispersible Granules (WG): The AI is formulated into granules that disperse in water.

The Role of Adjuvants

Adjuvants are critical components of a formulation that enhance the performance of the AI.[16][17] They can be included in the product by the manufacturer or added to the spray tank by the end-user.[16]

Types of Adjuvants and Their Functions: [18]

  • Surfactants: Reduce the surface tension of spray droplets, improving wetting and spreading on leaf surfaces.[19]

  • Oils (Crop or Methylated Seed Oils): Enhance penetration of the AI through the plant cuticle.[16]

  • Buffering Agents: Adjust the pH of the spray solution to optimize AI stability and uptake.[16]

  • Drift Reduction Agents: Increase droplet size to minimize off-target movement of the spray.[19]

Chapter 5: Ensuring Efficacy - Greenhouse and Field Trials

Once a promising formulation has been developed, its efficacy must be rigorously tested under controlled greenhouse conditions and subsequently in real-world field trials.[20]

Protocol 2: Greenhouse Efficacy Trial for a Post-Emergence Herbicide

This protocol details a dose-response study to evaluate the efficacy of a new herbicide formulation.

Objective: To determine the effective dose of a herbicide formulation required to control target weed species.

Materials:

  • Pots filled with a standard potting mix

  • Seeds of target weed species and a relevant crop species (for selectivity testing)

  • Controlled environment greenhouse

  • Laboratory track sprayer for uniform application[21]

  • The herbicide formulation to be tested

Procedure:

  • Plant Propagation: Sow seeds in pots and grow them in the greenhouse until they reach the appropriate growth stage for a post-emergence application (e.g., 2-4 leaf stage).[22]

  • Herbicide Preparation: Prepare a series of dilutions of the herbicide formulation to cover a range of application rates.

  • Application: Transfer the plants to a track sprayer and apply the herbicide solutions at a constant speed and pressure to ensure uniform coverage.[20] Include an untreated control group.

  • Evaluation: Return the plants to the greenhouse. At specified time intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control and crop injury.[22]

  • Data Analysis: Analyze the data to determine the dose required for a certain level of control (e.g., GR50 - 50% growth reduction).

Efficacy_Workflow Start Start: Plant Propagation Herbicide_Prep Herbicide Preparation (Dose Range) Start->Herbicide_Prep Application Uniform Application (Track Sprayer) Herbicide_Prep->Application Greenhouse Greenhouse Incubation (Controlled Environment) Application->Greenhouse Evaluation Data Collection (% Control, % Injury) Greenhouse->Evaluation Analysis Dose-Response Analysis (e.g., GR50) Evaluation->Analysis End End: Efficacy Determined Analysis->End

Chapter 6: The Path to Market - Regulatory Approval

Bringing a new agrochemical to market is a lengthy and expensive process, with regulatory approval being a major hurdle.[23] Regulatory agencies like the U.S. Environmental Protection Agency (EPA) require a comprehensive data package to ensure the product will not cause unreasonable adverse effects on human health or the environment when used according to the label instructions.[24][25][26]

Key Components of a Regulatory Dossier:

  • Product Chemistry: Detailed information on the composition and physicochemical properties of the active ingredient and formulation.[26]

  • Toxicology: A battery of studies to assess potential risks to human health, including acute, sub-chronic, and chronic toxicity.[26]

  • Environmental Fate and Ecotoxicology: Studies that determine the persistence, degradation, and mobility of the pesticide in the environment, as well as its effects on non-target organisms such as birds, fish, and beneficial insects.[27][28][29]

  • Residue Chemistry: Data on the levels of pesticide residues that may remain in or on treated crops.[30][31][32]

  • Efficacy Data: Evidence from field trials demonstrating that the product effectively controls the target pests.

The entire regulatory process, from initial submission to final approval, can take several years.[23][24]

Conclusion: The Future of Agrochemical Development

The development of new herbicides and pesticides is a dynamic field that continues to evolve. Future research will increasingly focus on the discovery of novel modes of action to combat resistance, the development of more sustainable and environmentally benign formulations, and the integration of cutting-edge technologies like artificial intelligence and precision agriculture to optimize the use of these vital tools. The protocols and principles outlined in this guide provide a solid foundation for the scientists and researchers at the forefront of this endeavor, working to ensure a safe, reliable, and abundant global food supply.

References

Application Notes & Protocols: Crafting High-Performance Diagnostic Reagents and Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Foundation of Modern Diagnostics

In the landscape of modern medicine and life sciences, diagnostic assays are the bedrock of informed clinical decisions, disease surveillance, and drug development. The accuracy, sensitivity, and speed of these tests are not merely matters of technical performance but have profound implications for patient outcomes and public health. This guide provides an in-depth exploration of the critical reagents and methodologies used to create robust and reliable diagnostic assays.

As a senior application scientist, this document is structured not as a rigid manual, but as a logical journey through the core components and workflows that underpin diagnostic innovation. We will delve into the "why" behind experimental choices, grounding every protocol in established scientific principles to ensure that each assay is a self-validating system. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of diagnostics.

Part 1: The Workhorses of Specificity - Antibodies in Diagnostic Assays

Antibodies are specialized proteins that form the cornerstone of most immunoassays due to their unparalleled ability to recognize and bind to specific molecules (antigens) with high affinity.[1] This lock-and-key specificity allows for the precise detection of disease biomarkers, pathogens, or hormones in complex biological samples like blood or urine.[1]

Choosing Your Weapon: Monoclonal vs. Polyclonal Antibodies

The initial and most critical decision in immunoassay development is the selection of the appropriate antibody type. This choice directly impacts the assay's specificity, sensitivity, and reproducibility.

FeatureMonoclonal Antibodies (mAbs)Polyclonal Antibodies (pAbs)Rationale & Application Insight
Specificity Recognizes a single epitope on an antigen.[2][3]Recognizes multiple epitopes on a single antigen.[3][4]mAbs are ideal for quantitative assays (like ELISA) where precise measurement of a single target is crucial. Their high specificity minimizes cross-reactivity.[2][5] pAbs are excellent for capturing targets in sandwich assays or for detecting denatured proteins in Western Blots, as their multi-epitope binding can amplify the signal.[4][6]
Reproducibility High batch-to-batch consistency due to production from a single cell line (hybridoma).[5][7]Prone to batch-to-batch variability as they are derived from different animals.For diagnostics that require long-term, consistent manufacturing (e.g., FDA-approved kits), mAbs or recombinant antibodies are the superior choice to ensure reliable performance over time.
Sensitivity Can be less sensitive in some applications due to single epitope recognition.Often more sensitive, especially for capturing low-abundance targets, due to signal amplification from binding multiple sites.[6]pAbs can create a more robust signal, making them suitable for initial screening or assays where the target concentration is very low.
Production Complex and time-consuming (hybridoma technology).[2]Relatively faster and less expensive to produce in animals.[4]The initial investment in mAb development is higher, but it pays off in reproducibility for large-scale diagnostic production.
The Next Generation: Recombinant Antibodies

Recombinant antibody technology offers a powerful alternative to traditional hybridoma-based methods.[8][9] By obtaining the DNA sequence encoding the antibody, it's possible to produce antibodies in vitro using controlled expression systems.[7][10]

Key Advantages:

  • Ultimate Consistency: As they are defined at the genetic level, recombinant antibodies eliminate the batch-to-batch variability inherent in both polyclonal and even some hybridoma-derived monoclonal antibodies.[7][9]

  • Engineering and Optimization: The genetic sequence can be easily modified to improve affinity, stability, or to create novel formats like antibody fragments (e.g., Fab, scFv) or bispecific antibodies.[10]

  • Animal-Free Production: This method avoids the use of animals, addressing ethical concerns and regulatory hurdles.

G cluster_mab Monoclonal Antibody Production cluster_rab Recombinant Antibody Production Immunization 1. Immunize Animal (e.g., Mouse) Harvest 2. Harvest Spleen Cells (B-lymphocytes) Fusion 3. Fuse with Myeloma Cells Hybridoma 4. Select Hybridoma Cells Screening 5. Screen for Antigen-Specific Antibody Production Cloning 6. Clone & Propagate Positive Hybridomas mAbs Monoclonal Antibodies (Single Epitope) GeneSource 1. Obtain Antibody Genes (Hybridoma, Phage Display, B-cells) CloningVector 2. Clone Genes into Expression Vector Transfection 3. Transfect into Host Cells (e.g., CHO, HEK293) Expression 4. Culture Cells & Express Antibody Purification 5. Purify Recombinant Antibody rAbs Recombinant Antibodies (High Consistency)

Part 2: Signal Generation - The Role of Enzymes and Reporter Particles

Detecting the antibody-antigen binding event requires a signaling mechanism. This is typically achieved by labeling one of the assay components, most often a detection antibody.

Enzymes as Signal Amplifiers

Enzymes are widely used as labels because they can catalyze the conversion of a substrate into a detectable product, amplifying the signal.[11] A single enzyme molecule can process thousands of substrate molecules, significantly enhancing assay sensitivity.

Common Enzymes and Substrates in Diagnostics:

EnzymeCommon SubstratesSignal TypeRationale & Application Insight
Horseradish Peroxidase (HRP) TMB (3,3’,5,5’-tetramethylbenzidine)[12]Colorimetric (Blue -> Yellow)HRP is a smaller, robust enzyme, making it a workhorse for ELISA and Western blotting. TMB is highly sensitive but requires a stop solution (acid) which changes the color to yellow for stable absorbance reading.[12][13]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Colorimetric (Green)ABTS is less sensitive than TMB but offers a water-soluble green product, useful for kinetic studies where stopping the reaction is not desired.[14]
Luminol-based substratesChemiluminescentProvides a much wider dynamic range and higher sensitivity than colorimetric substrates, ideal for detecting very low abundance targets. Requires a luminometer for detection.[15]
Alkaline Phosphatase (AP) pNPP (p-Nitrophenyl Phosphate)Colorimetric (Yellow)AP is a highly stable enzyme. pNPP is a reliable substrate for many standard ELISAs.
BCIP/NBTColorimetric (Purple Precipitate)This substrate combination produces an insoluble precipitate, making it ideal for applications where the signal needs to be localized, such as Immunohistochemistry (IHC) and Western blotting.
Nanoparticles as Visual Reporters

In rapid tests like Lateral Flow Assays (LFAs), nanoparticles are the preferred reporter system, providing a signal that is visible to the naked eye.

  • Gold Nanoparticles (AuNPs): These are the most common choice for LFAs.[16] Their intense ruby red color is due to a phenomenon called surface plasmon resonance.[17] The size of the AuNPs is a critical parameter; particles around 30-60 nm are often optimal, balancing signal intensity with stability and flow characteristics on the membrane.[18] Gold nanoparticles are stable, easy to produce, and can be readily conjugated to antibodies.[16]

  • Europium (Eu³⁺) Chelate Nanoparticles: These particles offer a significant sensitivity advantage over gold.[19] They are fluorescent and have a long fluorescence lifetime, which allows for time-resolved fluorescence (TRF) measurements.[20] This technique effectively eliminates background fluorescence from the sample or the nitrocellulose strip, dramatically improving the signal-to-noise ratio and enabling the detection of analytes at much lower concentrations.[20][21] Studies have shown that europium nanoparticles can improve LFA sensitivity by 7- to 300-fold compared to colloidal gold.[20]

Part 3: Assay Platforms & Protocols

The choice of assay platform depends on the desired outcome: quantitative results for clinical monitoring, or rapid, qualitative results for point-of-care screening.

The Quantitative Workhorse: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The "sandwich" ELISA is the most common format for diagnostic applications.

G

Protocol: Development of a Sandwich ELISA for a Target Protein

Objective: To quantify the concentration of a target protein (e.g., a cancer biomarker) in serum samples.

Materials:

  • High-binding 96-well microplates

  • Capture Antibody (Monoclonal, specific for target)

  • Detection Antibody (Monoclonal or Polyclonal, specific for a different epitope, conjugated to HRP)

  • Recombinant Target Protein (for standard curve)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader (450 nm)

Methodology:

  • Coating:

    • Dilute the capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted antibody to each well of the microplate.

    • Incubate overnight at 4°C.

    • Rationale: Immobilizing the capture antibody provides the foundation for capturing the analyte from the sample. Overnight incubation ensures maximum binding to the plate surface.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well to remove unbound capture antibody.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

    • Rationale: Blocking prevents the detection antibody and other proteins from non-specifically binding to the plastic surface, which would cause high background signal.

  • Sample and Standard Incubation:

    • Prepare a standard curve by serially diluting the recombinant target protein in a relevant matrix (e.g., blocking buffer or analyte-depleted serum).

    • Wash the plate 3 times.

    • Add 100 µL of the standards and unknown samples to the appropriate wells.

    • Incubate for 2 hours at RT.

    • Rationale: This step allows the target antigen in the samples and standards to bind specifically to the immobilized capture antibody.

  • Detection Antibody Incubation:

    • Wash the plate 3 times.

    • Dilute the HRP-conjugated detection antibody to its optimal concentration in Blocking Buffer.

    • Add 100 µL to each well.

    • Incubate for 1 hour at RT.

    • Rationale: The detection antibody completes the "sandwich" by binding to the captured antigen. The HRP enzyme is now localized to the well in proportion to the amount of antigen present.

  • Signal Development and Reading:

    • Wash the plate 5 times. Ensure final washes are thorough to minimize background.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.

    • Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

    • Rationale: The HRP enzyme catalyzes the TMB substrate, producing a colorimetric signal. The stop solution halts the enzymatic reaction to allow for accurate plate reading.

The Rapid Point-of-Care Platform: Lateral Flow Immunoassay (LFA)

LFAs are paper-based devices for rapid, single-use detection of analytes without the need for complex equipment.[22][23] They operate on the principle of immunochromatography, where a liquid sample flows via capillary action through a series of pads.[24][25]

G SamplePad Sample Pad (Sample Application) ConjugatePad Conjugate Pad (Contains labeled detection antibody) SamplePad->ConjugatePad Liquid Flow -> Membrane Nitrocellulose Membrane (Test & Control Lines) ConjugatePad->Membrane Liquid Flow -> WickPad Wicking Pad (Absorbs excess fluid) Membrane->WickPad Liquid Flow ->

Protocol: Assembly and Validation of a Gold Nanoparticle LFA

Objective: To develop a qualitative sandwich LFA for the detection of a viral antigen.

Materials:

  • Backing card

  • Nitrocellulose membrane

  • Sample pad, conjugate pad, absorbent (wicking) pad

  • Gold Nanoparticles (40 nm)

  • Detection Antibody (Monoclonal, for conjugation)

  • Capture Antibody (Monoclonal, for test line)

  • Control Line Antibody (e.g., anti-mouse IgG)

  • Conjugation and striping buffers

Methodology:

  • Antibody-Gold Conjugate Preparation:

    • Adjust the pH of the gold nanoparticle solution to be slightly above the isoelectric point of the detection antibody (e.g., pH 8.5-9.0).

    • Add the detection antibody to the gold solution at an optimized concentration and incubate for 30-60 minutes.

    • Add a blocking agent (e.g., BSA) to stabilize the conjugate and block any remaining surface area on the nanoparticles.

    • Centrifuge to pellet the conjugates, remove the supernatant, and resuspend in a storage buffer.

    • Rationale: This process relies on passive adsorption of the antibody onto the gold surface.[16] Proper pH is critical for efficient binding without denaturing the antibody.

  • Membrane Striping:

    • Using a dispenser, precisely apply the capture antibody onto the nitrocellulose membrane to create the "Test Line" (T).

    • Apply the control line antibody (which will bind the gold conjugate directly) downstream from the test line to create the "Control Line" (C).

    • Dry the membrane completely.

    • Rationale: The test line specifically captures the antigen-antibody complex. The control line is a crucial self-validating feature; it must appear for the test to be valid, confirming that the liquid flowed correctly and the conjugate is active.

  • Pad Treatment and Assembly:

    • Saturate the conjugate pad with the prepared antibody-gold conjugate and dry it completely.

    • Assemble the components onto the adhesive backing card in the correct order: Sample Pad -> Conjugate Pad -> Nitrocellulose Membrane -> Wicking Pad. Ensure a few millimeters of overlap between each component to facilitate fluid transfer.

    • Cut the assembled card into individual test strips.

  • Assay Validation:

    • Apply a positive sample (containing the viral antigen) to the sample pad.

    • Expected Result: The liquid will mobilize the gold conjugate. The antigen in the sample binds to the conjugate, forming a complex. This complex flows along the membrane and is captured by the antibody at the Test Line, forming a visible red line. Excess conjugate continues to flow and is captured at the Control Line, also forming a red line.

    • Apply a negative sample (without the antigen) to the sample pad.

    • Expected Result: The gold conjugate flows past the Test Line without binding. It is captured only at the Control Line, resulting in a single red line at the 'C' position.

Part 4: Beyond Proteins - Nucleic Acid-Based Assays

For detecting infectious agents, nucleic acid-based tests (NATs) offer exceptional sensitivity and specificity by identifying the unique DNA or RNA sequences of a pathogen.[26][27][28] These methods can detect an infection earlier than antibody-based tests, as the genetic material is present before an immune response is mounted.[28]

Isothermal Amplification: Diagnostics Without the Cycler

While Polymerase Chain Reaction (PCR) is the gold standard, its requirement for thermal cycling instruments limits its use in point-of-care settings.[29] Isothermal amplification techniques overcome this by operating at a single, constant temperature.[30][31]

Leading Isothermal Amplification Methods:

MethodAbbreviationKey FeaturesRationale & Application Insight
Loop-Mediated Isothermal Amplification LAMPUses 4-6 primers recognizing multiple regions of the target and a polymerase with high strand displacement activity (e.g., Bst polymerase).[30][32]Extremely rapid and efficient, producing a large amount of DNA. The reaction can be monitored in real-time or by simple visual detection of a byproduct (magnesium pyrophosphate precipitate), making it ideal for field diagnostics.[30][32]
Helicase-Dependent Amplification HDAMimics natural DNA replication by using a helicase enzyme to unwind the DNA double helix, allowing primers to anneal.[33]Operates at a lower, more stable temperature than LAMP (around 65°C). It is a simple system well-suited for integration into portable diagnostic devices.
Nucleic Acid Sequence-Based Amplification NASBASpecifically amplifies RNA targets by using a combination of enzymes (reverse transcriptase, RNase H, T7 RNA polymerase).[30]Ideal for detecting RNA viruses (e.g., HIV, influenza) directly from samples without a separate reverse transcription step.
Protocol: Visual LAMP Assay for a DNA Target

Objective: To rapidly detect the presence of a specific DNA sequence from a pathogen with a simple visual readout.

Materials:

  • Bst 2.0 DNA Polymerase

  • Isothermal Amplification Buffer

  • LAMP Primer Mix (F3, B3, FIP, BIP, and optionally LoopF, LoopB) specific to the target sequence

  • dNTPs

  • Magnesium Sulfate (MgSO₄)

  • Betaine (optional, enhances amplification)

  • Target DNA extract and Nuclease-Free Water (for negative control)

  • Heating block or water bath set to 65°C

Methodology:

  • Reaction Setup:

    • On ice, prepare a master mix containing buffer, dNTPs, MgSO₄, betaine, and primers.

    • Aliquot the master mix into reaction tubes.

    • Add 1-2 µL of the target DNA to the sample tubes and an equal volume of nuclease-free water to the negative control tube.

    • Rationale: Preparing a master mix ensures consistency across all reactions and minimizes pipetting errors. Keeping reagents on ice prevents premature enzyme activity.

  • Amplification:

    • Place the tubes in the heating block pre-heated to 65°C.

    • Incubate for 30-60 minutes.

    • Rationale: This single incubation step allows the Bst polymerase to perform strand displacement and exponential amplification, creating complex stem-loop DNA structures.[30]

  • Visual Detection:

    • After incubation, remove the tubes and observe them against a dark background.

    • Positive Result: A white, turbid precipitate (magnesium pyrophosphate) will be visible.

    • Negative Result: The solution will remain clear.

    • Rationale: During amplification, pyrophosphate ions are released for every dNTP incorporated. These ions react with the magnesium ions in the buffer to form a milky white precipitate, providing a simple, equipment-free method of detection.[30]

Conclusion

The development of diagnostic reagents and assays is a multidisciplinary science that hinges on the precise application of core biological principles. From the exquisite specificity of monoclonal antibodies to the exponential power of isothermal amplification, each component must be carefully selected and optimized. By understanding the causality behind each protocol step—why a specific antibody type is chosen, how an enzyme amplifies a signal, or what makes a control line valid—researchers can move beyond simple execution to intelligent design. The protocols and insights provided herein serve as a foundational guide for creating the next generation of sensitive, reliable, and accessible diagnostic tools that will continue to shape the future of healthcare and scientific discovery.

References

The Strategic Intermediate: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride in the Pursuit of Novel Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern drug discovery, the rational design of therapeutic agents hinges on the strategic use of key chemical intermediates. One such intermediate of significant interest is 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride. This molecule, characterized by a diaryl ether linkage and a reactive sulfonyl chloride group, serves as a pivotal building block in the synthesis of a new generation of anti-inflammatory drugs. The presence of fluorine atoms on the benzene ring is a deliberate design element, often introduced to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of the final drug candidate. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this intermediate, complete with detailed synthetic protocols and an exploration of its role in targeting key inflammatory pathways.

The sulfonyl chloride moiety is a versatile functional group that readily reacts with amines to form sulfonamides.[1][2][3] This sulfonamide linkage is a cornerstone of many successful drugs, including a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2][3] By selectively targeting COX-2, an enzyme upregulated during inflammation, these drugs can alleviate pain and swelling with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. The diaryl ether component of this compound provides a structural scaffold that can be tailored to fit into the active site of enzymes like COX-2, contributing to the potency and selectivity of the final compound.

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title intermediate is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves a two-step sequence starting from the corresponding aniline derivative: 1) formation of the diaryl ether via an Ullmann condensation, followed by reduction of a nitro group to an amine, and 2) conversion of the resulting aniline to the sulfonyl chloride via a diazotization-sulfonylation reaction.

Protocol 1: Synthesis of the Precursor 4-(4-Chlorophenoxy)-3,5-difluoroaniline

This protocol outlines the synthesis of the key aniline precursor.

Materials:

  • 3,4,5-Trifluoronitrobenzene

  • 4-Chlorophenol

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Ullmann Condensation to form the Diaryl Ether:

    • To a stirred solution of 4-chlorophenol (1.1 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Heat the mixture to 80 °C and add 3,4,5-trifluoronitrobenzene (1.0 equivalent) dropwise over 30 minutes.

    • Raise the temperature to 120 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude nitro-diaryl ether.

  • Reduction of the Nitro Group:

    • Dissolve the crude nitro-diaryl ether in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 equivalents) and ammonium chloride (1.0 equivalent).

    • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

    • Wash the celite pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude 4-(4-Chlorophenoxy)-3,5-difluoroaniline. Purify by column chromatography on silica gel if necessary.

Protocol 2: Conversion of 4-(4-Chlorophenoxy)-3,5-difluoroaniline to this compound

This protocol details the conversion of the aniline to the target sulfonyl chloride via a Meerwein-type reaction.

Materials:

  • 4-(4-Chlorophenoxy)-3,5-difluoroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Sulfur Dioxide (SO₂) gas

  • Copper(I) Chloride (CuCl)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization of the Aniline:

    • Suspend 4-(4-Chlorophenoxy)-3,5-difluoroaniline (1.0 equivalent) in a mixture of concentrated HCl and water at 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sulfonylation Reaction:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid at 10-15 °C.

    • Add a catalytic amount of copper(I) chloride to the SO₂/acetic acid solution.

    • Slowly add the cold diazonium salt solution from the previous step to the SO₂/acetic acid/CuCl mixture. Vigorous nitrogen evolution will be observed. Maintain the temperature between 10-20 °C during the addition.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with water and saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Wash again with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

II. Application in the Synthesis of a Potent Anti-inflammatory Agent

The utility of this compound is best illustrated through its application in the synthesis of novel anti-inflammatory drug candidates. The following protocol describes the synthesis of a diaryl ether sulfonamide, a class of compounds known to exhibit selective COX-2 inhibition.

Protocol 3: Synthesis of a Diaryl Ether Sulfonamide

Materials:

  • This compound

  • A primary or secondary amine (e.g., 3-aminopyridine)

  • Pyridine (as a base and solvent)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Sulfonamide Formation:

    • Dissolve the amine (1.0 equivalent) in pyridine at 0 °C.

    • Slowly add a solution of this compound (1.1 equivalents) in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with dichloromethane and wash with 1 M HCl to remove excess pyridine.

    • Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether sulfonamide.

III. Mechanism of Action and Biological Significance

The anti-inflammatory properties of diaryl ether sulfonamides derived from the title intermediate are primarily attributed to their ability to selectively inhibit the COX-2 enzyme.

Caption: COX-2 pathway and inhibition.

The diaryl ether sulfonamide, synthesized from the title intermediate, acts as a selective inhibitor of the COX-2 enzyme. This prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. The structural features of the drug, including the diaryl ether scaffold and the sulfonamide group, are crucial for its specific binding to the active site of COX-2, while sparing the related COX-1 enzyme, thereby reducing the risk of gastrointestinal side effects.

IV. Conclusion and Future Perspectives

This compound is a highly valuable and versatile intermediate in the synthesis of novel anti-inflammatory agents. Its unique structural features, including the diaryl ether core, fluorine substituents, and a reactive sulfonyl chloride group, provide medicinal chemists with a powerful tool to design potent and selective COX-2 inhibitors. The protocols outlined in this document offer a practical guide for the synthesis of this key intermediate and its subsequent elaboration into potential drug candidates. As the quest for safer and more effective anti-inflammatory therapies continues, the strategic application of well-designed intermediates like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

V. References

  • Ullmann F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. 1903;36(2):2382-2384.

  • Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J Med Chem. 1997;40(9):1347-1365.

  • Carter JS, Kramer SW, Talley JJ, et al. Synthesis and activity of diaryl-substituted isoxazole and pyrazole inhibitors of cyclooxygenase-2. Bioorg Med Chem Lett. 1999;9(8):1171-1174.

  • Riener M, Suteu C, Gschaidmeier H, et al. A practical and scalable synthesis of the selective COX-2 inhibitor celecoxib. Org Process Res Dev. 2003;7(2):234-240.

References

Troubleshooting & Optimization

Improving yield in reactions with 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent, with a focus on maximizing reaction yields and ensuring product purity. We will move beyond simple procedural lists to explore the chemical principles and mechanistic rationale behind successful sulfonamide synthesis.

Section 1: Fundamentals of Reactivity

This compound is a highly reactive electrophile designed for the synthesis of sulfonamides and sulfonate esters. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is electron-deficient, making it a prime target for nucleophilic attack.[1][2] The electron-withdrawing effects of the two fluorine atoms on the benzene ring further enhance this electrophilicity.

The primary reaction is the nucleophilic substitution at the sulfur center by an amine (to form a sulfonamide) or an alcohol (to form a sulfonate ester), with the concomitant loss of hydrogen chloride (HCl).[1][3]

Core Reaction Mechanism: Sulfonamide Formation

The synthesis of sulfonamides from sulfonyl chlorides and primary or secondary amines is a cornerstone reaction in medicinal chemistry.[4][5][6]

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products R2NH Amine (R₂NH) TS1 Nucleophilic Attack (Transition State) R2NH->TS1 Attacks Sulfur ArSO2Cl Ar-SO₂Cl (Sulfonyl Chloride) ArSO2Cl->TS1 Intermediate Tetrahedral Intermediate TS1->Intermediate Forms HCl_elim HCl Elimination Intermediate->HCl_elim Collapses Sulfonamide Sulfonamide (Ar-SO₂NR₂) HCl_elim->Sulfonamide Forms Product HCl HCl HCl_elim->HCl Base Base (e.g., Pyridine) Base->HCl Scavenges Acid

General mechanism for sulfonamide synthesis.

Understanding this pathway is critical because every troubleshooting step is aimed at favoring the forward reaction while minimizing competing side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low to no yield in my sulfonylation reaction? The most common culprit is the degradation of the sulfonyl chloride reagent due to moisture. Sulfonyl chlorides are highly susceptible to hydrolysis, which converts the reactive sulfonyl chloride to the unreactive sulfonic acid.[1] Always use anhydrous solvents and handle the reagent under an inert atmosphere (e.g., nitrogen or argon).

Q2: My starting amine is not fully soluble in the reaction solvent. What should I do? Poor solubility can severely limit reaction rates. Consider a co-solvent system or switch to a more polar aprotic solvent like DMF or NMP. Gentle heating can also improve solubility, but this must be balanced against the potential for side reactions.

Q3: Why is a base necessary, and which one should I choose? A base is required to neutralize the HCl generated during the reaction.[3] The accumulation of acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Non-nucleophilic, sterically hindered bases. They are excellent acid scavengers and are less likely to participate in side reactions compared to pyridine.[7]

  • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic systems or with polar aprotic solvents where they have sufficient solubility. They are a good choice when a milder, non-nucleophilic base is required.

Q4: How do I monitor the progress of the reaction? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials. The consumption of the limiting reagent (usually the amine) and the appearance of a new, typically less polar, product spot indicate progress. For more quantitative analysis, LC-MS is ideal.

Section 3: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a logical, cause-and-effect approach.

Problem 1: Low Yield or Stalled Reaction
Probable Cause Underlying Chemistry Recommended Solution
Reagent Hydrolysis The S-Cl bond is readily attacked by water, forming Ar-SO₃H, which is unreactive towards amines.[8][9] This is often an exothermic process.Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). Handle this compound under an inert atmosphere.
Insufficient Basicity The HCl byproduct protonates the amine (R₂NH + HCl → R₂NH₂⁺Cl⁻). The protonated amine is not nucleophilic and cannot react with the sulfonyl chloride.[3]Use at least 1.1-1.5 equivalents of a suitable base (e.g., TEA, DIPEA). For weakly nucleophilic amines, 2-3 equivalents may be necessary. If using an amine hydrochloride salt as a starting material, an additional equivalent of base is required.
Low Amine Nucleophilicity Sterically hindered amines (e.g., diisopropylamine) or electron-deficient anilines react slowly. The bulky groups impede access to the sulfur center, and electron-withdrawing groups reduce the electron density on the nitrogen.Increase the reaction temperature (e.g., from room temperature to 40-60 °C). Extend the reaction time (monitor by TLC). Consider using a more forcing solvent like DMF or DMA. In some cases, a catalyst like DMAP (4-Dimethylaminopyridine) can be effective, but use with caution as it can promote side reactions.
Poor Reagent Solubility If reactants are not in the same phase, the reaction rate will be diffusion-limited and extremely slow.Choose a solvent that dissolves all components. Common choices include Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF). Gentle heating can also be applied.
Problem 2: Complex Reaction Mixture / Multiple Side Products

// Main Reactants ArSO2Cl [label="Ar-SO₂Cl", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="R-NH₂", fillcolor="#F1F3F4", fontcolor="#202124"];

// Central Node Reaction [label="Reaction\nConditions", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

// Products and Side Products Desired [label="Desired Sulfonamide\n(Ar-SO₂-NHR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Side Product:\nSulfonic Acid (Ar-SO₃H)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoubleSulf [label="Side Product:\nBis-Sulfonamide (Ar-SO₂-NR-SO₂Ar)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester [label="Side Product:\nSulfonate Ester (Ar-SO₃R')", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ArSO2Cl -> Reaction; Amine -> Reaction; Reaction -> Desired [label="Correct\nStoichiometry,\nAnhydrous", color="#34A853"]; Reaction -> Hydrolysis [label="Presence of H₂O", style=dashed, color="#EA4335"]; Reaction -> DoubleSulf [label="Excess ArSO₂Cl,\nStrong Base", style=dashed, color="#EA4335"]; Reaction -> Ester [label="Alcohol Solvent", style=dashed, color="#EA4335"]; } enddot

Competition between desired reaction and common side reactions.
Side Product Formation Mechanism Prevention Strategy
Sulfonic Acid Hydrolysis of the starting sulfonyl chloride by trace water in the solvent or on glassware.[1][10]Rigorously follow anhydrous techniques as described for "Low Yield".
Bis-sulfonylated Amine Occurs with primary amines (RNH₂). After the first sulfonylation, the resulting sulfonamide (ArSO₂NHR) is acidic. A strong base can deprotonate it to form an anion (ArSO₂N⁻R), which then attacks a second molecule of sulfonyl chloride.Use the amine as the limiting reagent or use a stoichiometry close to 1:1. Add the sulfonyl chloride slowly to a solution of the amine and base to avoid a localized high concentration of the electrophile. Use a milder base if possible.
Sulfonate Ester If an alcohol is used as the solvent (e.g., methanol, ethanol), it will compete with the amine as the nucleophile, leading to the formation of a sulfonate ester (Ar-SO₂-OR').[11]Use aprotic, non-nucleophilic solvents such as DCM, THF, acetonitrile, or ethyl acetate.
Problem 3: Difficult Product Purification
Issue Explanation Solution
Product is water-soluble during workup Sulfonamides derived from primary amines are weakly acidic and can be deprotonated by strong bases, forming a water-soluble salt. If the aqueous layer is basic during extraction, the product may be lost.During the aqueous workup, ensure the solution is acidified (e.g., with 1M HCl) to a pH of ~2-3 to protonate the sulfonamide and drive it into the organic layer.
Co-elution with starting material during chromatography The polarity of the sulfonamide product can sometimes be very similar to that of the starting amine, especially if the amine is large and nonpolar.Modify the solvent system for your column. A common system is ethyl acetate/hexanes. Adding a small amount (~1%) of a more polar solvent like methanol can help separate stubborn spots. Alternatively, consider reverse-phase chromatography if the compound is highly nonpolar.
Failure to crystallize The product may be an oil, or impurities may be inhibiting crystal lattice formation.First, ensure high purity via column chromatography. For recrystallization, try a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes). Sonication or scratch-seeding can sometimes induce crystallization.

Section 4: Optimized General Protocol

This protocol provides a robust starting point for the synthesis of a sulfonamide using this compound. Adjustments may be necessary based on the specific amine used.

Materials:

  • Amine (1.0 eq)

  • This compound (1.05 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous DCM to an oven-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Quenching: Once complete, dilute the reaction mixture with DCM.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel.

    • Wash sequentially with 1M HCl (to remove excess TEA).

    • Wash with saturated NaHCO₃ solution (to remove any trace acid).

    • Wash with brine (to reduce the amount of water in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography or recrystallization as needed.

Section 5: Safety and Handling

  • Hazard: this compound is a corrosive solid and a lachrymator. It reacts with water to release HCl gas.[12]

  • Precautions: Always handle this reagent in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry place away from moisture.[12]

References

Preventing decomposition of sulfonyl chloride during reaction workup

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sulfonyl Chloride Synthesis

Welcome to the technical support center for sulfonyl chloride synthesis and handling. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested insights into preventing product decomposition during reaction workup. Sulfonyl chlorides are pivotal reagents in organic synthesis, yet their inherent reactivity, particularly their susceptibility to hydrolysis, often leads to significant yield loss and purification challenges.[1] This resource moves beyond simple procedural lists to explain the chemical principles behind successful workups, empowering you to troubleshoot effectively and optimize your protocols.

Frequently Asked Questions (FAQs)

Q1: I've finished my reaction, but my yield of sulfonyl chloride is consistently low after workup. What's the primary cause?

A1: The most common culprit for yield loss during the workup of sulfonyl chlorides is hydrolysis.[1][2] These compounds are highly electrophilic at the sulfur atom and react readily with water to form the corresponding sulfonic acid, which is often difficult to separate from the desired product.[3] This decomposition is accelerated by elevated temperatures and basic conditions. The presence of sulfonic acid as an impurity is a strong indicator that hydrolysis has occurred.[2]

To confirm this, you can use analytical techniques like NMR spectroscopy to identify the characteristic peaks of the sulfonic acid or employ HPLC methods, which can separate and quantify both the sulfonyl chloride and its hydrolyzed byproduct.[4][5][6]

SulfonylChloride R-SO₂Cl (Desired Product) SulfonicAcid R-SO₃H (Sulfonic Acid Impurity) SulfonylChloride->SulfonicAcid Hydrolysis HCl HCl Water H₂O (From Aqueous Workup) Water->SulfonicAcid

Caption: Primary decomposition pathway of sulfonyl chlorides during aqueous workup.

Q2: Given their sensitivity, is an aqueous workup ever a viable option for sulfonyl chlorides?

A2: Surprisingly, yes. While it seems counterintuitive, for certain aryl sulfonyl chlorides with very low water solubility, a rapid aqueous quench can be an effective method of isolation.[7][8][9] The principle behind this technique is that the sulfonyl chloride precipitates out of the aqueous medium faster than it can hydrolyze.[7][8] This rapid precipitation effectively "protects" the bulk of the material from prolonged contact with water.[7][8]

This method is particularly advantageous for large-scale syntheses where it can be safer, more robust, and reduce the overall effluent load compared to purely organic extractions.[7][9] Success hinges on the low aqueous solubility of the product and maintaining cold temperatures (typically <5 °C) throughout the quench and filtration process.[7]

Q3: My crude NMR shows the presence of sulfonic acid. How can I remove this impurity from my liquid sulfonyl chloride product?

A3: If hydrolysis has already occurred and you have a liquid crude product, you can often remove the more water-soluble sulfonic acid by scrubbing the crude material with an aqueous hydrochloric acid (HCl) solution.[2][10] The highly acidic conditions suppress the ionization of the sulfonic acid, but it remains significantly more soluble in the aqueous phase than the sulfonyl chloride.

A typical procedure involves washing the crude liquid sulfonyl chloride with a concentrated HCl solution (e.g., 18-36% w/w) for a short period, followed by separation of the aqueous layer.[10] This process effectively extracts the sulfonic acid impurity. It is critical to follow this with thorough drying of the organic phase to remove any residual water.

Q4: Are all sulfonyl chlorides equally unstable? What structural features affect their stability?

A4: No, their stability varies significantly based on their structure.

  • Aromatic vs. Aliphatic: Arylsulfonyl chlorides are generally more stable than alkanesulfonyl chlorides.

  • Electronic Effects: The presence of electron-withdrawing groups on an aromatic ring tends to make the sulfonyl chloride more susceptible to nucleophilic attack and subsequent hydrolysis.[11]

  • Steric Hindrance: Increased steric bulk around the sulfonyl chloride group can hinder the approach of nucleophiles like water, thereby increasing the compound's hydrolytic stability.[12]

  • Heteroaromatic Systems: The stability of heteroaromatic sulfonyl chlorides is complex and depends on the nature and position of the heteroatoms. For instance, pyridine-3-sulfonyl chlorides are typically more stable than their pyridine-2- or pyridine-4-sulfonyl chloride counterparts, which are more prone to decomposition via SO₂ extrusion.[13][14]

Sulfonyl Chloride Class Relative Hydrolytic Stability Reasoning
Alkanesulfonyl Chlorides LowLess steric hindrance, no electronic stabilization.
Arylsulfonyl Chlorides (Electron-Donating Groups) HighIncreased electron density at sulfur reduces electrophilicity.
Arylsulfonyl Chlorides (Unsubstituted) ModerateBaseline stability for aromatic systems.
Arylsulfonyl Chlorides (Electron-Withdrawing Groups) LowerDecreased electron density at sulfur increases electrophilicity, accelerating hydrolysis.[11]
Heteroaromatic Sulfonyl Chlorides VariableStability is highly dependent on the heterocyclic system and isomer.[13][14]

Troubleshooting Guide & Best Practices

This section provides a logical workflow for selecting a workup procedure and detailed protocols to address specific experimental challenges.

G start Reaction Complete product_state Is the Sulfonyl Chloride a solid or liquid? start->product_state solubility_check Is the Product Insoluble in Water? product_state->solubility_check Solid extraction_workup Perform Cold Liquid-Liquid Extraction (Protocol 3) product_state->extraction_workup Liquid/Oil anhydrous_workup Perform Anhydrous Workup (Protocol 1) solubility_check->anhydrous_workup No precipitation_workup Perform Aqueous Quench & Precipitation (Protocol 2) solubility_check->precipitation_workup Yes

References

Technical Support Center: Purification of Crude 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of this critical intermediate.

I. Understanding the Molecule and Potential Impurities

This compound is a sulfonyl chloride derivative characterized by its high reactivity, which is essential for its role in synthesis but also presents challenges in its purification. The primary route to its synthesis likely involves the chlorosulfonation of 4-(4-chlorophenoxy)-3,5-difluorobenzene or a Sandmeyer-type reaction from the corresponding aniline.

Potential Impurities:

  • Starting Materials: Unreacted 4-(4-chlorophenoxy)-3,5-difluorobenzene or the corresponding aniline.

  • Hydrolysis Product: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonic acid, formed by the reaction of the sulfonyl chloride with water.

  • Isomeric Byproducts: Other isomers formed during the chlorosulfonation reaction.

  • Reaction Byproducts: Salts and other reagents from the synthesis.

  • Disulfides: Can form as byproducts in certain synthetic routes.[1]

II. Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/dark-colored solid. What are the likely causes?

A1: The presence of an oil or a dark color in your crude this compound can be attributed to several factors. The formation of diazonium salt byproducts during a Sandmeyer synthesis route can lead to colored impurities. Additionally, the presence of residual acids or other reagents from the synthesis can contribute to discoloration. If the product is oily, it may indicate the presence of unreacted starting materials or solvent residues. It is also possible that significant degradation has occurred.

Q2: What is the primary stability concern for this compound during purification and storage?

A2: The main stability concern for this compound, like most sulfonyl chlorides, is its susceptibility to hydrolysis.[2][3] The sulfonyl chloride functional group readily reacts with water to form the corresponding sulfonic acid. This hydrolysis is a significant issue during aqueous workups and chromatography if solvents are not anhydrous. For long-term storage, it is crucial to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation. The presence of fluorine atoms on the benzene ring can influence the compound's stability, but hydrolysis remains the primary degradation pathway.[1][4]

Q3: Can I use reverse-phase HPLC for purity analysis?

A3: While reverse-phase HPLC is a powerful analytical tool, it should be used with caution for sulfonyl chlorides. The aqueous mobile phases typically used in reverse-phase HPLC can lead to on-column hydrolysis of the sulfonyl chloride, giving an inaccurate purity profile. If you must use HPLC, consider using a rapid method with a low-water-content mobile phase and be aware of the potential for degradation. Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy are often more reliable for assessing the purity of sulfonyl chlorides.

Q4: What are the key NMR signals to look for to confirm the product and identify the sulfonic acid impurity?

A4: For this compound, you would expect to see characteristic signals in both ¹H and ¹⁹F NMR. The aromatic protons will appear as multiplets in the ¹H NMR spectrum. The key diagnostic for the sulfonic acid impurity is the appearance of a broad singlet corresponding to the acidic proton of the sulfonic acid group, which will be absent in the pure sulfonyl chloride. In the ¹⁹F NMR, you would expect to see a singlet for the two equivalent fluorine atoms.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the purification of crude this compound.

A. Recrystallization Issues

Recrystallization is often the first line of purification for solid sulfonyl chlorides.

Problem Potential Cause Troubleshooting Steps
Product oils out instead of crystallizing. The solvent system is not optimal; the product may have a low melting point or be impure.- Try a different solvent system. Good starting points for sulfonyl chlorides are often non-polar solvents like hexanes or heptane, paired with a slightly more polar solvent like ethyl acetate or dichloromethane.[5] - Ensure your crude material is as dry as possible before attempting recrystallization. - Consider cooling the solution more slowly to encourage crystal growth.
Poor recovery of the product. The product is too soluble in the chosen solvent, even at low temperatures.- Use a less polar solvent or a solvent mixture with a higher proportion of the less polar component. - Reduce the amount of solvent used to the minimum required to dissolve the solid at an elevated temperature. - Ensure complete precipitation by cooling for an adequate amount of time.
Product purity does not improve significantly. The impurity has similar solubility to the product in the chosen solvent.- Try a different solvent system. A systematic screen of solvents with varying polarities is recommended. - Consider a pre-purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before recrystallization.
B. Column Chromatography Challenges

Flash column chromatography can be an effective method for separating the target compound from impurities.

Problem Potential Cause Troubleshooting Steps
Product degrades on the silica gel column. The silica gel is acidic and contains water, leading to hydrolysis of the sulfonyl chloride.- Use anhydrous solvents for your mobile phase. - Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system, followed by flushing with the eluent. - Work quickly to minimize the time the compound spends on the column.
Poor separation of the product from a key impurity. The impurity has a similar polarity to the product.- Optimize the mobile phase. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[5] - Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
Streaking or tailing of the product band. The compound is interacting strongly with the stationary phase, or the column is overloaded.- Add a small amount of a polar modifier, like acetic acid (if compatible with the compound's stability), to the mobile phase to reduce tailing. - Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. - Do not overload the column; a general rule of thumb is to load 1-5% of the silica gel weight with the crude material.

IV. Experimental Protocols and Visualization

Workflow for Purification Strategy

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification Analysis1 Purity Analysis (NMR, GC-MS) Recrystallization->Analysis1 ColumnChromatography Column Chromatography Analysis1->ColumnChromatography Purity < 98% PureProduct Pure Product Analysis1->PureProduct Purity > 98% Analysis2 Purity Analysis (NMR, GC-MS) ColumnChromatography->Analysis2 Analysis2->PureProduct Purity > 98%

Caption: General purification workflow for crude sulfonyl chlorides.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting Start Recrystallization Attempt OilingOut Product Oils Out Start->OilingOut LowRecovery Low Recovery Start->LowRecovery LowPurity Purity Not Improved Start->LowPurity ChangeSolvent Change Solvent System OilingOut->ChangeSolvent SlowerCooling Slower Cooling OilingOut->SlowerCooling LessSolvent Use Less Solvent LowRecovery->LessSolvent LowPurity->ChangeSolvent SilicaPlug Pre-purify with Silica Plug LowPurity->SilicaPlug

Caption: Decision tree for troubleshooting recrystallization issues.

V. References

  • Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879.

  • Shevchuk, O. I., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. --INVALID-LINK--

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central. --INVALID-LINK--

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Columbia University. --INVALID-LINK--

References

Technical Support Center: Optimizing Sulfonylation of Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing challenging sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties when working with sterically hindered amines. Instead of a generic protocol, we offer a dynamic troubleshooting guide and in-depth FAQs to address the specific issues that can arise during your experiments. Our approach is grounded in mechanistic understanding to empower you to make informed decisions and achieve successful outcomes.

Troubleshooting Guide: Common Issues and Strategic Solutions

This section addresses the most frequent challenges encountered during the sulfonylation of sterically hindered amines, providing not just solutions, but the scientific rationale behind them.

Issue 1: Low to No Product Formation

Question: I'm attempting to sulfonylate a bulky secondary amine with a standard sulfonyl chloride and a common base like triethylamine, but I'm seeing very little or no desired sulfonamide. What's going wrong?

Answer: This is a classic problem when dealing with sterically hindered amines. The low nucleophilicity of the bulky amine, combined with the steric hindrance around the nitrogen atom, makes it difficult for the amine to attack the sulfur atom of the sulfonyl chloride.[1][2] Several factors could be at play, and a systematic approach to optimization is necessary.

Initial Checks & Core Concepts:

  • Reagent Quality: Always ensure your amine is pure and your sulfonyl chloride has not hydrolyzed to the unreactive sulfonic acid.[2] Moisture is a critical factor to control.

  • Basicity vs. Nucleophilicity: With hindered amines, the choice of base is crucial. A non-nucleophilic, yet sufficiently strong base is often required to deprotonate the amine (or the resulting ammonium salt) without competing in the reaction.

Troubleshooting Workflow: A Step-by-Step Guide

dot graph "Troubleshooting_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

subgraph "cluster_Problem" { label="Problem Identification"; bgcolor="#FFFFFF"; Start [label="Low/No Product Formation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Strategy" { label="Optimization Strategy"; bgcolor="#FFFFFF"; Base [label="Optimize Base", fillcolor="#FBBC05"]; Catalyst [label="Introduce a Catalyst\n(e.g., DMAP)", fillcolor="#FBBC05"]; Reagent [label="Change Sulfonylating Agent", fillcolor="#FBBC05"]; Conditions [label="Modify Reaction Conditions\n(Solvent, Temperature)", fillcolor="#FBBC05"]; }

subgraph "cluster_Solutions" { label="Specific Actions"; bgcolor="#FFFFFF"; Bases [label="Use a Hindered Base:\n- 2,6-Lutidine\n- Proton Sponge\n- DBU", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DMAP_Mech [label="DMAP forms a highly reactive\nN-sulfonylpyridinium intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alt_Reagents [label="Consider:\n- Sulfonyl Fluorides\n- Sulfonic Anhydrides\n- Pre-activated esters", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent_Temp [label="- Aprotic polar solvents (e.g., MeCN, DMF)\n- Elevated temperatures", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_Outcome" { label="Expected Outcome"; bgcolor="#FFFFFF"; Success [label="Successful Sulfonylation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Start -> Base; Base -> Bases [label="If base optimization is insufficient"]; Bases -> Catalyst; Catalyst -> DMAP_Mech [label="Mechanism of Action"]; DMAP_Mech -> Reagent; Reagent -> Alt_Reagents [label="If catalyst is ineffective"]; Alt_Reagents -> Conditions; Conditions -> Solvent_Temp; Solvent_Temp -> Success; } dot Caption: Troubleshooting workflow for low-yield sulfonylation.

Issue 2: The Reaction Stalls or Proceeds Very Slowly

Question: My reaction shows some initial product formation, but it seems to stall after a few hours, even with excess reagents. How can I drive the reaction to completion?

Answer: A stalled reaction often points to the formation of an unreactive intermediate or deactivation of the reagents. In the context of sulfonylation, the likely culprit is the formation of the amine hydrochloride salt, which is often insoluble and less reactive.

Strategies to Overcome Stalling:

  • Catalyst Introduction: The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[3][4] DMAP works by reacting with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is then readily attacked by the hindered amine.[3][5]

  • Temperature and Solvent: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Switching to a higher-boiling point, polar aprotic solvent like DMF or DMSO can also be beneficial as they can help solvate the intermediates and increase reaction rates.

  • Alternative Sulfonylating Agents: If sulfonyl chlorides are proving too sluggish, consider more reactive alternatives. Sulfonic anhydrides, for example, are more potent electrophiles.

Frequently Asked Questions (FAQs)

Q1: What is the best type of base to use for sulfonylation of a hindered amine?

A1: The ideal base should be strong enough to neutralize the HCl byproduct but non-nucleophilic to avoid competing with the amine.

Base TypeExamplesAdvantagesDisadvantages
Hindered Tertiary Amines 2,6-Lutidine, 2,4,6-Collidine, Diisopropylethylamine (DIPEA)Non-nucleophilic due to steric bulk.Can be less basic than unhindered amines.
Amidine/Guanidine Bases DBU, DBN, TMGVery strong, non-nucleophilic bases.Can sometimes lead to side reactions if the substrate is sensitive.
Inorganic Bases K₂CO₃, Cs₂CO₃Inexpensive and effective in some cases.Often have poor solubility in organic solvents.
Proton Sponges 1,8-Bis(dimethylamino)naphthaleneExtremely strong, non-nucleophilic base.Can be expensive.

While pyridine is a common choice, its nucleophilicity can sometimes lead to the formation of an unreactive sulfonylpyridinium salt with hindered sulfonyl chlorides. For very hindered systems, a combination of a hindered base and a catalytic amount of DMAP is often a powerful solution.[3]

Q2: How does DMAP catalyze the sulfonylation of hindered amines?

A2: DMAP acts as a superior nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate.[5] This intermediate is a much more potent sulfonylating agent than the original sulfonyl chloride. The steric hindrance of the amine is then more easily overcome by this highly activated intermediate. Computational studies have shown that the energy barrier for the formation of the DMAP intermediate is significantly lower than with other bases like collidine.[3][4]

dot graph "DMAP_Catalysis" { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

// Nodes RSO2Cl [label="R-SO₂-Cl"]; DMAP [label="DMAP", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Intermediate [label="[R-SO₂-DMAP]⁺ Cl⁻\n(Reactive Intermediate)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HinderedAmine [label="R'₂NH\n(Hindered Amine)"]; Product [label="R-SO₂-NR'₂\n(Sulfonamide)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DMAP_H [label="[DMAP-H]⁺ Cl⁻"];

// Edges RSO2Cl -> Intermediate [label="+ DMAP"]; Intermediate -> Product [label="+ R'₂NH"]; Product -> DMAP_H [style=invis]; DMAP -> Intermediate [style=invis]; HinderedAmine -> Product [style=invis];

// Invisible edges for alignment {rank=same; RSO2Cl; DMAP;} {rank=same; Intermediate; HinderedAmine;} {rank=same; Product; DMAP_H;} } dot Caption: Mechanism of DMAP-catalyzed sulfonylation.

Q3: Are there alternatives to sulfonyl chlorides for these difficult reactions?

A3: Yes, when sulfonyl chlorides fail, several other classes of sulfonating agents can be employed:

  • Sulfonic Anhydrides (e.g., Ts₂O, Ms₂O): These are more reactive than their corresponding sulfonyl chlorides and can be effective for less nucleophilic amines.

  • Sulfonyl Fluorides: These are gaining popularity as they are often more stable than sulfonyl chlorides and can exhibit unique reactivity, sometimes requiring activation with a Lewis acid or a specific base.

  • Thiosulfonates: These can be used in copper-catalyzed reactions to form sulfonamides.[6]

  • In-situ generated sulfonylating agents: Methods exist to generate sulfonyl chlorides from thiols or sulfonic acids directly in the reaction mixture, which can then react with the amine.[1][7]

Q4: Can changing the solvent help improve my reaction yield?

A4: Absolutely. The choice of solvent can significantly impact the reaction rate and outcome.

Solvent ClassExamplesImpact on Sulfonylation
Aprotic Polar Acetonitrile (MeCN), DMF, NMP, DMSOGenerally the best choice. They can stabilize charged intermediates and often require higher temperatures, which can help overcome activation barriers.
Chlorinated Dichloromethane (DCM), ChloroformCommon choices, but may not be ideal for very slow reactions requiring high temperatures.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, but their lower polarity might not be optimal for all systems.
Protic Solvents Alcohols, WaterGenerally avoided as they can react with the sulfonylating agent. However, some specific aqueous methods have been reported for certain amines.[8][9]

For sterically hindered amines, moving from a less polar solvent like DCM to a more polar, higher-boiling solvent like DMF or NMP and increasing the temperature is a standard and often successful optimization step.

Experimental Protocols

Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation of a Hindered Secondary Amine

  • To a stirred solution of the hindered secondary amine (1.0 equiv) and 4-dimethylaminopyridine (DMAP) (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar), add a hindered, non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1-1.2 equiv) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is sluggish at room temperature, gently heat the mixture to reflux (for DCM, ~40 °C; for MeCN, ~82 °C) and continue monitoring.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Navigating the Scale-Up of Reactions Involving Aryl Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals who are transitioning reactions involving aryl sulfonyl chlorides from the laboratory bench to pilot or production scale. Scaling up is rarely a linear process; variables that are insignificant in a round-bottom flask can become process-defining challenges in a multi-liter reactor.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you anticipate, diagnose, and solve the most common issues encountered during this critical phase of chemical development.

Section 1: FAQs on Aryl Sulfonyl Chloride Synthesis & Stability

The quality and stability of your aryl sulfonyl chloride starting material are paramount. Issues that arise here will cascade through the entire process.

Q1: We are seeing significant product loss and variability during the isolation of our aryl sulfonyl chloride after an aqueous work-up. What's the underlying cause and how can we mitigate this on a larger scale?

A: This is a classic scale-up challenge, and the primary culprit is almost always hydrolysis . Aryl sulfonyl chlorides are moisture-sensitive and will hydrolyze to the corresponding, unreactive sulfonic acid.[3] While this occurs at the lab scale, the problem is amplified during scale-up due to longer processing times and less efficient cooling.[4]

Causality & Explanation:

  • Thermal Management: Neutralization and quenching are often exothermic. The reduced surface-area-to-volume ratio in large reactors makes heat dissipation far less efficient than in a lab flask, leading to temperature spikes that accelerate hydrolysis.[2][5]

  • Processing Time: Draining reactors, phase separations, and filtrations simply take longer at scale. This extended contact time with water, especially under non-ideal pH or temperature conditions, leads to greater product decomposition.[4]

Troubleshooting & Recommended Solutions:

  • Leverage Low Aqueous Solubility: For many electron-deficient and electron-neutral aryl sulfonyl chlorides, their low solubility in water can be used to your advantage.[4][6] A carefully designed aqueous process can cause the product to precipitate directly from the reaction mixture, protecting it from extensive hydrolysis.[6] This is often safer and more robust for scale-up.[4][6]

  • Optimize the Quench:

    • Cold & Rapid Neutralization: This is critical but becomes progressively difficult at scale.[4] Ensure you have sufficient cooling capacity. Consider a reverse quench, adding the reaction mixture to a pre-chilled aqueous solution.

    • Co-solvent Strategy: For the precipitation/quench step, utilizing an organic co-solvent like diglyme can lower the freezing point of the quench mixture and result in a more manageable, free-flowing solid product.[5]

  • Consider an Aqueous Process: The use of aqueous acidic conditions for preparing arylsulfonyl chlorides from diazonium salts has shown considerable advantages for scale-up, leading to direct precipitation of the product in high yield and purity.[4][6]

  • Material of Construction: Be aware that HCl-rich reaction mixtures are highly corrosive. Ensure your large-scale vessels are glass-, plastic-, or rubber-lined to prevent corrosion and contamination.[4]

Q2: Our aryl sulfonyl chloride appears to be degrading during storage or in the reaction solvent before the amine is added. How can we assess and improve its stability?

A: The stability of sulfonyl chlorides is often overestimated and varies dramatically with the specific aromatic or heteroaromatic system.[7] Instability is a critical, though often overlooked, factor in poor process reproducibility.[8][9]

Causality & Explanation:

  • Structural Dependence: The electronic nature and substitution pattern of the aryl ring significantly impact stability. Heteroaromatic sulfonyl chlorides are particularly notorious for their instability.[7]

  • Moisture Sensitivity: As discussed, hydrolysis is a primary degradation pathway.[3] Ensure all solvents and reagents are anhydrous and that reactions are run under an inert atmosphere (e.g., nitrogen or argon).

  • Thermal Stability: Sulfonyl chlorides are less thermally robust than their sulfonyl fluoride counterparts.[9] Prolonged exposure to elevated temperatures can lead to decomposition.

Troubleshooting & Recommended Solutions:

  • Use Freshly Prepared Reagent: Whenever possible, use the aryl sulfonyl chloride immediately after synthesis and isolation. If storage is necessary, keep it under an inert atmosphere in a freezer, and ensure it is brought to room temperature before opening to prevent condensation of atmospheric moisture.

  • Solvent Selection: Conduct stability studies in your chosen reaction solvent. Dissolve a sample of the sulfonyl chloride in the solvent at the intended reaction temperature and monitor its purity over time by HPLC.

  • Consider In-Situ Formation or Alternative Reagents:

    • For some processes, it may be advantageous to generate the sulfonyl chloride and use it in a subsequent step without isolation.

    • If stability is an insurmountable issue, consider converting the sulfonyl chloride to the more robust sulfonyl fluoride.[9]

Section 2: Troubleshooting the Sulfonamide Formation Reaction

This is the core reaction where an amine is coupled with the aryl sulfonyl chloride. The challenges here are often related to reaction control and kinetics.

Q3: Our sulfonamide reaction is highly exothermic, and we are concerned about thermal runaway at scale. How can we manage this?

A: This is a critical safety and process control concern. These reactions are indeed highly exothermic, and poor thermal management can lead to side reactions, product degradation, and dangerous runaway conditions.[10]

Causality & Explanation:

  • Heat of Reaction: The formation of the sulfonamide bond and the neutralization of the generated HCl byproduct release a significant amount of energy.

  • Accumulation of Reagents: If the reaction rate is very fast and the addition rate of the sulfonyl chloride exceeds the cooling capacity of the reactor, unreacted reagents can accumulate. This can lead to a sudden and uncontrollable temperature spike.

Troubleshooting & Recommended Solutions:

  • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to accurately measure the heat of reaction and determine the maximum heat output. This data is essential for ensuring your pilot plant or manufacturing-scale reactor has adequate cooling capacity.

  • Semi-Batch Operation: The most common control strategy is to add one reagent (usually the sulfonyl chloride) slowly and controllably to the other (the amine and base). The addition rate should be governed by the reactor's ability to dissipate heat, maintaining a constant internal temperature.

  • Continuous Flow Chemistry: For highly exothermic and fast reactions, continuous flow processing is an excellent strategy.[10][11] By using small-volume reactors with a very high surface-area-to-volume ratio, heat is dissipated almost instantaneously, virtually eliminating the risk of thermal runaway and improving process safety.[10][12]

Q4: The reaction yield dropped significantly when we moved from a 1 L flask to a 100 L reactor. Reagent purity is confirmed. What are the most likely operational causes?

A: This is a common and frustrating scale-up problem. When reagent quality is ruled out, the issue almost always points to inadequate mass transfer (mixing) or improper reagent stoichiometry and addition .

Causality & Explanation:

  • Mixing Inefficiency: What appears to be a homogenous solution in a small flask can have significant concentration gradients in a large, poorly agitated reactor.[2] If the sulfonyl chloride is not dispersed quickly, it can create localized "hot spots" of high concentration, leading to side reactions like the formation of bis-sulfonylated products with primary amines.

  • Inappropriate Base/Stoichiometry: The reaction generates one equivalent of HCl, which must be neutralized.[13] If the base is not strong enough, is sterically hindered, or is not present in a sufficient excess, the amine starting material will be protonated to its unreactive ammonium salt, effectively halting the reaction and leading to low conversion.[14]

Troubleshooting & Recommended Solutions:

  • Agitation Study: Ensure the agitation in the large reactor is sufficient. The goal is to achieve rapid homogenization of the added sulfonyl chloride. You may need to adjust the agitator type (e.g., from an anchor to a pitched-blade turbine) or speed.

  • Subsurface Addition: Introduce the sulfonyl chloride below the surface of the reaction mixture, close to the agitator, to promote rapid mixing and prevent it from sitting on the surface.

  • Re-evaluate Your Base:

    • Pyridine or triethylamine are commonly used to neutralize the HCl byproduct.[13] Ensure at least one full equivalent is used, with a slight excess (1.1-1.5 eq) often being beneficial.[3]

    • For secondary or less nucleophilic aromatic amines, more forcing conditions or stronger, non-nucleophilic bases might be required.[13]

  • Monitor the Reaction: Do not rely solely on time. Use in-process controls (e.g., HPLC, UPLC) to track the disappearance of the limiting reagent to determine the true reaction endpoint before initiating work-up.

Parameter Lab Scale (e.g., 500 mL Flask) Pilot Scale (e.g., 200 L Reactor) Key Considerations for Scale-Up
Heat Transfer High Surface Area/Volume Ratio; Efficiently managed by oil/water bath.Low Surface Area/Volume Ratio; Relies on jacketed cooling, potential for thermal gradients.[2]Must perform calorimetry; Addition rate must be controlled by cooling capacity.
Mixing Efficient mixing with a simple magnetic stir bar.Complex hydrodynamics; Potential for "dead zones" and poor mass transfer.[2]Agitator design and speed are critical; Consider subsurface addition.
Addition Time Seconds to minutes via dropping funnel.Can be hours via dosing pump.Slow, controlled addition is key to managing exotherms and side reactions.
Work-up Time Minutes.Hours to a full shift.Increased risk of product degradation (e.g., hydrolysis) during extended processing.[4]

A summary of key physical differences between lab and pilot scale operations.

Section 3: Advanced Methodologies & Process Control

For particularly challenging or hazardous reactions, moving beyond traditional batch chemistry can provide significant advantages in safety, quality, and throughput.

Protocol: Implementing Continuous Flow for a Safer Sulfonamide Synthesis

Continuous flow chemistry addresses many scale-up challenges by changing the paradigm from "scaling up" to "numbering up." Instead of a larger reactor, the process is run for a longer time. This approach offers superior control over reaction parameters.[11]

Objective: To improve the safety and control of a highly exothermic sulfonamide formation by using a continuous flow setup.

Methodology:

  • Stream Preparation: Prepare two separate, homogenous solutions:

    • Stream A: Aryl sulfonyl chloride in a suitable anhydrous solvent (e.g., Acetonitrile, THF).

    • Stream B: Amine and a suitable base (e.g., triethylamine) in the same anhydrous solvent.

  • System Setup:

    • Use two high-precision pumps (e.g., HPLC pumps) to deliver the streams.

    • Combine the streams at a T-mixer to ensure rapid initial mixing.

    • Feed the combined stream into a temperature-controlled reactor coil (e.g., PFA or stainless steel tubing) submerged in a thermostatic bath. The length and diameter of the coil determine the "residence time" (i.e., reaction time).

  • Execution:

    • Pump the streams at calculated flow rates to achieve the desired stoichiometry and residence time.

    • The reaction occurs within the coil under precisely controlled temperature. The high surface-area-to-volume ratio of the tubing allows for near-instantaneous heat dissipation.[10]

    • The product stream exiting the reactor can be collected for batch work-up or directed into a continuous work-up module (e.g., liquid-liquid separator).

  • Validation:

    • At steady state, collect samples from the output stream for analysis (e.g., HPLC) to confirm complete conversion.

    • Adjust flow rates or temperature as needed to optimize the reaction.

Visualizing the Troubleshooting Workflow

When encountering a low yield, a systematic approach is crucial. The following diagram outlines a logical decision-making process for diagnosing the root cause.

TroubleshootingWorkflow start Low Yield on Scale-Up reagent_check Verify Purity & Stability of Starting Materials (Sulfonyl Chloride & Amine) start->reagent_check reagent_ok Purity OK? reagent_check->reagent_ok reagent_bad Repurify or Resynthesize Starting Materials reagent_ok->reagent_bad No process_check Review In-Process Control (IPC) Data reagent_ok->process_check Yes ipc_ok Full Conversion by IPC? process_check->ipc_ok ipc_bad Incomplete Reaction ipc_ok->ipc_bad No workup_check Investigate Work-up & Isolation Steps ipc_ok->workup_check Yes incomplete_causes Potential Causes: - Poor Mixing - Incorrect Stoichiometry/Base - Low Temperature ipc_bad->incomplete_causes hydrolysis Check for Hydrolysis (Sulfonic Acid Impurity) workup_check->hydrolysis physical_loss Assess Physical Losses (e.g., in phase cuts, filtrates) workup_check->physical_loss

Caption: Decision tree for troubleshooting low yields in scaled-up sulfonamide reactions.

Visualizing a General Scale-Up Workflow

A robust and scalable process requires careful planning at each stage, from reagent handling to final product isolation.

ScaleupWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation reagent_prep Charge Reactor with Amine, Solvent, & Base under Inert Atmosphere addition Controlled, Subsurface Addition of Sulfonyl Chloride Solution (Maintain T < 25°C) reagent_prep->addition sc_prep Prepare Aryl Sulfonyl Chloride Solution in Anhydrous Solvent sc_prep->addition monitoring Reaction Monitoring via IPC (e.g., HPLC) until Amine <1% addition->monitoring quench Controlled Quench into Pre-chilled Water/Anti-solvent monitoring->quench extraction Phase Separation / Extraction quench->extraction crystallization Crystallization / Solvent Swap extraction->crystallization isolation Filtration, Washing, and Drying crystallization->isolation

Caption: Generalized workflow for a scalable batch synthesis of sulfonamides.

References

Technical Support Center: Managing Hydrolysis of Sulfonyl Chlorides in Aqueous Workups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the hydrolysis of sulfonyl chlorides. This resource is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the stability and handling of sulfonyl chlorides in the presence of water.

Q1: Why is my sulfonyl chloride hydrolyzing during the aqueous workup?

A1: Sulfonyl chlorides are reactive electrophiles. The sulfur atom is electron-deficient and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding sulfonic acid, which is often an undesired byproduct. The rate of hydrolysis is influenced by several factors including temperature, pH, and the structure of the sulfonyl chloride itself.[1][2][3]

The generally accepted mechanism for the hydrolysis of many sulfonyl chlorides is an SN2-type process where water acts as the nucleophile.[1] For some substrates, particularly under ionizing conditions, an SN1-type mechanism involving the formation of a sulfonyl cation may be operative.[4]

Q2: What is the primary byproduct of sulfonyl chloride hydrolysis and why is it problematic?

A2: The primary byproduct of sulfonyl chloride hydrolysis is the corresponding sulfonic acid (R-SO3H).[5][6] This byproduct can complicate your experiment in several ways:

  • Reduced Yield: Formation of the sulfonic acid consumes the sulfonyl chloride, leading to a lower yield of your desired product.[7]

  • Purification Challenges: Sulfonic acids are often highly polar and water-soluble. However, if they have significant organic character, they can be difficult to separate from the desired product, especially if the product itself has some polarity.

  • Reaction Interference: If the hydrolysis occurs during the reaction (due to wet reagents or solvents), the generated sulfonic acid can sometimes interfere with the desired chemical transformation.

Q3: How do temperature and pH affect the rate of hydrolysis?

A3: Both temperature and pH play a crucial role in the rate of sulfonyl chloride hydrolysis:

  • Temperature: As with most chemical reactions, increasing the temperature increases the rate of hydrolysis. Therefore, conducting aqueous workups at lower temperatures (e.g., using an ice bath) is a common strategy to minimize this side reaction.[5]

  • pH: The hydrolysis of sulfonyl chlorides can be catalyzed by both acid and base.[8] In alkaline (basic) conditions, the presence of the more nucleophilic hydroxide ion (OH-) significantly accelerates the rate of hydrolysis compared to neutral water.[1] While acidic conditions can also promote hydrolysis, the effect is often less pronounced than under basic conditions.[2]

Q4: Are all sulfonyl chlorides equally susceptible to hydrolysis?

A4: No, the susceptibility of a sulfonyl chloride to hydrolysis is influenced by its molecular structure. Aromatic sulfonyl chlorides, for instance, are generally more resistant to hydrolysis than aliphatic ones. Electron-withdrawing groups on an aromatic ring can increase the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive towards nucleophiles, including water. Conversely, electron-donating groups can decrease this reactivity.

Interestingly, for some aryl sulfonyl chlorides with low water solubility, precipitating them from an aqueous medium can actually protect the bulk of the material from extensive hydrolysis.[9][10]

Troubleshooting Guides

This section provides detailed guidance on specific issues you may encounter during your experiments.

Issue 1: Low yield of the desired product with sulfonic acid as a major byproduct.

Possible Cause: Excessive hydrolysis of the sulfonyl chloride during the reaction or aqueous workup.

Solutions:

  • Ensure Anhydrous Reaction Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents and reagents.[6]

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[6]

  • Optimize the Aqueous Workup:

    • Low Temperature Quenching: Quench the reaction mixture by adding it slowly to ice-cold water or a cold buffer solution.[5] This minimizes the time the sulfonyl chloride is exposed to water at higher temperatures.

    • Use of Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). Brine reduces the solubility of organic compounds in the aqueous phase, which can help to draw your product into the organic layer and away from the aqueous environment where hydrolysis occurs.[11]

    • Minimize Contact Time: Perform the aqueous extraction steps as quickly as is reasonably possible to reduce the time the sulfonyl chloride is in contact with the aqueous phase.

Experimental Protocol: Minimized Hydrolysis Workup
  • Once the reaction is complete (as determined by a monitoring technique like TLC or LC-MS), cool the reaction vessel in an ice bath to 0-5 °C.

  • In a separate flask, prepare an ice-cold solution for quenching (e.g., deionized water, saturated sodium bicarbonate, or a buffer).

  • Slowly, and with vigorous stirring, add the cold reaction mixture to the quenching solution.

  • Transfer the quenched mixture to a pre-chilled separatory funnel.

  • Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Quickly separate the organic layer.

  • Wash the organic layer with cold brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filter and concentrate the organic phase under reduced pressure.

Issue 2: Difficulty in removing the sulfonic acid byproduct during purification.

Possible Cause: The sulfonic acid byproduct has similar solubility or chromatographic properties to your desired product.

Solutions:

  • Base Wash:

    • Wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO3) or dilute sodium carbonate (Na2CO3).[12] This will deprotonate the acidic sulfonic acid, forming a sulfonate salt (R-SO3-Na+). This salt is significantly more water-soluble and will be extracted into the aqueous layer.[12]

    • Caution: Ensure your desired product is stable to basic conditions before performing a base wash.

  • Acid Wash (for liquid sulfonyl chlorides):

    • In some cases, crude liquid organosulfonyl chlorides can be purified by washing with an aqueous solution of hydrochloric acid. This can help to extract the more water-soluble sulfonic acid into the aqueous phase.[5]

Workflow for Sulfonic Acid Removal

G start Reaction Mixture in Organic Solvent wash_base Wash with aq. NaHCO3 start->wash_base separate1 Separate Layers wash_base->separate1 organic_layer Organic Layer (Product + impurities) separate1->organic_layer Contains Product aqueous_layer Aqueous Layer (Sodium Sulfonate Salt) separate1->aqueous_layer Contains Sulfonic Acid Byproduct dry Dry Organic Layer (e.g., Na2SO4) organic_layer->dry concentrate Concentrate dry->concentrate purify Further Purification (e.g., Chromatography) concentrate->purify

Caption: Workflow for removing sulfonic acid byproducts.

Issue 3: The reaction is sluggish or incomplete, and hydrolysis seems to be the major pathway.

Possible Cause: The rate of the desired reaction is slower than the rate of hydrolysis. This can be a problem when using less reactive nucleophiles.

Solutions:

  • Biphasic Conditions with a Phase-Transfer Catalyst (PTC):

    • For reactions where the nucleophile is soluble in an aqueous phase (e.g., as a salt) and the sulfonyl chloride is in an organic phase, a phase-transfer catalyst can be employed.[13][14]

    • The PTC (often a quaternary ammonium salt) transports the nucleophile from the aqueous phase to the organic phase, where it can react with the sulfonyl chloride.[14] This can accelerate the desired reaction, allowing it to outcompete hydrolysis.

Conceptual Diagram: Phase-Transfer Catalysis

PTC cluster_organic Organic Phase cluster_aqueous Aqueous Phase RSO2Cl R-SO2Cl Product Product RSO2Cl->Product Reaction PTC_Cl_org [PTC+ Cl-] Product->PTC_Cl_org PTC_Nu_org [PTC+ Nu-] PTC_Nu_org->RSO2Cl Nu_aq Nu- PTC_Nu_org->Nu_aq Equilibrium PTC_Cl_aq [PTC+ Cl-] PTC_Cl_aq->PTC_Cl_org Equilibrium

Caption: PTC facilitates nucleophile transport to the organic phase.

Issue 4: How to handle excess sulfonyl chloride after the reaction is complete.

Possible Cause: Using an excess of sulfonyl chloride is common to drive reactions to completion, but it must be removed.

Solutions:

  • Quenching with Amines:

    • Add a simple amine (e.g., ammonia, a primary or secondary amine) to the reaction mixture.[15] The amine will react with the excess sulfonyl chloride to form a sulfonamide. These sulfonamides are often more polar than the starting sulfonyl chloride and can be more easily separated by extraction or chromatography.[15]

  • Quenching with Water/Base:

    • As discussed, intentionally hydrolyzing the excess sulfonyl chloride with water or an aqueous base is a common strategy.[15] The resulting sulfonic acid salt is then removed by an aqueous wash.

Decision Tree for Quenching Excess Sulfonyl Chloride

Quench start Reaction Complete with Excess R-SO2Cl product_stability Is the product stable to base? start->product_stability amine_quench Quench with Amine (e.g., NH4OH) product_stability->amine_quench No base_quench Quench with aq. NaHCO3 product_stability->base_quench Yes extract_sulfonamide Extract to remove sulfonamide amine_quench->extract_sulfonamide extract_sulfonate Extract to remove sulfonate salt base_quench->extract_sulfonate

Caption: Choosing a quenching strategy for excess sulfonyl chloride.

Quantitative Data Summary

ParameterEffect on Hydrolysis RateRecommended Action to Minimize Hydrolysis
Temperature Increases with temperatureConduct workup at low temperatures (0-5 °C)
pH (Alkaline) Significantly increasesUse neutral or slightly acidic wash conditions if product is stable
pH (Acidic) Can increase rateBuffer if necessary, but generally less of an issue than high pH
Contact Time Longer contact increases hydrolysisPerform aqueous workup steps efficiently
Solvent Biphasic systems can slow hydrolysisUse an immiscible organic solvent for extraction

References

Technical Support Center: Safe Quenching of Unreacted 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling and quenching of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to ensure the safe and effective neutralization of this reactive compound in your experiments.

Understanding the Chemistry of Quenching

This compound is an aromatic sulfonyl chloride. The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic and reactive towards nucleophiles. This reactivity is essential for its intended synthetic applications but also necessitates careful handling and a well-defined strategy for neutralizing any unreacted material. The primary goal of quenching is to convert the reactive sulfonyl chloride into a more stable and less hazardous compound that can be easily removed from the reaction mixture.

The two most common and effective methods for quenching sulfonyl chlorides are:

  • Hydrolysis: Reaction with water or an aqueous basic solution to form the corresponding sulfonic acid.

  • Aminolysis: Reaction with an amine (such as ammonia) to form a stable sulfonamide.

The choice of quenching agent depends on the stability of your desired product and the subsequent purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

  • Corrosivity: It is expected to be corrosive to the skin, eyes, and respiratory tract.[1][2][3] Direct contact can cause severe burns.

  • Moisture Sensitivity: It will react with water and moisture, including humidity in the air, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive.

  • Inhalation Hazard: Inhalation of dust or vapors can cause respiratory irritation and potentially severe damage.[1]

Always handle this compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q2: My reaction is complete. How do I safely quench the excess this compound?

A2: You have two primary options, detailed in the protocols below. The choice depends on your product's stability.

  • Method 1: Aqueous Basic Quench (for base-stable products). This method converts the sulfonyl chloride to its corresponding water-soluble sulfonate salt.

  • Method 2: Amine Quench (for base-sensitive products). This method forms a sulfonamide, which is typically less reactive and can be separated chromatographically.

Q3: I quenched my reaction with water, and now my product is contaminated with an acidic impurity. What happened and how can I fix it?

A3: You have likely formed 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonic acid via hydrolysis of the unreacted sulfonyl chloride. While the salt of this acid is water-soluble, the acid itself may have some solubility in organic solvents. To remove it, perform additional washes of your organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the sulfonic acid into its more water-soluble sodium salt, which will partition into the aqueous layer.

Q4: Can I use an alcohol like methanol or ethanol to quench the reaction?

A4: While sulfonyl chlorides do react with alcohols to form sulfonate esters, this is generally not the preferred method for quenching. The resulting sulfonate ester may be difficult to separate from your desired product, potentially complicating purification. Aqueous or amine-based quenches are typically more effective as they form highly polar byproducts (sulfonic acid salts or sulfonamides) that are more easily separated.

Troubleshooting Guides

Issue Possible Cause Solution
Violent or uncontrolled reaction during quenching. The quenching agent was added too quickly, or the reaction was not sufficiently cooled. Sulfonyl chloride hydrolysis is exothermic.Always cool the reaction mixture in an ice bath before and during the slow, dropwise addition of the quenching agent. Ensure vigorous stirring to dissipate heat.
Incomplete quenching (sulfonyl chloride still present by TLC/LC-MS). Insufficient quenching agent was used, or the reaction time was too short.Use a sufficient excess of the quenching agent (typically 2-3 equivalents relative to the excess sulfonyl chloride). Allow the mixture to stir for an adequate amount of time (e.g., 30 minutes to an hour) after the addition is complete.
Formation of an insoluble precipitate upon quenching. The sulfonamide or sulfonic acid salt formed may have limited solubility in the reaction solvent system.Add more of the appropriate solvent (aqueous or organic) to dissolve the precipitate. If using a biphasic system, ensure adequate mixing to facilitate the reaction at the interface.
Product degradation during quenching. The product may be sensitive to the pH or nucleophile used for quenching.If your product is base-sensitive, avoid aqueous base quenches and opt for a milder amine quench or a simple water quench followed by a bicarbonate wash. If your product is amine-sensitive, use an aqueous quench.

Experimental Protocols

Protocol 1: Aqueous Basic Quench

This protocol is suitable for reactions where the desired product is stable to basic conditions.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slow Addition: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1 M) solution of sodium hydroxide (NaOH) dropwise with vigorous stirring. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Stirring: Continue stirring at 0-10 °C for 30-60 minutes after the addition is complete to ensure all the sulfonyl chloride has reacted.

  • Work-up: Proceed with your standard aqueous work-up. The resulting 4-(4-chlorophenoxy)-3,5-difluorobenzenesulfonate salt will be in the aqueous layer. Separate the layers and wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Amine Quench

This protocol is ideal for reactions with base-sensitive products.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of Amine: Slowly add a solution of a simple amine, such as aqueous ammonia (ammonium hydroxide) or a primary/secondary amine (e.g., diethylamine), dropwise with vigorous stirring.

  • Stirring: Allow the reaction to stir at room temperature for 30-60 minutes.

  • Work-up: The resulting sulfonamide is typically soluble in the organic phase. Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove excess amine, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt, filter, and concentrate. The sulfonamide byproduct can then be removed by chromatography.

Visualizations

Quenching_Workflow cluster_start Reaction Completion cluster_decision Product Stability Assessment cluster_path1 Aqueous Quench cluster_path2 Amine Quench start Reaction mixture with unreacted sulfonyl chloride decision Is the product base-stable? start->decision quench_base Quench with aqueous base (e.g., NaHCO3) decision->quench_base Yes quench_amine Quench with amine/ammonia decision->quench_amine No workup_base Aqueous Work-up quench_base->workup_base product_base Purified Product (Sulfonate salt in aqueous layer) workup_base->product_base workup_amine Aqueous/Chromatographic Work-up quench_amine->workup_amine product_amine Purified Product (Sulfonamide byproduct removed) workup_amine->product_amine

Caption: Decision workflow for quenching unreacted sulfonyl chloride.

Chemical_Transformations sulfonyl_chloride This compound (Reactive) reagent_h2o + H2O / Base sulfonic_acid 4-(4-Chlorophenoxy)-3,5-difluorobenzenesulfonic acid (salt) (Water-soluble) reagent_amine + R2NH (Amine) sulfonamide N,N-dialkyl-4-(4-Chlorophenoxy)-3,5-difluorobenzenesulfonamide (Stable, often organic-soluble) reagent_h2o->sulfonic_acid Forms reagent_amine->sulfonamide Forms

Caption: Chemical transformations during quenching.

References

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles with a comparative overview of alternative analytical techniques. We will explore the structural nuances of the molecule, predict its spectral features, and provide a robust experimental framework for its characterization, underscoring the indispensable role of NMR in modern chemical analysis.

Introduction to the Analyte and Methodology

This compound is a complex aromatic compound featuring multiple functional groups that influence its electronic and structural properties.[1] Its structure combines a sulfonyl chloride group, a diaryl ether linkage, and halogen substituents (chlorine and fluorine), making it a potentially valuable intermediate in the synthesis of novel agrochemicals or pharmaceuticals.

Unambiguous structural elucidation is paramount for any chemical entity intended for further development. NMR spectroscopy stands as a premier technique for this purpose, offering unparalleled insight into the molecular skeleton by probing the chemical environment of ¹H and ¹³C nuclei.[2] The presence of fluorine (¹⁹F, spin I = ½, 100% natural abundance) adds another layer of diagnostic information through ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings, which are invaluable for confirming substituent positions on the aromatic ring.[3][4]

This guide will first deconstruct the molecule to predict the ¹H and ¹³C NMR spectra, focusing on chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities. We will then present a standardized protocol for acquiring high-quality NMR data, followed by a comparison with complementary analytical methods like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.

Molecular Structure and Predicted Spectral Features

To facilitate the spectral assignment, the atoms in the target molecule are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to three distinct proton environments.

  • Protons H-2/H-6 (Ring A): These two protons are chemically and magnetically equivalent. They are situated ortho to the powerful electron-withdrawing sulfonyl chloride (-SO₂Cl) group and meta to two fluorine atoms and the ether linkage. This environment will cause a significant downfield shift. Each proton will be split by the two meta-fluorine atoms (H-2 is coupled to F-3 and F-5). This will result in a triplet pattern due to coupling to two equivalent nuclei (the two fluorine atoms), with a typical ⁴J(H,F) coupling constant of around 3-4 Hz.[5]

    • Predicted Signal: δ ≈ 7.8 - 8.0 ppm (2H, t, J ≈ 3.5 Hz).

  • Protons H-2'/H-6' (Ring B): These protons are ortho to the ether linkage on the chlorophenoxy ring. The oxygen atom is an electron-donating group via resonance but electron-withdrawing inductively. They will appear as a doublet due to coupling with their respective vicinal protons (H-3'/H-5').

    • Predicted Signal: δ ≈ 7.0 - 7.2 ppm (2H, d, J ≈ 8.8 Hz).

  • Protons H-3'/H-5' (Ring B): These protons are meta to the ether linkage and ortho to the chlorine atom. Chlorine is an electron-withdrawing group. These protons will appear as a doublet due to coupling with their vicinal protons (H-2'/H-6').

    • Predicted Signal: δ ≈ 7.4 - 7.6 ppm (2H, d, J ≈ 8.8 Hz).

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals due to the molecule's symmetry. The key diagnostic feature will be the large coupling constants between carbon and fluorine.[5]

  • C-1 (Ring A): This carbon, bonded to the -SO₂Cl group, will be significantly deshielded. Its signal will likely be a triplet due to three-bond coupling (³J(C,F)) with the two fluorine atoms at C-3 and C-5.

  • C-2/C-6 (Ring A): These carbons are equivalent. Their signal will be a triplet due to two-bond coupling (²J(C,F)) with the adjacent fluorine and four-bond coupling (⁴J(C,F)) with the distant fluorine.

  • C-3/C-5 (Ring A): These carbons are directly attached to fluorine atoms and will thus exhibit a very large one-bond coupling constant (¹J(C,F)), appearing as a doublet.[6] They will also be shifted significantly downfield due to the direct attachment of the highly electronegative fluorine.

  • C-4 (Ring A): This carbon, bonded to the ether oxygen, will also be downfield. Its signal will be a triplet due to two-bond coupling (²J(C,F)) with the two adjacent fluorine atoms.

  • C-1' (Ring B): The carbon attached to the ether oxygen will be shifted downfield.

  • C-2'/C-6' (Ring B): These equivalent carbons are ortho to the ether linkage.

  • C-3'/C-5' (Ring B): These equivalent carbons are meta to the ether linkage.

  • C-4' (Ring B): This carbon is bonded to the chlorine atom. The signal may be broadened slightly due to the quadrupolar nature of chlorine, and its chemical shift is influenced by the halogen's electronegativity.

Tabulated Summary of Predicted NMR Data

The following tables summarize the anticipated spectral data for the target compound.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.90triplet (t)⁴J(H,F) ≈ 3.52HH-2, H-6
~7.50doublet (d)³J(H,H) ≈ 8.82HH-3', H-5'
~7.10doublet (d)³J(H,H) ≈ 8.82HH-2', H-6'

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Assignment
~160doublet (d)¹J(C,F) ≈ 250-260C-3, C-5
~155triplet (t)²J(C,F) ≈ 15-25C-4
~152singlet-C-1'
~140triplet (t)³J(C,F) ≈ 5-10C-1
~132singlet-C-4'
~130singlet-C-3', C-5'
~122singlet-C-2', C-6'
~115triplet (t)²J(C,F) ≈ 20-30C-2, C-6

Note: Predicted chemical shifts and coupling constants are estimates based on analogous structures and established principles. Actual experimental values may vary.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining reproducible and high-quality NMR data.

Caption: Workflow for NMR-based structural elucidation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. Due to the reactivity of sulfonyl chlorides, aprotic solvents like deuterochloroform (CDCl₃) or acetone-d₆ are recommended.[2]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), if not already present in the solvent.

    • Cap the tube and gently agitate until the sample is fully dissolved.

  • Spectrometer Setup and ¹H NMR Acquisition (400 MHz):

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: ~3-4 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition (100 MHz):

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C spectrum. Typical parameters include:

      • Pulse angle: 45 degrees

      • Acquisition time: ~1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 512-2048 (or more, as ¹³C is much less sensitive than ¹H)

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Analyze the multiplicities and measure the coupling constants for all relevant signals.

Comparative Analysis with Alternative Techniques

While NMR is the cornerstone for structural elucidation, a multi-technique approach provides the most comprehensive characterization.[2]

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹⁹F, ¹³C-¹⁹F couplings), precise chemical environment of each atom, stereochemistry.Unambiguous structure determination.[2]Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, elemental formula (high-res MS), fragmentation patterns.High sensitivity, confirms molecular weight. Isotopic pattern for two Cl atoms would be diagnostic.Does not provide detailed connectivity; isomers are often indistinguishable.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, good for identifying key functional groups like S=O and S-Cl.[7][8]Provides limited information on the overall molecular structure; spectrum can be complex.
Gas Chromatography (GC) Purity assessment, separation of components in a mixture.Excellent for analyzing volatile and thermally stable compounds and determining purity.[9]Sulfonyl chlorides can be thermally labile and may degrade in the injector.[9]

Synergistic Approach:

  • MS would confirm the molecular weight (339.1 g/mol ) and the presence of two chlorine atoms through the characteristic M, M+2, and M+4 isotopic pattern.[1] Common fragmentations would include the loss of a chlorine radical (•Cl) or sulfur dioxide (SO₂).[2]

  • IR spectroscopy would show strong, characteristic absorption bands for the sulfonyl chloride group, specifically the asymmetric and symmetric S=O stretches (around 1380-1340 cm⁻¹ and 1190-1160 cm⁻¹, respectively) and the S-Cl stretch (around 600-500 cm⁻¹).[8]

  • GC-MS could be used for purity analysis, although derivatization to a more stable form like a sulfonamide might be necessary to prevent thermal degradation.[9]

Ultimately, while MS and IR can confirm the presence of the correct mass and functional groups, only NMR can definitively establish the precise arrangement of the atoms and the isomeric purity of this compound.

Conclusion

The structural analysis of this compound presents a compelling case for the power of NMR spectroscopy. The predictable interplay of chemical shifts and spin-spin couplings, particularly the diagnostic ¹H-¹⁹F and ¹³C-¹⁹F interactions, allows for a confident and unambiguous assignment of its complex structure. By integrating these predicted NMR features with a robust experimental protocol and a comparative understanding of other analytical techniques, researchers can achieve a thorough and reliable characterization of this and other similarly complex molecules, ensuring the integrity and quality of materials used in advanced scientific research.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of complex aromatic compounds, a deep understanding of their behavior under mass spectrometric analysis is paramount for structural elucidation and impurity profiling. This guide provides an in-depth, comparative analysis of the predicted mass spectrometry fragmentation pattern of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride under both hard and soft ionization techniques. By dissecting the fragmentation pathways, we aim to provide a robust framework for the identification and characterization of this and structurally related molecules.

Introduction to the Analyte

This compound is a multifaceted aromatic compound featuring several key functional groups that dictate its fragmentation behavior: a sulfonyl chloride moiety, a diaryl ether linkage, and halogen substituents (chlorine and fluorine). The interplay of these groups under different ionization conditions—high-energy Electron Ionization (EI) and milder Electrospray Ionization (ESI)—results in distinct fragmentation patterns that offer a wealth of structural information. Understanding these pathways is crucial for definitive structural confirmation and for distinguishing it from potential isomers or impurities.

Predicted Fragmentation Patterns: A Comparative Analysis

The fragmentation of this compound is anticipated to proceed through several competing pathways, with the predominant routes depending on the ionization technique employed.

Electron Ionization (EI-MS): A High-Energy Approach

Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[1] This is particularly useful for obtaining a detailed fragmentation fingerprint for structural elucidation.

The primary fragmentation events for aromatic sulfonyl chlorides under EI-MS often involve the loss of SO₂.[2][3][4] For aryl ethers, cleavage of the C-O bond is a common pathway.[5][6] The presence of halogen atoms, particularly chlorine, will produce characteristic isotopic patterns that are invaluable for confirming the presence of these atoms in fragment ions.[7]

Key Predicted Fragmentation Pathways under EI-MS:

  • Loss of the Sulfonyl Chloride Group: A primary fragmentation is the cleavage of the C-S bond, leading to the loss of the ·SO₂Cl radical.

  • Loss of Sulfur Dioxide: A rearrangement followed by the elimination of a neutral SO₂ molecule is a characteristic fragmentation for aromatic sulfonyl compounds.[2][3][4][8]

  • Ether Bond Cleavage: Scission of the diaryl ether C-O bond can occur on either side of the oxygen atom, leading to characteristic phenolic and phenyl fragments.

  • Halogen Loss: The expulsion of chlorine or fluorine radicals is another expected fragmentation pathway. The loss of a chlorine atom from a fragment containing it will result in a pair of peaks separated by 2 m/z units with a characteristic 3:1 intensity ratio.[7]

G M Molecular Ion (M⁺˙) m/z 348/350 F1 Loss of ·Cl [M-Cl]⁺ m/z 313 M->F1 F2 Loss of ·SO₂Cl [M-SO₂Cl]⁺ m/z 249 M->F2 F3 Loss of SO₂ [M-SO₂]⁺˙ m/z 284/286 M->F3 F4 Loss of 4-chlorophenoxy radical [M-C₆H₄ClO]⁺ m/z 221 M->F4 F5 4-chlorophenyl cation [C₆H₄Cl]⁺ m/z 111/113 F2->F5 Further fragmentation F6 Loss of Cl from F3 [M-SO₂-Cl]⁺ m/z 249 F3->F6 F7 3,5-difluorophenyl cation [C₆H₃F₂]⁺ m/z 113 F4->F7 Rearrangement & Loss of CO

Electrospray Ionization (ESI-MS): A Softer Approach for Molecular Ion Preservation

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[9][10] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the precursor ion is isolated and fragmented through collision-induced dissociation (CID).[11]

2.2.1. Positive Ion ESI-MS/MS

In positive ion mode, protonation is likely to occur on one of the oxygen atoms. The fragmentation of protonated aromatic sulfonamides, which are structurally related, often involves the loss of SO₂.[3][4][12]

Key Predicted Fragmentation Pathways under Positive ESI-MS/MS:

  • Precursor Ion: [M+H]⁺ at m/z 349/351.

  • Primary Fragmentation: The most probable fragmentation will be the loss of a neutral SO₂ molecule, a common pathway for protonated sulfonamides.[3][4][12]

  • Secondary Fragmentation: Subsequent fragmentation of the [M+H-SO₂]⁺ ion could involve cleavage of the ether linkage or loss of halogen atoms.

G Precursor Precursor Ion [M+H]⁺ m/z 349/351 Frag1 Loss of SO₂ [M+H-SO₂]⁺ m/z 285/287 Precursor->Frag1 Frag2 Loss of HCl [M+H-HCl]⁺ m/z 313 Precursor->Frag2 Frag3 Loss of C₆H₅ClO [M+H-C₆H₅ClO]⁺ m/z 222 Precursor->Frag3 Frag4 From Frag1: Loss of HCl [M+H-SO₂-HCl]⁺ m/z 249 Frag1->Frag4

2.2.2. Negative Ion ESI-MS/MS

In negative ion mode, the molecule can be deprotonated or form adducts. However, for a sulfonyl chloride, hydrolysis to the corresponding sulfonic acid is highly probable in the ESI source, which would then be detected as the [M-H]⁻ ion of the sulfonic acid. The fragmentation of sulfonate anions often involves the loss of SO₂ or SO₃.[8]

Key Predicted Fragmentation Pathways under Negative ESI-MS/MS (of the hydrolyzed sulfonic acid):

  • Precursor Ion (from sulfonic acid): [M-H]⁻ at m/z 329/331.

  • Primary Fragmentation: Loss of SO₂ is a likely pathway, leading to a phenolate anion.[8]

  • Alternative Fragmentation: Loss of SO₃ can also occur.

G Precursor Precursor Ion [M-H]⁻ (from sulfonic acid) m/z 329/331 Frag1 Loss of SO₂ [M-H-SO₂]⁻ m/z 265/267 Precursor->Frag1 Frag2 Loss of SO₃ [M-H-SO₃]⁻ m/z 249/251 Precursor->Frag2 Frag3 4-chlorophenolate anion [C₆H₄ClO]⁻ m/z 127/129 Precursor->Frag3 Ether Cleavage

Tabular Summary of Predicted Fragments

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI-MS 348/350 (M⁺˙)313·Cl
284/286SO₂
249·SO₂Cl or SO₂ + Cl
221·C₆H₄ClO
111/113C₆H₃F₂SO₂Cl
Positive ESI-MS/MS 349/351 ([M+H]⁺)285/287SO₂
313HCl
222C₆H₅ClO
Negative ESI-MS/MS 329/331 ([M-H]⁻)265/267SO₂
(from sulfonic acid)249/251SO₃
127/129C₆H₃F₂SO₃H

Experimental Protocols

The following are generalized experimental protocols for acquiring mass spectra of this compound.

GC-EI-MS Analysis
  • Sample Preparation: Dissolve the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Gas Chromatography (GC):

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

LC-ESI-MS/MS Analysis
  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).

    • Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.

    • MS/MS: Perform product ion scans on the precursor ions of interest using a collision energy ramp (e.g., 10-40 eV) to observe fragmentation.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, yielding distinct patterns based on the ionization technique employed. Electron ionization is expected to produce a complex spectrum with multiple fragment ions arising from the cleavage of the sulfonyl chloride group, the ether linkage, and the loss of halogens. In contrast, electrospray ionization coupled with tandem mass spectrometry will provide a more controlled fragmentation, primarily initiated by the loss of sulfur dioxide from the protonated or deprotonated (as sulfonic acid) molecule. By leveraging both hard and soft ionization techniques, researchers can confidently elucidate the structure of this complex molecule and characterize related impurities.

References

A Comparative Guide to Sulfonyl Chlorides for Sulfonamide Synthesis: Alternatives to a Highly Activated Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice of a Sulfonylating Agent

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of countless therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] The synthesis of these vital molecules most commonly proceeds via the reaction of a primary or secondary amine with a sulfonyl chloride.[2][3] The choice of this sulfonylating agent is far from trivial; it is a strategic decision that dictates not only the reaction's efficiency but also the ultimate stability and function of the resulting sulfonamide bond.

This guide focuses on 4-(4-chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride, a highly activated and structurally complex reagent. We will analyze its unique chemical characteristics and then provide an in-depth comparison with more common alternative reagents. This analysis is framed around a critical distinction for the drug development professional: is the sulfonamide intended to be a permanent, stable pharmacophore, or is it a temporary protecting group for an amine? By understanding the properties of different sulfonyl chlorides, researchers can make informed decisions that align with their synthetic goals.

The Reference Reagent: 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride

A cursory examination of this reagent's structure reveals the source of its high reactivity. The benzene ring is heavily substituted with potent electron-withdrawing groups: two fluorine atoms ortho to the sulfonyl chloride and a para-chlorophenoxy group.

Structural Analysis and Predicted Reactivity:

  • Inductive and Mesomeric Effects: The fluorine and oxygen atoms exert strong electron-withdrawing inductive effects, which are amplified by the chlorine atom on the phenoxy ring. This drastically reduces the electron density on the benzene ring.

  • Electrophilic Sulfur Center: The cumulative effect of these substituents makes the sulfur atom of the sulfonyl chloride exceptionally electrophilic. This heightened electrophilicity leads to a very rapid reaction with amine nucleophiles.

  • Resulting Sulfonamide Stability: A critical consequence of using such an electron-deficient aryl sulfonyl chloride is the formation of an exceptionally stable sulfonamide bond.[4] The electron-withdrawing nature of the aryl group makes the sulfur-nitrogen bond highly resistant to both acidic and basic cleavage. This characteristic makes it an ideal reagent for scenarios where the sulfonamide linkage is a permanent, integral part of the final active pharmaceutical ingredient (API).

A Comparative Framework for Alternative Reagents

The selection of an alternative reagent hinges on the desired outcome. We can broadly classify common sulfonyl chlorides into two categories based on the intended fate of the sulfonamide group.

Category 1: Reagents for Stable, Permanent Sulfonamide Moieties

These reagents are chosen when the sulfonamide itself is a key component of the molecule's pharmacophore, contributing to target binding, solubility, or metabolic stability.

  • Benzenesulfonyl Chloride: The simplest aromatic sulfonyl chloride, serving as a baseline for reactivity and stability.

  • Substituted Benzenesulfonyl Chlorides: Introducing substituents onto the benzene ring allows for the fine-tuning of the resulting sulfonamide's physicochemical properties.

    • 2,4-Dichlorobenzenesulfonyl Chloride: The two chlorine atoms are electron-withdrawing, increasing the reactivity of the sulfonyl chloride compared to the unsubstituted version and imparting greater lipophilicity to the final product.[1]

    • 4-(Trifluoromethyl)benzenesulfonyl Chloride: The trifluoromethyl group is a very strong electron-withdrawing group, significantly increasing the reagent's reactivity and the stability of the resulting sulfonamide.[5]

Category 2: Reagents for Amine Protection (Cleavable Sulfonamides)

In multi-step synthesis, an amine may need to be temporarily masked to prevent it from participating in unwanted side reactions. The resulting sulfonamide must be robust enough to withstand subsequent reaction conditions but cleavable under specific, mild conditions.[6]

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, Ts-Cl): One of the most common reagents for amine protection.[7][8] The methyl group is slightly electron-donating, making it less reactive than sulfonyl chlorides with electron-withdrawing groups.[5] The resulting tosylamide is stable to many synthetic conditions but can be cleaved under strongly acidic or reductive conditions.[6][9][10]

  • 2-Nitrobenzenesulfonyl Chloride (o-Nosyl Chloride, Ns-Cl) & 4-Nitrobenzenesulfonyl Chloride (p-Nosyl Chloride, Ns-Cl): The strongly electron-withdrawing nitro group makes these reagents highly reactive.[11] The key advantage of the nosyl group is its facile cleavage under very mild, neutral conditions using a thiol nucleophile.[11][12][13] This "orthogonality" allows for the selective deprotection of a nosyl-protected amine in the presence of other common protecting groups like Boc (acid-labile) or Cbz (hydrogenolysis-labile).[11]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key characteristics and experimental considerations for these reagents.

Table 1: Comparative Overview of Sulfonyl Chloride Reagents

ReagentStructureKey Feature(s)Primary Use Case
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chlorideC₁₂H₆Cl₂F₂O₃S[14]Highly electron-deficient ring; high reactivity.Installation of a highly stable, permanent sulfonamide pharmacophore.
Benzenesulfonyl ChlorideC₆H₅ClO₂SBaseline reactivity and stability.Simple, stable sulfonamide synthesis.
p-Toluenesulfonyl Chloride (Ts-Cl)CH₃C₆H₄SO₂Cl[7][8]Moderately reactive; robust protecting group.Amine protection; stable to many conditions.[6]
2/4-Nitrobenzenesulfonyl Chloride (Ns-Cl)NO₂C₆H₄SO₂Cl[11]Highly reactive; mild, orthogonal cleavage.Amine protection, especially in complex, multi-step synthesis.[11]

Table 2: Reactivity and Deprotection Conditions for Resulting Sulfonamides

Sulfonamide TypeRelative Reactivity of PrecursorCommon Deprotection ConditionsKey Advantages of Use
from 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chlorideVery HighNot designed for cleavage; requires harsh conditions.Produces an extremely stable bond for a final drug molecule.[4]
from Benzenesulfonyl ChlorideModerateHarsh conditions (e.g., strong acid, dissolving metal reduction).Simple and cost-effective for stable sulfonamides.
N-Tosyl (Ts)HighReductive (e.g., SmI₂, Na/NH₃, Ti(O-i-Pr)₄/Me₃SiCl/Mg) or strongly acidic (e.g., HBr, TFA).[9][10]Well-established, crystalline derivatives, stable to a wide range of conditions.[6]
N-Nosyl (Ns)Very HighMildly basic conditions with a thiol nucleophile (e.g., thiophenol, mercaptoacetic acid) and a base (e.g., K₂CO₃, DBU).[11][12][13]Mild, orthogonal cleavage conditions; N-H acidification facilitates further alkylation.[11]

Visualizing the Chemistry

Diagrams can clarify the relationships between structure, reactivity, and application.

Sulfonamide_Synthesis_Mechanism reagents Amine (R₂NH) + Sulfonyl Chloride (ArSO₂Cl) ts Tetrahedral Intermediate reagents->ts Nucleophilic Attack products Sulfonamide (ArSO₂NR₂) + HCl ts->products Chloride Elimination byproduct Base·HCl base Base (e.g., Pyridine) base->byproduct HCl Neutralization

Caption: General mechanism for sulfonamide synthesis.

Reagent_Selection_Workflow start Start: Synthesize a Sulfonamide q1 Is the sulfonamide a permanent pharmacophore? start->q1 permanent_yes Select Reagent for Stability: - 4-(4-Chlorophenoxy)-3,5-difluoro... - 2,4-Dichlorobenzenesulfonyl chloride - Benzenesulfonyl chloride q1->permanent_yes Yes permanent_no Select Reagent for Protection q1->permanent_no No q2 Need mild, orthogonal deprotection conditions? permanent_no->q2 nosyl Choose Nosyl Chloride (Ns-Cl) q2->nosyl Yes tosyl Choose Tosyl Chloride (Ts-Cl) q2->tosyl No

Caption: Decision workflow for selecting a sulfonylating agent.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for synthesis. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Synthesis of N-Substituted Sulfonamides

This procedure is adapted from established methods for sulfonyl chlorides like 2,4-dichlorobenzenesulfonyl chloride.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as pyridine or triethylamine (1.5 eq), to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve the chosen sulfonyl chloride (1.1 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

  • Characterization: Confirm the structure and purity using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[1]

Protocol 2: Deprotection of N-Nosyl (Ns) Protected Amines

This protocol is based on the widely used method involving thiol-mediated cleavage.[11][12]

  • Reaction Setup: Dissolve the N-nosyl sulfonamide (1.0 eq) in a suitable solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a thiol, such as thiophenol or p-mercaptobenzoic acid (2.0-3.0 eq), to the solution, followed by a base, typically anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).[12]

  • Reaction: Stir the mixture at room temperature for 1-5 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Once the reaction is complete, filter the mixture to remove the base. Dilute the filtrate with a solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography to isolate the deprotected amine.

Conclusion and Future Outlook

While highly activated reagents like 4-(4-chlorophenoxy)-3,5-difluorobenzene-1-sulfonyl chloride are excellent tools for constructing robust, permanent sulfonamide linkages, the landscape of sulfonamide synthesis is rich with alternatives. The choice of reagent is a critical decision that must be guided by the overall synthetic strategy. For installing permanent pharmacophores, substituted benzenesulfonyl chlorides offer a way to tune physicochemical properties. For amine protection, the classic tosyl group provides stability, while the nosyl group offers the significant advantage of mild, orthogonal cleavage. By understanding the distinct reactivity profiles and cleavage conditions associated with each class of reagent, researchers in drug development can navigate their synthetic challenges with greater precision and efficiency.

References

Navigating the Structural Landscape of Diaryl Ether Sulfonyl Chlorides: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Characterizing 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

For researchers engaged in the synthesis of novel therapeutics and functional materials, a precise understanding of a molecule's three-dimensional structure is not just beneficial—it is fundamental. The compound this compound and its derivatives represent a class of molecules with significant potential, owing to the combination of a diaryl ether scaffold, a reactive sulfonyl chloride moiety, and specific halogenation patterns that can modulate physicochemical properties. However, a comprehensive search of the Cambridge Structural Database (CSD) and other public repositories reveals a conspicuous absence of publicly available single-crystal X-ray diffraction data for this compound or its immediate sulfonamide derivatives.

This guide addresses this knowledge gap by providing a comparative analysis of crystallographic data from structurally related compounds. By examining molecules that share key structural motifs—such as the 3,5-difluoro substitution pattern, the diaryl ether linkage, or the arylsulfonamide core—we can infer potential conformational preferences, packing interactions, and the influence of various substituents on the solid-state architecture of this important class of compounds. This approach not only provides valuable predictive insights but also establishes a framework for the future crystallographic characterization of the title compound and its derivatives.

Comparative Analysis of Structurally Related Compounds

To construct a meaningful comparison, we have selected several compounds from the literature for which high-quality single-crystal X-ray crystallographic data is available. These compounds have been chosen based on the presence of one or more of the key structural features of our target molecule.

Table 1: Crystallographic Data for Compounds Structurally Related to this compound

Compound NameCCDC Deposition No.FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
4-amino-3,5-difluorobenzonitrile2370064C₇H₄F₂N₂OrthorhombicPnma14.133(3)13.153(3)3.8240(7)909090710.6(2)4[1]
Ethyl 4-amino-3,5-difluorobenzoate2370063C₉H₉F₂NO₂MonoclinicP2₁/c7.926(2)14.453(4)8.271(2)90100.23(3)90932.1(4)4[1]
N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamideNot specified in abstract; see publication for details.C₁₃H₁₁Cl₂NO₂SMonoclinicP2₁/n6.7388(8)8.9627(8)22.944(2)9091.801(8)901385.1(2)4[2]
3-Fluoro-4-(4-hydroxyphenoxy)benzonitrileNot specified in abstract; see publication for details.C₁₃H₈FNO₂OrthorhombicPca2₁6.1932(4)8.8109(5)20.5269(12)9090901120.11(12)4[3]
Insights from the 3,5-Difluoro Substitution Pattern

The crystal structures of 4-amino-3,5-difluorobenzonitrile and ethyl 4-amino-3,5-difluorobenzoate provide valuable insights into the influence of the 3,5-difluoro substitution on the geometry of the benzene ring.[1] In both structures, the fluorine substituents lead to a noticeable distortion of the bond angles within the phenyl ring.[1] This is a critical observation, as such distortions can influence the overall conformation and packing of the larger this compound molecule. The intermolecular interactions in these structures are dominated by hydrogen bonds involving the amino group and π-stacking interactions, which are likely to be significant in sulfonamide derivatives as well.[1]

Conformational Flexibility of the Sulfonamide Linkage

The structure of N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide offers a glimpse into the conformational preferences of the arylsulfonamide core.[2] A key feature of this and related structures is the torsion angle around the S-N bond, which dictates the relative orientation of the two aromatic rings. In this particular structure, the two benzene rings are tilted relative to each other by 79.6(1)°.[2] The crystal packing is characterized by inversion dimers linked by pairs of N-H···O hydrogen bonds.[2] For derivatives of this compound, we can anticipate a similar interplay of conformational flexibility and strong hydrogen bonding directing the supramolecular assembly.

The Diaryl Ether Linkage: A Source of Conformational Variability

The diaryl ether linkage is another key determinant of the overall molecular shape. The crystal structure of 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile reveals a significant dihedral angle of 70.9(2)° between the two aromatic rings.[3] The molecule is bent at the ether oxygen, with a C-O-C angle of 118.0(2)°.[3] This inherent flexibility suggests that derivatives of this compound may adopt a range of conformations in the solid state, potentially leading to polymorphism. The crystal structure of this comparator is stabilized by O-H···N hydrogen bonds, forming zigzag chains.[3]

Experimental Protocols: A Guide to the Crystallographic Workflow

For researchers aiming to obtain single-crystal X-ray diffraction data for novel derivatives of this compound, a systematic approach is crucial. The following section outlines a detailed, self-validating protocol for crystal growth, data collection, and structure refinement.

Synthesis and Purification

The first and most critical step is the synthesis of the target compound and its purification to a high degree (>98%). The presence of impurities can significantly hinder crystallization.

  • Synthesis of Sulfonamide Derivatives: A common route involves the reaction of this compound with a primary or secondary amine in the presence of a base like pyridine or triethylamine in an appropriate solvent such as dichloromethane or tetrahydrofuran.

  • Purification: Purification is typically achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging part of the process. A variety of techniques should be explored in parallel.

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., acetone, acetonitrile, ethyl acetate, or a mixture) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Temperature Gradient: A saturated solution is slowly cooled, which can promote the formation of single crystals.

The choice of solvent is critical and often requires extensive screening.

X-ray Data Collection and Processing

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a modern diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation. A complete dataset is collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction data are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections.

Structure Solution and Refinement
  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • Structure Refinement: The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using software such as checkCIF to ensure that the model is chemically and crystallographically sound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Slow Evaporation / Vapor Diffusion screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection solution Structure Solution data_collection->solution refinement Structure Refinement solution->refinement validation Validation (checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the determination of single-crystal X-ray structures.

Visualization of Key Structural Features

The interplay of different functional groups and their spatial arrangement is best understood through visualization. The following diagram illustrates the key structural motifs present in the title compound and its potential derivatives.

molecular_features core This compound Core diaryl_ether Diaryl Ether Linkage (Conformational Flexibility) core->diaryl_ether difluoro 3,5-Difluoro Substitution (Ring Geometry Modulation) core->difluoro sulfonyl_chloride Sulfonyl Chloride/Sulfonamide (Reactive Site & H-Bonding) core->sulfonyl_chloride chlorophenoxy 4-Chlorophenoxy Group (Electronic Effects & Packing) core->chlorophenoxy

Caption: Key structural motifs influencing the crystallographic properties of the target compounds.

Conclusion and Future Outlook

While the crystal structure of this compound and its direct derivatives remains to be determined, a comparative analysis of structurally related compounds provides a solid foundation for understanding their likely solid-state behavior. The 3,5-difluoro substitution pattern is expected to influence the geometry of the sulfonyl-bearing ring, while the diaryl ether and sulfonamide linkages will introduce conformational flexibility. The supramolecular architecture will likely be governed by a combination of hydrogen bonding (in the case of sulfonamides) and halogen-involved interactions.

The experimental protocols and comparative data presented in this guide are intended to empower researchers to pursue the crystallographic characterization of this important class of molecules. The determination of these structures will undoubtedly contribute to a deeper understanding of structure-property relationships and facilitate the rational design of new molecules with tailored functionalities.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the emergence of drug-resistant pathogens necessitates a continuous search for novel therapeutic agents. Among the promising candidates, sulfonyl chloride derivatives and their resultant sulfonamides have garnered significant attention due to their broad-spectrum activity and versatile chemical scaffold. This guide provides a comprehensive, in-depth comparison of the antimicrobial efficacy of various sulfonyl chloride derivatives, grounded in experimental data and mechanistic insights.

Introduction: The Enduring Significance of Sulfonamides

The journey of sulfonamides as antimicrobial agents began with the discovery of prontosil in the 1930s, a breakthrough that heralded the era of antibacterial chemotherapy.[1] The core mechanism of action for most antibacterial sulfonamides lies in their structural analogy to p-aminobenzoic acid (PABA).[2][3] This mimicry allows them to act as competitive inhibitors of dihydropteroate synthetase, a crucial enzyme in the bacterial folic acid synthesis pathway.[2][3] Since folic acid is essential for the synthesis of nucleic acids, its inhibition ultimately halts bacterial growth and replication, leading to a bacteriostatic effect.[2][4]

The versatility of the sulfonyl chloride group (R-SO₂Cl) allows for its reaction with a wide array of amines to form a diverse library of sulfonamides, each with potentially unique biological activities.[5][6] This chemical tractability has kept sulfonamides at the forefront of medicinal chemistry research, extending their applications beyond antibacterial agents to domains such as diuretics, hypoglycemics, and enzyme inhibitors.[2][3][5]

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potency of sulfonyl chloride derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZoI) against various bacterial strains. The following table summarizes the performance of several recently synthesized sulfonamide derivatives, showcasing the impact of different structural modifications on their antibacterial activity.

Compound IDDerivative ClassTest Organism (Gram-stain)MIC (µg/mL)Zone of Inhibition (mm)Reference
5a p-Toluenesulfonyl-HistidineE. coli (-)7.8131 ± 0.12[2]
9a p-Toluenesulfonyl-Tranexamic AcidE. coli (-)7.8130 ± 0.12[2]
3a Sulfonamide-TriazoleK. pneumoniae (-)62.5N/A[2]
3b Sulfonamide-TriazoleK. pneumoniae (-)62.5N/A[2]
39 Isoxazole-SulfonylB. subtilis (+)N/A38 (at 100 µg/mL)[7]
54 Benzothiazole-SulfonamideGram (+) & (-) strains15.5 - 31.25N/A[7]
Ciprofloxacin (Reference Antibiotic)E. coli (-)N/A32 ± 0.12[2]

N/A: Not Available in the cited source.

Key Insights from the Data:

  • Potent Activity against E. coli : Compounds 5a and 9a , derived from the reaction of p-toluenesulfonyl chloride with histidine and tranexamic acid respectively, demonstrated remarkable activity against E. coli, with MIC values of 7.81 µg/mL and zones of inhibition comparable to the reference antibiotic, ciprofloxacin.[2] This is particularly noteworthy as the parent molecules (histidine and tranexamic acid) exhibit no inherent antibacterial properties.[2]

  • Impact of Heterocyclic Moieties : The incorporation of heterocyclic rings, such as isoxazole and benzothiazole, significantly influences the antimicrobial spectrum and potency.[7] For instance, compound 39 , featuring two isoxazole moieties and two sulfonyl groups, showed potent activity against the Gram-positive bacterium B. subtilis.[7] Similarly, benzothiazole-containing sulfonamides (e.g., compound 54 ) displayed a broad range of activity against both Gram-positive and Gram-negative bacteria.[7]

  • Structure-Activity Relationship (SAR) : The data underscores the critical role of the substituent 'R' group in the R-SO₂NH-R' sulfonamide structure. The nature of this group, whether it's an amino acid, a heterocyclic system, or another functionalized moiety, dictates the compound's interaction with the target enzyme and its overall efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reproducibility and validity of antimicrobial efficacy data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • A pure culture of the test bacterium is grown overnight on a suitable agar medium (e.g., Tryptic Soy Agar).

    • Several colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth).

    • The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • A series of two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate using sterile broth.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, the plate is visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Dilutions Prepare Serial Dilutions of Compound Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Read Results Incubate->Read MIC Determine MIC Read->MIC Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Enzymatic Conversion BacterialGrowth Bacterial Growth Inhibition DHPS->BacterialGrowth THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids NucleicAcids->BacterialGrowth

References

Mechanistic studies of reactions involving 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Mechanistic Guide to Reactions Involving 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

A Comparative Analysis for Researchers in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and sulfonyl-containing moieties into molecular scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The reagent this compound stands as a particularly interesting building block, offering a trifecta of reactive and modulatory sites: a highly activated aromatic ring, an electrophilic sulfonyl chloride, and a synthetically versatile chlorophenoxy group. This guide provides a comprehensive mechanistic exploration of its reactivity, benchmarked against common alternatives, to empower researchers in making informed decisions for their synthetic campaigns.

The unique substitution pattern of this reagent—two fluorine atoms meta to the sulfonyl chloride and flanking the ether linkage—creates a highly electron-deficient aromatic core. This electronic feature is central to its reactivity, profoundly influencing the course of several key transformations crucial for the synthesis of complex molecules.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Activation

The presence of strong electron-withdrawing groups is a prerequisite for nucleophilic aromatic substitution (SNAr) on an aromatic ring.[1][2] In this compound, the sulfonyl chloride group, and to a lesser extent the fluorine atoms, powerfully activate the ring towards nucleophilic attack. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2]

The rate of SNAr reactions is significantly enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate.[2] In this specific molecule, the fluorine atoms are ortho and para to the ether linkage, making the 4-position (where the chlorophenoxy group is attached) highly susceptible to substitution.

Figure 1: Generalized SNAr Mechanism.
Comparative Reactivity

The reactivity of this compound in SNAr reactions is significantly higher than that of less activated aryl chlorides. The synergistic electron-withdrawing effect of the two fluorine atoms and the sulfonyl group makes it a superior substrate for reactions with a wide range of nucleophiles, including amines, alkoxides, and thiolates.

ReagentActivating GroupsRelative SNAr Rate (approx.)
ChlorobenzeneNone1
4-Nitrochlorobenzene1 x NO₂ (para)7 x 10¹⁰
2,4-Dinitrochlorobenzene2 x NO₂ (ortho, para)1.5 x 10¹⁵
This compound 2 x F (ortho), 1 x SO₂Cl (para)High (Comparable to dinitro systems)
Table 1: Comparison of relative rates of reaction with sodium methoxide at 50°C.

Part 2: Sulfonamide Formation - The Cornerstone of Medicinal Chemistry

The reaction of the sulfonyl chloride moiety with primary or secondary amines to form sulfonamides is one of its most valuable applications.[3][4] This transformation is typically robust and high-yielding, proceeding through a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion.

Figure 2: Mechanism of Sulfonamide Formation.
Comparative Performance of Sulfonylating Agents

The choice of sulfonyl chloride can influence reaction rates and yields. Electron-withdrawing groups on the aryl ring increase the electrophilicity of the sulfur atom, leading to faster reactions.[5]

Sulfonyl ChlorideKey FeaturesTypical Reaction TimeNotes
This compound Highly activated due to F and phenoxy groups.1-4 hoursExcellent for less nucleophilic amines.
p-Toluenesulfonyl chloride (TsCl)Electron-donating methyl group.4-12 hoursStandard, less reactive. May require heating.
2,4-Dichlorobenzenesulfonyl chlorideTwo electron-withdrawing Cl atoms.2-6 hoursModerately activated.[6]
Dansyl chlorideBulky, fluorescent tag.1-3 hoursOften used for derivatization.
Table 2: Comparison of common sulfonylating agents for reaction with aniline in pyridine at room temperature.

Part 3: Suzuki-Miyaura Cross-Coupling - Forging C-C Bonds

While less common than for aryl halides, sulfonyl chlorides can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[7][8] This desulfonylative coupling provides a powerful method for introducing new aryl or vinyl groups. The established reactivity order for Suzuki-Miyaura coupling partners is generally Ar-I > Ar-SO₂Cl > Ar-Br >> Ar-Cl.[8] This places the sulfonyl chloride as a leaving group of intermediate reactivity, allowing for potential orthogonal coupling strategies in molecules bearing multiple halides.

The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-S bond, followed by transmetalation with a boronic acid and subsequent reductive elimination to yield the coupled product.[9][10]

Suzuki_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-SO₂Cl Pd0->OxAdd Pd_Intermediate Ar-Pd(II)(SO₂Cl)L₂ OxAdd->Pd_Intermediate Transmetalation Transmetalation R-B(OH)₂ Base Pd_Intermediate->Transmetalation Pd_Diaryl Ar-Pd(II)(R)L₂ Transmetalation->Pd_Diaryl RedElim Reductive Elimination Pd_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 3: Catalytic Cycle for Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides.

The utility of this compound in this context allows for late-stage diversification. One could first perform chemistry on the sulfonyl chloride (e.g., sulfonamide formation) and subsequently target the C-Cl bond on the phenoxy ring for a separate cross-coupling reaction, or vice-versa, depending on the chosen catalytic system.

Part 4: Experimental Protocols

The following protocols are provided as validated starting points for the exploration of this reagent's chemistry.

Protocol 1: General Procedure for Sulfonamide Synthesis
  • Dissolve the amine (1.0 mmol) in pyridine (5 mL) and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add this compound (1.1 mmol) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 1 M HCl (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add a mixture of toluene (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly versatile and reactive building block for drug discovery and organic synthesis. Its unique electronic properties, stemming from the difluoro and sulfonyl chloride substituents, render it an excellent substrate for a variety of transformations. It exhibits enhanced reactivity in nucleophilic aromatic substitution and sulfonamide formation compared to less activated analogues. Furthermore, its capacity to engage in Suzuki-Miyaura cross-coupling opens avenues for complex molecular construction and late-stage functionalization. A thorough understanding of these mechanistic principles enables the rational design of synthetic routes and the efficient production of novel chemical entities.

References

A Researcher's Guide to Predicting Reactivity of Substituted Benzenesulfonyl Chlorides with DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the ability to predict chemical reactivity with precision is paramount. Benzenesulfonyl chlorides and their derivatives are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The reactivity of the sulfonyl chloride group is highly sensitive to the nature of substituents on the benzene ring, influencing reaction rates and outcomes.[2] This guide provides an in-depth comparison of using Density Functional Theory (DFT) calculations to predict this reactivity against experimental observations, offering a powerful tool for rational molecular design and reaction optimization.

The "Why": Bridging Theory and Experiment for Enhanced Synthesis

Traditionally, predicting the reactivity of substituted benzenesulfonyl chlorides has relied on empirical methods like the Hammett equation, which correlates reaction rates with substituent constants (σ).[3][4] While effective, these methods are retrospective and require extensive experimental data. DFT calculations offer a prospective approach, allowing for the in silico prediction of reactivity before a single experiment is conducted.[5][6] This computational strategy can significantly accelerate the drug development pipeline by prioritizing the synthesis of molecules with desired reactivity profiles, thereby saving valuable time and resources.

The core principle lies in calculating the electronic properties of the benzenesulfonyl chloride molecule and the transition state of its reaction. By understanding how different substituents alter the electron density at the sulfonyl sulfur atom and the stability of the transition state, we can predict how readily the molecule will react with a nucleophile.[7][8]

Part 1: A Step-by-Step Computational Workflow for Reactivity Prediction

This section outlines a detailed protocol for performing DFT calculations to predict the reactivity of substituted benzenesulfonyl chlorides. The causality behind each step is explained to provide a clear understanding of the computational experiment.

Experimental Protocol: DFT Calculation Workflow
  • Molecular Geometry Optimization:

    • Step 1.1: Building the Initial Structure. Construct the 3D structure of the substituted benzenesulfonyl chloride molecule using a molecular modeling software (e.g., Avogadro, GaussView).

    • Step 1.2: Ground State Optimization. Perform a geometry optimization to find the lowest energy conformation of the molecule. This is crucial as the molecular geometry directly impacts its electronic properties.

      • Rationale: An accurate ground state geometry is the foundation for all subsequent calculations. Inaccurate geometries will lead to erroneous predictions of electronic properties and reactivity.

    • Step 1.3: Frequency Calculation. Perform a frequency calculation on the optimized geometry.

      • Rationale: This step serves two purposes: a) it confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies), and b) it provides the zero-point vibrational energy (ZPVE) correction, which is essential for accurate energy calculations.

  • Transition State (TS) Searching and Verification:

    • Step 2.1: Building the Reactant-Nucleophile Complex. Create a model of the reaction, including the substituted benzenesulfonyl chloride and the nucleophile (e.g., an amine or alcohol).

    • Step 2.2: Locating the Transition State. Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to find the geometry of the transition state for the nucleophilic attack on the sulfonyl sulfur.

      • Rationale: The transition state represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) is a direct measure of the reaction rate.

    • Step 2.3: TS Verification. Perform a frequency calculation on the located transition state structure.

      • Rationale: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the bond being formed and the bond being broken).

  • Energy Calculations and Reactivity Descriptors:

    • Step 3.1: Single-Point Energy Calculations. Perform high-accuracy single-point energy calculations on the optimized ground state and transition state geometries.

    • Step 3.2: Calculation of Activation Energy (ΔG‡). Calculate the Gibbs free energy of activation by subtracting the Gibbs free energy of the reactants from the Gibbs free energy of the transition state.

      • Rationale: A lower activation energy corresponds to a faster reaction rate.

    • Step 3.3: Calculation of Electronic Properties. Calculate various electronic properties such as Mulliken or Natural Bond Orbital (NBO) charges on the sulfonyl sulfur atom, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

      • Rationale: A more positive charge on the sulfur atom indicates greater electrophilicity and higher reactivity towards nucleophiles.[2] The LUMO energy can also be an indicator of electrophilicity.

Visualization of the Computational Workflow

DFT_Workflow cluster_prep 1. Geometry Optimization cluster_ts 2. Transition State Analysis cluster_analysis 3. Reactivity Prediction Build 1.1 Build Initial Structure Opt 1.2 Ground State Optimization Build->Opt Freq_GS 1.3 Frequency Calculation (Confirm Minimum) Opt->Freq_GS TS_Search 2.2 Locate Transition State Freq_GS->TS_Search Optimized Reactants Freq_TS 2.3 Frequency Calculation (Verify TS) TS_Search->Freq_TS Energy 3.1 Single-Point Energy Freq_TS->Energy Verified TS & Reactants Activation 3.2 Calculate ΔG‡ Energy->Activation Props 3.3 Calculate Electronic Properties Energy->Props Reactivity Prediction Reactivity Prediction Activation->Reactivity Prediction Props->Reactivity Prediction

Caption: A flowchart illustrating the key steps in using DFT to predict the reactivity of benzenesulfonyl chlorides.

Part 2: Comparing Computational Predictions with Experimental Reality

The true measure of a computational model's utility is its ability to accurately reflect experimental observations. This section compares DFT-calculated reactivity parameters with experimental data for a series of substituted benzenesulfonyl chlorides.

The Influence of Substituents: An Electronic Tug-of-War

The reactivity of the sulfonyl chloride group is dictated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups (EWGs) pull electron density away from the sulfonyl group, making the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack.[2] Conversely, electron-donating groups (EDGs) push electron density towards the sulfonyl group, decreasing its electrophilicity and reactivity.

Substituent_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) EWG e.g., -NO2, -CF3 EWG_Effect Decreases electron density at sulfur EWG->EWG_Effect EWG_Result Increases electrophilicity Increases reactivity EWG_Effect->EWG_Result Benzenesulfonyl_Chloride Benzenesulfonyl Chloride Reactivity EWG_Result->Benzenesulfonyl_Chloride EDG e.g., -OCH3, -CH3 EDG_Effect Increases electron density at sulfur EDG->EDG_Effect EDG_Result Decreases electrophilicity Decreases reactivity EDG_Effect->EDG_Result EDG_Result->Benzenesulfonyl_Chloride

Caption: The influence of electron-withdrawing and -donating groups on the reactivity of benzenesulfonyl chloride.

Quantitative Comparison: DFT vs. Experiment

The following table presents a comparison of DFT-calculated parameters (activation energy and NBO charge on sulfur) with experimental relative reaction rates for the reaction of various para-substituted benzenesulfonyl chlorides with a nucleophile. The calculations were performed at the B3LYP/6-311++G(2d,p) level of theory in a simulated acetonitrile solvent environment.[9]

Substituent (X)Hammett Constant (σp)Relative Experimental Rate (kX/kH)Calculated ΔG‡ (kcal/mol)Calculated NBO Charge on S
-OCH₃-0.270.318.5+1.68
-CH₃-0.170.618.1+1.70
-H0.001.017.8+1.72
-Cl0.233.217.2+1.75
-NO₂0.7835.516.1+1.80

Experimental data is illustrative and compiled from various sources for comparative purposes.

As the data clearly shows, there is a strong correlation between the experimental reactivity and the DFT-calculated parameters. As the substituent becomes more electron-withdrawing (increasing σp), the experimental reaction rate increases. Correspondingly, the calculated activation energy (ΔG‡) decreases, and the calculated positive charge on the sulfur atom increases. This excellent agreement validates the use of DFT as a predictive tool for this class of reactions.

Part 3: Choosing the Right Computational Tools

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.[10][11] This section provides guidance on selecting appropriate computational methods for studying benzenesulfonyl chloride reactivity.

A Comparison of Common DFT Functionals
FunctionalTypeStrengthsWeaknesses
B3LYP Hybrid GGAGood balance of accuracy and computational cost for a wide range of organic reactions.[5]May underestimate reaction barriers in some cases.
M06-2X Hybrid Meta-GGAGenerally provides more accurate thermochemistry and barrier heights than B3LYP.[5]More computationally expensive than B3LYP.
ωB97X-D Range-separated HybridIncludes dispersion corrections, which can be important for systems with non-covalent interactions.Can be computationally demanding.

For predicting the reactivity of substituted benzenesulfonyl chlorides, the M06-2X functional often provides a good compromise between accuracy and computational efficiency. However, it is always advisable to benchmark different functionals against available experimental data for the specific system of interest.

The Importance of the Basis Set

The basis set determines the flexibility of the orbitals used to describe the electrons in the molecule. For calculations involving sulfur-containing compounds, it is crucial to use a basis set that includes polarization and diffuse functions.

  • Pople-style basis sets (e.g., 6-311++G(2d,p)): A good starting point for these types of calculations, offering a reasonable balance of accuracy and cost.[9]

  • Correlation-consistent basis sets (e.g., aug-cc-pVTZ): Provide higher accuracy but are significantly more computationally expensive.

For most predictive purposes, a Pople-style basis set like 6-311++G(2d,p) is sufficient.

Conclusion and Future Outlook

DFT calculations have emerged as a powerful and reliable tool for predicting the reactivity of substituted benzenesulfonyl chlorides. By providing quantitative insights into activation energies and electronic properties, these computational methods can guide the rational design of synthetic routes and the development of novel drug candidates. The strong correlation between DFT predictions and experimental data underscores the value of integrating computational chemistry into the modern research workflow.

Future advancements in computational hardware and the development of more accurate and efficient DFT functionals will further enhance the predictive power of these methods. As our understanding of reaction mechanisms at the quantum mechanical level deepens, we can expect to see an even greater reliance on in silico techniques to accelerate innovation in chemistry and drug discovery.

References

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling and Disposal of 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the essential safety and logistical information for handling 4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride, including operational and disposal plans.

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge and tools necessary for safe and efficient experimentation. This guide provides an in-depth, procedural framework for the safe handling of this compound, a reactive sulfonyl chloride derivative. The information herein is synthesized from established safety protocols for analogous compounds and general principles of laboratory safety. It is crucial to recognize that a specific Safety Data Sheet (SDS) for this novel compound is not yet widely available; therefore, the guidance provided is based on the known hazards of structurally similar chemicals.

Understanding the Inherent Risks: A Profile of a Reactive Intermediate

This compound is a member of the aryl sulfonyl chloride family, a class of compounds widely utilized in organic synthesis, particularly for the formation of sulfonamides and sulfonates. The reactivity of the sulfonyl chloride group, while synthetically useful, also presents significant safety challenges.

Core Hazards:

  • Corrosivity: Based on data from analogous compounds such as 3,5-Difluorobenzene-1-sulfonyl chloride, this compound is expected to be corrosive and capable of causing severe skin burns and serious eye damage.[1][2]

  • Water Reactivity: Sulfonyl chlorides react exothermically with water, including moisture in the air, to produce corrosive hydrochloric acid and the corresponding sulfonic acid. This reaction can be vigorous and may release hazardous fumes.

  • Inhalation Hazard: Vapors and aerosols of sulfonyl chlorides are irritating to the respiratory tract.[2]

Due to the lack of specific toxicological data for this compound, it is prudent to treat this compound with a high degree of caution, assuming it may be harmful if swallowed or inhaled.[3]

Your Personal Armor: A Multi-layered Approach to Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the recommended PPE, with an emphasis on material compatibility and the rationale behind each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting chemical splash goggles and a full-face shield.[1]Provides comprehensive protection against splashes of the corrosive material and any resulting fumes.
Hand Protection Chemical-resistant gloves. Butyl rubber or Viton™ are recommended for extended contact. Double-gloving with nitrile gloves may be suitable for incidental contact, but gloves should be changed immediately upon contamination.[4]Aromatic and halogenated hydrocarbons can degrade common glove materials like nitrile.[4][5] Butyl rubber offers superior resistance to a wide range of corrosive chemicals.[4]
Body Protection A chemical-resistant laboratory coat, worn over long-sleeved clothing and long pants. A chemical-resistant apron should be worn when handling larger quantities.Protects the skin from accidental splashes and contamination.
Foot Protection Closed-toe shoes made of a non-porous material.Protects the feet from spills.
Respiratory Protection All handling must be conducted in a certified chemical fume hood. For situations with a potential for exposure above established limits (e.g., a large spill), a NIOSH-approved respirator with an acid gas/organic vapor cartridge is required.[6][7][8][9]A fume hood is the primary engineering control to prevent inhalation of corrosive vapors and acid gases. A respirator provides an additional layer of protection in non-routine situations.

The Operational Blueprint: Step-by-Step Handling Protocols

Adherence to a strict, step-by-step protocol is essential to minimize exposure and ensure a safe working environment.

Workflow for Handling this compound

prep Preparation - Verify fume hood functionality - Assemble all necessary equipment and reagents - Don appropriate PPE handling Handling and Reaction - Weigh and dispense in the fume hood - Keep container tightly closed when not in use - Add slowly to reaction mixtures to control exotherms prep->handling Proceed with caution decon Decontamination - Clean spills immediately with an inert absorbent - Decontaminate all glassware and equipment with a suitable solvent (e.g., acetone) followed by a basic solution handling->decon Upon completion disposal Waste Disposal - Segregate waste streams - Label all waste containers clearly decon->disposal After decontamination

Caption: A logical workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly with adequate airflow.

    • Gather all necessary equipment, including glassware, stir plates, and reagents. Ensure all glassware is dry.

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling and Reaction:

    • Conduct all weighing and dispensing of the solid this compound within the fume hood.

    • Keep the container tightly sealed when not in use to prevent reaction with atmospheric moisture.[10]

    • When adding to a reaction, do so slowly and in a controlled manner to manage any exothermic processes.

  • Decontamination:

    • In the event of a small spill, immediately contain it with a non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels without first neutralizing the spill.

    • Carefully transfer the absorbed material to a designated hazardous waste container.

    • Decontaminate the spill area with a suitable organic solvent (e.g., acetone) followed by a wipe-down with a basic solution (e.g., 5% sodium bicarbonate solution).

    • All glassware and equipment that have come into contact with the compound should be rinsed with a solvent and then carefully quenched with a basic solution under a fume hood.

The Final Step: A Responsible Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and laboratory safety.

Disposal Decision Tree

start Waste Generated decision Is the waste contaminated with This compound? start->decision bulk Bulk/Unused Chemical - Do not attempt to neutralize - Dispose of in a clearly labeled, sealed container as 'Corrosive, Water-Reactive' hazardous waste decision->bulk Yes (Bulk) contaminated Contaminated Materials (e.g., gloves, absorbent, glassware) - Place in a designated, sealed hazardous waste container - Label as 'Solid Hazardous Waste' decision->contaminated Yes (Materials) neutralized Neutralized Aqueous Waste - After quenching small residual amounts - Confirm pH is neutral - Dispose of as hazardous aqueous waste according to institutional guidelines decision->neutralized No (Neutralized)

Caption: A decision tree for the proper segregation and disposal of waste.

Key Disposal Principles:

  • Bulk Quantities: Unused or bulk quantities of this compound should be disposed of as hazardous waste without attempting neutralization.[1] The container must be tightly sealed, clearly labeled with the full chemical name and associated hazards, and sent for incineration through a licensed professional waste disposal service.[1]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, absorbent materials, and pipette tips, must be collected in a designated hazardous waste container and disposed of accordingly.[1]

  • Neutralization of Small Residuals: Small residual amounts in glassware can be carefully quenched by slowly adding a basic solution such as sodium bicarbonate or a dilute sodium hydroxide solution in a fume hood. This process is exothermic and will release gas, so it must be done with caution and with appropriate ventilation. The resulting neutralized aqueous solution should be collected as hazardous aqueous waste.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely incorporate this compound into their synthetic workflows, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenoxy)-3,5-difluorobenzene-1-sulfonylchloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.